(4-Allylphenyl)diphenylamine
Description
Structure
3D Structure
Properties
IUPAC Name |
N,N-diphenyl-4-prop-2-enylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N/c1-2-9-18-14-16-21(17-15-18)22(19-10-5-3-6-11-19)20-12-7-4-8-13-20/h2-8,10-17H,1,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJYHPUGNMYKYNU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCC1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10584780 | |
| Record name | N,N-Diphenyl-4-(prop-2-en-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
190334-80-6 | |
| Record name | N,N-Diphenyl-4-(prop-2-en-1-yl)aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10584780 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 190334-80-6 | |
| Source | European Chemicals Agency (ECHA) | |
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| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Foundational & Exploratory
An In-depth Technical Guide to (4-Allylphenyl)diphenylamine: Structure, Properties, and Synthesis
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of (4-Allylphenyl)diphenylamine, a substituted aromatic amine with potential applications in materials science and as a synthetic intermediate. This document delves into its chemical structure, physicochemical properties, and potential synthetic routes, offering field-proven insights and detailed methodologies.
Introduction
(4-Allylphenyl)diphenylamine, also known as N-(4-allylphenyl)-N-phenylaniline, belongs to the family of triarylamines. These compounds are characterized by a central nitrogen atom bonded to three aromatic rings. The presence of the allyl group on one of the phenyl rings introduces a reactive site for further functionalization, making it an interesting building block in organic synthesis. The core diphenylamine structure is known for its antioxidant properties, and the introduction of substituents can modulate these characteristics and introduce new functionalities.
Chemical Structure and Core Properties
The chemical structure of (4-Allylphenyl)diphenylamine consists of a central nitrogen atom bonded to two phenyl groups and one 4-allylphenyl group.
Molecular Formula: C₂₁H₁₉N
Molecular Weight: 285.38 g/mol
CAS Number: 190334-80-6
Visualizing the Structure:
Caption: Chemical structure of (4-Allylphenyl)diphenylamine.
Physicochemical Properties
A summary of the key physicochemical properties of (4-Allylphenyl)diphenylamine is presented in the table below. These properties are crucial for designing experimental conditions for its synthesis, purification, and application.
| Property | Value | Source |
| Melting Point | 64-68 °C | |
| Boiling Point (Predicted) | 418.6 ± 24.0 °C | |
| Density (Predicted) | 1.076 ± 0.06 g/cm³ | |
| pKa (Predicted) | -2.59 ± 0.30 |
Synthesis of (4-Allylphenyl)diphenylamine
The synthesis of unsymmetrical triarylamines like (4-Allylphenyl)diphenylamine can be achieved through several established cross-coupling methodologies. The choice of a specific route often depends on the availability of starting materials, desired scale, and tolerance to functional groups. Two of the most prominent and versatile methods are the Ullmann condensation and the Suzuki-Miyaura coupling.
Ullmann Condensation
The Ullmann condensation is a classic copper-catalyzed reaction for the formation of carbon-nitrogen bonds.[1][2][3] In the context of synthesizing (4-Allylphenyl)diphenylamine, this would involve the coupling of diphenylamine with a 4-allyl-substituted aryl halide (e.g., 4-allyl-1-iodobenzene).
Reaction Rationale: The copper catalyst facilitates the coupling between the amine and the aryl halide. The reaction typically requires a base to deprotonate the amine and a high-boiling point solvent due to the often-high reaction temperatures needed. The choice of ligand for the copper catalyst can significantly influence the reaction efficiency and required temperature.
Caption: General workflow for the Ullmann condensation.
Detailed Experimental Protocol (Hypothetical, based on analogous reactions):
-
Reagent Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), combine diphenylamine (1.0 eq.), 4-allyl-1-iodobenzene (1.1 eq.), copper(I) iodide (0.1 eq.), a suitable ligand such as 1,10-phenanthroline (0.2 eq.), and a base like potassium carbonate (2.0 eq.).
-
Solvent Addition: Add a high-boiling point, anhydrous solvent such as N,N-dimethylformamide (DMF) or toluene.
-
Reaction Execution: Heat the reaction mixture to a temperature between 120-160 °C with vigorous stirring.
-
Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent like ethyl acetate and wash with water and brine to remove the inorganic salts and DMF.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction that forms a carbon-carbon bond between an organoboron compound and an organic halide.[4] For the synthesis of (4-Allylphenyl)diphenylamine, this could involve the coupling of a diphenylamine-containing boronic acid with an allyl-containing aryl halide, or vice versa. A plausible route is the reaction of diphenylamine with 4-allylphenylboronic acid.
Reaction Rationale: This palladium-catalyzed reaction is known for its high functional group tolerance and generally milder reaction conditions compared to the Ullmann condensation. The catalytic cycle involves the oxidative addition of the aryl halide to the Pd(0) catalyst, transmetalation with the boronic acid derivative, and reductive elimination to form the C-C bond and regenerate the catalyst.
Caption: General workflow for the Suzuki-Miyaura coupling.
Detailed Experimental Protocol (Adapted from similar couplings): [1][4]
-
Reagent Preparation: To a round-bottom flask, add diphenylamine (1.0 mmol), 4-allylphenylboronic acid (1.2 mmol), a palladium catalyst such as tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 0.05 mmol), and a base, typically an aqueous solution of potassium carbonate (2 M, 2 mL).[1]
-
Solvent Addition: Add a suitable solvent system, such as a mixture of toluene and water.
-
Inert Atmosphere: Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes to remove oxygen, which can deactivate the catalyst.
-
Reaction Execution: Heat the reaction mixture to reflux (around 100 °C) with vigorous stirring.
-
Reaction Monitoring: Follow the reaction's progress using TLC or LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Add water and extract the product with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. Purify the crude product by flash column chromatography.
Spectroscopic Characterization
¹H NMR Spectroscopy (Predicted)
The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons of the three phenyl rings and the protons of the allyl group.
-
Aromatic Region (approx. 6.8-7.5 ppm): A complex series of multiplets corresponding to the protons on the three phenyl rings. The protons on the 4-allylphenyl ring will show a characteristic AA'BB' splitting pattern.
-
Allyl Group:
-
A doublet for the two methylene protons adjacent to the phenyl ring (Ar-CH₂ -CH=CH₂), likely around 3.3-3.4 ppm.
-
A multiplet for the vinyl proton (-CH=CH₂), expected between 5.9-6.1 ppm.
-
Two distinct signals for the terminal vinyl protons (=CH₂ ), around 5.0-5.2 ppm.
-
-
N-H Proton: A broad singlet for the amine proton, the chemical shift of which is highly dependent on solvent and concentration.
¹³C NMR Spectroscopy (Predicted)
The ¹³C NMR spectrum will provide information about the carbon skeleton.
-
Aromatic Region (approx. 115-150 ppm): Multiple signals for the 18 aromatic carbons. The carbons attached to the nitrogen will appear at a lower field.
-
Allyl Group:
-
A signal for the methylene carbon adjacent to the phenyl ring (C H₂-CH=CH₂) around 40 ppm.
-
A signal for the internal vinyl carbon (-C H=CH₂) around 137 ppm.
-
A signal for the terminal vinyl carbon (=C H₂) around 115 ppm.
-
Infrared (IR) Spectroscopy (Predicted)
The IR spectrum will show characteristic absorption bands for the functional groups present.
-
N-H Stretch: A sharp band around 3350-3450 cm⁻¹.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (Allyl): Bands just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic and Alkene): Bands in the 1500-1650 cm⁻¹ region.
-
C-N Stretch: A band in the 1250-1350 cm⁻¹ region.
-
Out-of-plane C-H Bending (Aromatic): Strong bands in the 690-900 cm⁻¹ region, indicative of the substitution pattern.
Mass Spectrometry (Predicted)
The mass spectrum should show a molecular ion peak ([M]⁺) at m/z = 285. Key fragmentation patterns would likely involve the loss of the allyl group or cleavage of the C-N bonds.
Potential Applications and Research Directions
Substituted diphenylamines are a well-established class of compounds with diverse applications.
-
Antioxidants: Diphenylamine and its derivatives are widely used as antioxidants in lubricants, polymers, and rubber to prevent degradation caused by oxidation.[3] The presence of the amine hydrogen allows them to act as radical scavengers. The antioxidant properties of (4-Allylphenyl)diphenylamine could be a subject of investigation.
-
Materials Science: Triarylamines are known for their hole-transporting properties and are used in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and other electronic devices. The allyl group on (4-Allylphenyl)diphenylamine offers a site for polymerization or grafting onto other materials to create functional polymers.
-
Synthetic Intermediate: The reactive allyl group can undergo a variety of chemical transformations, such as oxidation, reduction, addition reactions, and polymerization, making (4-Allylphenyl)diphenylamine a versatile intermediate for the synthesis of more complex molecules in drug discovery and materials science.
Safety and Handling
-
General Precautions: Handle in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Toxicity: Diphenylamine is toxic if swallowed, in contact with skin, or if inhaled.[4][5] It may cause damage to organs through prolonged or repeated exposure. It is also very toxic to aquatic life with long-lasting effects.[4][5]
-
First Aid: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.
Conclusion
(4-Allylphenyl)diphenylamine is a molecule with significant potential as a building block in materials science and as a synthetic intermediate. Its synthesis can be approached through well-established cross-coupling methodologies like the Ullmann condensation and Suzuki-Miyaura coupling. While detailed experimental data for this specific compound is sparse in the public domain, this guide provides a robust framework for its synthesis, characterization, and safe handling based on established chemical principles and data from analogous structures. Further research into its specific properties and applications is warranted to fully explore its potential.
References
- BenchChem. (2025). Application Notes and Protocols: Suzuki-Miyaura Coupling of Aryl Halides with 4-(Diphenylamino)benzeneboronic Acid.
- Sigma-Aldrich. (2025).
- BenchChem. (2025). Application Notes and Protocols: 4-(Diphenylamino)benzeneboronic Acid in Suzuki-Miyaura Coupling Reactions.
- Wikipedia. (2024).
- The Royal Society of Chemistry. (2017).
- CORE. (2024). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- University of Utah. (2013). NMR Assignments For 4-Allylanisole.
- Shaikh, A. et al. (2006). The Ullmann Coupling Reaction: A New Approach to Tetraarylstannanes. Organometallics, 25(17), 4208-4210.
- Ramprasad Group. (2017). Ullmann Reaction Catalyzed by Heterogeneous Mesoporous Copper/Manganese Oxide: A Kinetic and Mechanistic Analysis.
- Scribd. (2024). Ullmann Coupling Reaction Overview.
- The Royal Society of Chemistry. (2017). A Solvent-Free Ullmann Coupling: Synthesis of 2,2'-Dinitrobiphenyl.
- Synthesis and spectroscopic characterization techniques of aromatic iminoaniline derived compound, along with the evaluation of its LNO properties using quantum chemistry. (2024). Journal of Molecular Structure, 1301, 137387.
- PubMed Central (PMC). (2017). Synthesis, Characterization, and Performance Evaluation of Sulfur-Containing Diphenylamines Based on Intramolecular Synergism.
Sources
An In-depth Technical Guide to the Synthesis of (4-Allylphenyl)diphenylamine
Introduction
(4-Allylphenyl)diphenylamine, a substituted triarylamine, is a molecule of significant interest in materials science and medicinal chemistry. Its core diphenylamine structure provides a robust electron-donating backbone, making it a valuable building block for organic light-emitting diodes (OLEDs), hole-transporting materials, and fluorescent probes. The presence of the versatile allyl group offers a reactive handle for further functionalization, such as polymerization or post-synthesis modification, thereby enabling the fine-tuning of its electronic and physical properties.
This technical guide provides a comprehensive overview of the primary synthetic pathways to (4-Allylphenyl)diphenylamine, designed for researchers, scientists, and professionals in drug development. The methodologies presented herein are grounded in established chemical principles and supported by peer-reviewed literature, ensuring both scientific integrity and practical applicability. We will explore two principle retrosynthetic approaches: C-N bond formation via palladium- or copper-catalyzed cross-coupling reactions, and a C-C bond formation strategy utilizing a Suzuki coupling to introduce the allyl moiety.
Retrosynthetic Analysis
A logical retrosynthetic analysis of (4-Allylphenyl)diphenylamine reveals two primary disconnection points, leading to two distinct and viable synthetic strategies.
Caption: Retrosynthetic analysis of (4-Allylphenyl)diphenylamine.
Strategy A: C-N Bond Formation via Cross-Coupling
This approach focuses on constructing the central C-N bond between a pre-functionalized allylbenzene and diphenylamine. The two most prominent methods for this transformation are the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful and versatile method for the formation of carbon-nitrogen bonds via the palladium-catalyzed coupling of amines with aryl halides.[1][2][3] This reaction is renowned for its high functional group tolerance and generally proceeds under milder conditions than the classical Ullmann condensation.
Causality Behind Experimental Choices:
The choice of a palladium catalyst and a bulky, electron-rich phosphine ligand is crucial for the success of the Buchwald-Hartwig reaction. The palladium(0) species undergoes oxidative addition with the aryl halide. The phosphine ligand stabilizes the palladium center, facilitates the oxidative addition and subsequent reductive elimination steps, and prevents catalyst decomposition. A strong, non-nucleophilic base is required to deprotonate the amine, forming the more nucleophilic amide which then participates in the catalytic cycle. Toluene and 1,4-dioxane are common solvents as they are relatively non-polar and can be heated to the required temperatures.[4][5]
Caption: Experimental workflow for Buchwald-Hartwig amination.
Experimental Protocol: Buchwald-Hartwig Amination
| Parameter | Value/Description |
| Reactants | Diphenylamine, 4-Allylbromobenzene |
| Catalyst | [Pd(allyl)Cl]2 (1 mol%) |
| Ligand | t-BuXPhos (4 mol%) |
| Base | Sodium tert-butoxide (1.2 equivalents) |
| Solvent | Toluene |
| Temperature | 100 °C |
| Reaction Time | 12-24 hours (monitored by TLC) |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Methodology:
-
Reaction Setup: To an oven-dried Schlenk flask, add diphenylamine (1.0 eq.), 4-allylbromobenzene (1.1 eq.), sodium tert-butoxide (1.2 eq.), [Pd(allyl)Cl]2 (0.01 eq.), and t-BuXPhos (0.04 eq.) under an inert atmosphere.
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Heat the reaction mixture to 100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Quench with water and extract with ethyl acetate.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel.
Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that forms C-N bonds, typically between an amine and an aryl halide.[6] While it often requires higher temperatures than the Buchwald-Hartwig reaction, it can be a valuable alternative, especially when palladium-based catalysts are not desirable. Modern protocols often utilize ligands to facilitate the reaction under milder conditions.
Causality Behind Experimental Choices:
The Ullmann reaction traditionally uses stoichiometric amounts of copper, but catalytic versions have been developed. A copper(I) source is often preferred. The presence of a ligand, such as a diamine or an amino acid, can chelate to the copper center, increasing its solubility and reactivity, thereby allowing for lower reaction temperatures. A base is required to deprotonate the amine. High-boiling polar aprotic solvents like DMSO or DMF are commonly used to ensure the solubility of the reagents and to reach the necessary reaction temperatures.
Experimental Protocol: Ullmann Condensation
| Parameter | Value/Description |
| Reactants | Diphenylamine, 4-Allyliodobenzene |
| Catalyst | Copper(I) iodide (CuI) (10 mol%) |
| Ligand | L-Proline or N-Methylglycine (20 mol%) |
| Base | Potassium carbonate (K2CO3) (2.0 equivalents) |
| Solvent | Dimethyl sulfoxide (DMSO) |
| Temperature | 90-120 °C |
| Reaction Time | 24-48 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask, combine diphenylamine (1.0 eq.), 4-allyliodobenzene (1.0 eq.), copper(I) iodide (0.1 eq.), L-proline (0.2 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add anhydrous DMSO.
-
Reaction: Heat the mixture to the specified temperature under an inert atmosphere with stirring.
-
Workup: After cooling, dilute the reaction mixture with water and extract with ethyl acetate.
-
Purification: Wash the organic phase with water and brine, dry over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.
Strategy B: C-C Bond Formation via Suzuki Coupling
This strategy involves the formation of a C-C bond to introduce the allyl group onto a pre-existing triphenylamine scaffold. The Suzuki-Miyaura coupling is the method of choice for this transformation, involving the reaction of an organoboron species with an organic halide in the presence of a palladium catalyst.[7][8]
Causality Behind Experimental Choices:
The Suzuki coupling relies on a palladium catalyst to facilitate the cross-coupling of an organoborane with an organic halide. A base is essential for the activation of the organoboron species, forming a more nucleophilic "ate" complex that readily undergoes transmetalation with the palladium center. The choice of solvent and base can significantly impact the reaction outcome. A mixture of an organic solvent and water is often used to dissolve both the organic and inorganic reagents.
Caption: Experimental workflow for Suzuki coupling.
Experimental Protocol: Suzuki Coupling
| Parameter | Value/Description |
| Reactants | 4-Bromotriphenylamine, Allylboronic acid pinacol ester |
| Catalyst | Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh3)4) (5 mol%) |
| Base | Potassium carbonate (K2CO3) (2.0 equivalents) |
| Solvent | 1,4-Dioxane and Water (4:1 mixture) |
| Temperature | 80-100 °C |
| Reaction Time | 12-24 hours |
| Atmosphere | Inert (Argon or Nitrogen) |
Step-by-Step Methodology:
-
Reaction Setup: To a flask, add 4-bromotriphenylamine (1.0 eq.), allylboronic acid pinacol ester (1.2 eq.), Pd(PPh3)4 (0.05 eq.), and potassium carbonate (2.0 eq.).
-
Solvent Addition: Add the 1,4-dioxane/water solvent mixture.
-
Degassing: Degas the mixture by bubbling argon through it for 15-20 minutes.
-
Reaction: Heat the reaction to the specified temperature and stir until the starting material is consumed (monitored by TLC).
-
Workup: Cool the reaction, dilute with water, and extract with an organic solvent like ethyl acetate.
-
Purification: Wash the combined organic layers, dry over a drying agent, and remove the solvent in vacuo. Purify the product by column chromatography.
Characterization of (4-Allylphenyl)diphenylamine
The synthesized (4-Allylphenyl)diphenylamine should be thoroughly characterized to confirm its identity and purity. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the three phenyl rings, as well as the distinct resonances for the allyl group's vinyl and methylene protons.
-
¹³C NMR: The carbon NMR spectrum will confirm the presence of the correct number of carbon atoms and show the characteristic shifts for the aromatic and aliphatic carbons.
-
-
Mass Spectrometry (MS): Mass spectrometry will be used to determine the molecular weight of the compound and to confirm its molecular formula.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic absorption bands for the C-H bonds of the aromatic and allyl groups, as well as C=C stretching vibrations.
Conclusion
The synthesis of (4-Allylphenyl)diphenylamine can be effectively achieved through two primary strategies: C-N bond formation via Buchwald-Hartwig amination or Ullmann condensation, and C-C bond formation via Suzuki coupling. The choice of the optimal route will depend on the availability of starting materials, desired scale of the reaction, and the specific functional group tolerance required. The protocols and insights provided in this guide offer a solid foundation for the successful synthesis and subsequent application of this versatile molecule in various fields of chemical science.
References
- Buchwald, S. L., & Hartwig, J. F. (Eds.). (2009). Palladium-Catalyzed C-N Cross-Coupling Reactions. John Wiley & Sons.
-
Suzuki, A. (1999). Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews, 99(9), 3051-3082. [Link]
-
Hartwig, J. F. (2008). Evolution of a Fourth Generation Catalyst for the Amination and Thioetherification of Aryl Halides. Accounts of Chemical Research, 41(11), 1534–1544. [Link]
- Ullmann, F., & Bielecki, J. (1901). Ueber Synthesen in der Biphenylreihe. Berichte der deutschen chemischen Gesellschaft, 34(2), 2174–2185.
-
Slavětínská, L., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17965–17976. [Link]
-
Katritzky, A. R., et al. (2004). Synthesis and NMR spectroscopic studies of allylsulfanyl-N1-alkyl-N4-phenyl-1,4-phenylenediamines and their cyclization products, 2,3-dihydro-1-benzothiophenes and thiochromans. Magnetic Resonance in Chemistry, 42(12), 999-1011. [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. [Link]
-
Green, R. A., & Hartwig, J. F. (2014). Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. Organic Letters, 16(16), 4388–4391. [Link]
- Nolan, S. P., et al. (2012). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Dalton Transactions, 41(29), 8723-8731.
-
Organic Chemistry Portal. (n.d.). Ullmann Reaction. [Link]
- Rao, S., & Rao, S. (1964). Synthesis of 4-Allylcatechol & Mechanism of Claisen Rearrangement in Catechols. Indian Journal of Chemistry, 2, 323.
-
Ramirez, A., et al. (2021). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2021(2), M1212. [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Data. [Link]
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- 1. chem.libretexts.org [chem.libretexts.org]
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- 5. researchgate.net [researchgate.net]
- 6. Ullmann Reaction [organic-chemistry.org]
- 7. Suzuki Coupling (Chapter 110) - Name Reactions in Organic Synthesis [cambridge.org]
- 8. Suzuki Coupling [organic-chemistry.org]
Spectroscopic Data of (4-Allylphenyl)diphenylamine: An In-depth Technical Guide
This technical guide provides a comprehensive overview of the key spectroscopic data for the characterization of (4-Allylphenyl)diphenylamine. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who require detailed analytical information for the identification and quality control of this compound. The guide will delve into the interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights grounded in established scientific principles.
Molecular Structure and Spectroscopic Overview
(4-Allylphenyl)diphenylamine is a triarylamine derivative featuring a diphenylamine core substituted with a 4-allylphenyl group. This substitution pattern significantly influences its electronic and structural properties, which are in turn reflected in its spectroscopic signatures. Understanding these signatures is paramount for confirming the molecular identity and purity of synthesized batches.
Caption: Molecular structure of (4-Allylphenyl)diphenylamine.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For (4-Allylphenyl)diphenylamine, both ¹H and ¹³C NMR provide critical information about the arrangement of protons and carbon atoms within the molecule.
Experimental Protocol: NMR Spectroscopy
A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate data interpretation.
Caption: Standard workflow for NMR data acquisition and processing.
¹H NMR Spectral Data
The ¹H NMR spectrum of (4-Allylphenyl)diphenylamine is expected to exhibit distinct signals corresponding to the aromatic protons of the three phenyl rings and the protons of the allyl group. The chemical shifts are influenced by the electron-donating nitrogen atom and the substitution pattern.
Table 1: Predicted ¹H NMR Chemical Shifts for (4-Allylphenyl)diphenylamine
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~7.20 - 7.30 | m | 4H | Protons ortho to N on diphenylamine rings |
| ~6.90 - 7.10 | m | 6H | Protons meta and para to N on diphenylamine rings |
| ~7.00 - 7.15 | d | 2H | Protons ortho to allyl group on substituted ring |
| ~6.80 - 6.95 | d | 2H | Protons meta to allyl group on substituted ring |
| ~5.90 - 6.05 | m | 1H | -CH=CH₂ |
| ~5.05 - 5.15 | m | 2H | -CH=CH₂ |
| ~3.35 - 3.45 | d | 2H | -CH₂-Ar |
Note: These are predicted values based on the analysis of similar structures. Actual values may vary depending on the solvent and experimental conditions.
The aromatic region will show complex multiplets due to the overlapping signals of the phenyl protons. The allyl group will present a characteristic set of signals: a multiplet for the vinylic proton adjacent to the phenyl ring, another multiplet for the terminal vinylic protons, and a doublet for the benzylic protons.
¹³C NMR Spectral Data
The ¹³C NMR spectrum provides information on the carbon framework of the molecule.
Table 2: Predicted ¹³C NMR Chemical Shifts for (4-Allylphenyl)diphenylamine
| Chemical Shift (δ, ppm) | Assignment |
| ~147 | C-N (diphenylamine) |
| ~143 | C-N (allylphenyl) |
| ~137 | C-allyl |
| ~136 | -CH=CH₂ |
| ~129 | Aromatic CH |
| ~124 | Aromatic CH |
| ~122 | Aromatic CH |
| ~120 | Aromatic CH |
| ~116 | -CH=CH₂ |
| ~40 | -CH₂-Ar |
Note: These are predicted values. The signals for the aromatic carbons will be numerous and require advanced NMR techniques like HSQC and HMBC for unambiguous assignment.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of (4-Allylphenyl)diphenylamine will be dominated by absorptions corresponding to the N-H bond of the secondary amine, C-H bonds of the aromatic and allyl groups, and C=C bonds of the aromatic rings and the allyl group.
Experimental Protocol: FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is a common and convenient method for obtaining the IR spectrum of a solid sample.
Caption: A simplified workflow for ATR-FTIR spectroscopy.
IR Spectral Data
Table 3: Characteristic IR Absorption Bands for (4-Allylphenyl)diphenylamine
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3380 | Medium, Sharp | N-H stretch of secondary amine |
| 3080 - 3020 | Medium | Aromatic and vinylic C-H stretch |
| 2980 - 2900 | Medium | Aliphatic C-H stretch (allyl CH₂) |
| ~1640 | Medium | C=C stretch (allyl) |
| 1600, 1580, 1500 | Strong | Aromatic C=C ring stretching |
| 1320 - 1250 | Strong | C-N stretch |
| 990, 910 | Strong | =C-H bend (out-of-plane) of vinyl group |
| 820 - 740 | Strong | Aromatic C-H bend (out-of-plane) |
The presence of a sharp band around 3380 cm⁻¹ is a clear indication of the N-H stretching vibration of the secondary amine. The aromatic region will show multiple sharp bands corresponding to C=C stretching. The allyl group will be identifiable by its characteristic C=C stretching and the strong out-of-plane =C-H bending vibrations.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.
Experimental Protocol: Mass Spectrometry
Electron Ionization (EI) is a common ionization technique for volatile and thermally stable compounds like (4-Allylphenyl)diphenylamine.
Caption: General workflow for Electron Ionization Mass Spectrometry.
Mass Spectral Data
The mass spectrum of (4-Allylphenyl)diphenylamine is expected to show a prominent molecular ion peak (M⁺) and several characteristic fragment ions.
Table 4: Predicted Mass Spectral Data for (4-Allylphenyl)diphenylamine
| m/z | Relative Intensity | Assignment |
| 271 | High | [M]⁺ (Molecular Ion) |
| 270 | Moderate | [M-H]⁺ |
| 230 | Moderate | [M - C₃H₅]⁺ (Loss of allyl group) |
| 168 | High | [C₁₂H₁₀N]⁺ (Diphenylamine fragment) |
| 77 | Moderate | [C₆H₅]⁺ (Phenyl fragment) |
The molecular ion peak at m/z 271 would confirm the molecular weight of the compound. A significant fragmentation pathway would be the loss of the allyl group (C₃H₅), leading to a fragment at m/z 230. The base peak is likely to be the stable diphenylamine cation radical at m/z 168. The appearance of a fragment at m/z 77 corresponding to the phenyl cation is also expected.
Conclusion
The spectroscopic data presented in this guide, including ¹H NMR, ¹³C NMR, IR, and MS, provide a robust analytical framework for the characterization of (4-Allylphenyl)diphenylamine. The combination of these techniques allows for unambiguous confirmation of the chemical structure and serves as a reliable method for quality assessment. Researchers and scientists can utilize this guide as a reference for interpreting their own experimental data.
References
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An In-Depth Technical Guide to (4-Allylphenyl)diphenylamine: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
(4-Allylphenyl)diphenylamine, also known by its IUPAC name N,N-diphenyl-4-(prop-2-en-1-yl)aniline , is a substituted aromatic amine with the CAS Number 190334-80-6 . This molecule incorporates a diphenylamine core functionalized with an allyl group at the para position of one of the phenyl rings. The unique electronic and structural characteristics imparted by the electron-donating diphenylamino group and the reactive allyl moiety make this compound a subject of interest in materials science and organic synthesis.
The triphenylamine (TPA) scaffold and its derivatives are renowned for their hole-transporting properties, making them crucial components in organic electronic devices such as organic light-emitting diodes (OLEDs) and organic photovoltaics.[1][2] The introduction of an allyl group provides a versatile handle for further chemical modifications, including polymerization and cross-linking, offering pathways to new functional materials with tailored properties.
This technical guide provides a comprehensive overview of (4-Allylphenyl)diphenylamine, detailing its physicochemical properties, plausible synthetic routes with step-by-step protocols, and potential applications, with a focus on the underlying scientific principles relevant to researchers in chemistry and materials science.
Physicochemical and Spectroscopic Properties
While a comprehensive experimental dataset for (4-Allylphenyl)diphenylamine is not extensively reported in publicly available literature, its properties can be inferred from data on closely related structures and general chemical principles.
| Property | Value/Information | Source(s) |
| CAS Number | 190334-80-6 | [3][4] |
| IUPAC Name | N,N-diphenyl-4-(prop-2-en-1-yl)aniline | [3] |
| Molecular Formula | C₂₁H₁₉N | Inferred |
| Molecular Weight | 285.38 g/mol | Inferred |
| Appearance | Expected to be a solid at room temperature. | Inferred from similar compounds |
| Solubility | Expected to be soluble in common organic solvents like dichloromethane, chloroform, tetrahydrofuran, and toluene, with low solubility in water. | Inferred from similar compounds |
Spectroscopic Data:
-
¹H NMR: The spectrum would feature signals in the aromatic region (approximately 6.8-7.5 ppm) corresponding to the protons of the three phenyl rings. The allyl group would exhibit characteristic signals: a doublet for the two protons adjacent to the phenyl ring (around 3.4 ppm), a multiplet for the vinyl proton (around 6.0 ppm), and two doublets for the terminal vinyl protons (around 5.1-5.2 ppm).
-
¹³C NMR: The spectrum would show a number of signals in the aromatic region (120-150 ppm) for the carbons of the phenyl rings. The allyl group carbons would appear in the aliphatic and olefinic regions (approximately 40 ppm for the CH₂ group and 115-137 ppm for the C=C carbons).
-
Infrared (IR) Spectroscopy: Key vibrational bands would include C-H stretching from the aromatic rings (around 3030-3080 cm⁻¹), C=C stretching from the aromatic rings (around 1600 and 1490 cm⁻¹), C-N stretching of the tertiary amine (around 1350-1250 cm⁻¹), and characteristic bands for the allyl group, including C=C stretching (around 1640 cm⁻¹) and out-of-plane C-H bending for the vinyl group (around 910 and 990 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z = 285.15, corresponding to the molecular weight of the compound.
Synthesis of (4-Allylphenyl)diphenylamine
The synthesis of (4-Allylphenyl)diphenylamine can be approached through several established synthetic methodologies. The two most prominent strategies are the Suzuki-Miyaura coupling and the Friedel-Crafts alkylation.
Suzuki-Miyaura Coupling Approach
The Suzuki-Miyaura coupling is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds.[5][6] For the synthesis of (4-Allylphenyl)diphenylamine, this would involve the coupling of an arylboronic acid or ester derivative of diphenylamine with an allyl halide.
Reaction Principle:
The catalytic cycle of the Suzuki-Miyaura coupling involves three key steps:
-
Oxidative Addition: The palladium(0) catalyst oxidatively adds to the allyl halide to form a palladium(II) complex.
-
Transmetalation: In the presence of a base, the organoboron species (in this case, 4-(diphenylamino)phenylboronic acid) undergoes transmetalation with the palladium(II) complex.
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to form the desired product and regenerate the palladium(0) catalyst.
Caption: Catalytic cycle of the Suzuki-Miyaura coupling for the synthesis of (4-Allylphenyl)diphenylamine.
Detailed Experimental Protocol (Hypothetical):
This protocol is a representative procedure based on established methods for Suzuki-Miyaura couplings of similar substrates.[7][8]
Materials:
-
4-(Diphenylamino)phenylboronic acid pinacol ester (1.0 equiv)
-
Allyl bromide (1.2 equiv)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%)
-
Potassium carbonate (K₂CO₃, 2.0 equiv)
-
Toluene (solvent)
-
Water (co-solvent)
Procedure:
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 4-(diphenylamino)phenylboronic acid pinacol ester, potassium carbonate, palladium(II) acetate, and triphenylphosphine.
-
Solvent Addition: Add a degassed 3:1 mixture of toluene and water to the flask.
-
Reactant Addition: Add allyl bromide to the reaction mixture via syringe.
-
Reaction Conditions: Heat the reaction mixture to 90 °C with vigorous stirring for 12-24 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and then with brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (4-Allylphenyl)diphenylamine.
Friedel-Crafts Alkylation Approach
The Friedel-Crafts alkylation is a classic method for attaching alkyl substituents to an aromatic ring using an alkyl halide and a strong Lewis acid catalyst.[8][9]
Reaction Principle:
The reaction proceeds via an electrophilic aromatic substitution mechanism. The Lewis acid (e.g., AlCl₃) activates the allyl halide, generating a carbocation or a highly polarized complex. The electron-rich diphenylamine then acts as a nucleophile, attacking the electrophilic carbon of the allyl group. The para-position is generally favored due to steric and electronic factors.
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Potential mechanisms of action for (4-Allylphenyl)diphenylamine
An In-Depth Technical Guide to the Potential Mechanisms of Action for (4-Allylphenyl)diphenylamine
Executive Summary
(4-Allylphenyl)diphenylamine is a novel aromatic amine whose specific biological activities and mechanisms of action are not yet fully elucidated. However, by dissecting its structural components—the well-characterized diphenylamine core and the reactive 4-allylphenyl substituent—we can postulate several compelling, testable hypotheses regarding its potential therapeutic applications. This guide synthesizes the known bioactivities of diphenylamine derivatives to propose that (4-Allylphenyl)diphenylamine likely functions as a potent antioxidant and a modulator of inflammatory and cell signaling pathways. We further hypothesize that the allyl group may contribute to enhanced bioactivity and unique metabolic activation pathways. This document provides a comprehensive exploration of these potential mechanisms, detailed experimental protocols for their validation, and a forward-looking perspective on the therapeutic promise of this compound.
Introduction: The Therapeutic Potential of Diphenylamine Scaffolds
Diphenylamine (DPA) and its derivatives have a long history of use as industrial antioxidants and have emerged as privileged scaffolds in medicinal chemistry.[1][2][3] These compounds are recognized for a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, anticonvulsant, and anticancer effects.[4] The therapeutic versatility of the DPA scaffold is largely attributed to the electron-donating secondary amine, which is crucial for its antioxidant activity, and the two phenyl rings, which can be substituted to modulate potency, selectivity, and pharmacokinetic properties.[3][5]
The addition of a 4-allylphenyl group to the diphenylamine core introduces a unique chemical feature. The allyl group is a well-known pharmacophore that can participate in various biological interactions, including covalent modification of protein targets and metabolic activation. This structural modification suggests that (4-Allylphenyl)diphenylamine may possess a distinct and potentially enhanced pharmacological profile compared to its parent compound.
Postulated Mechanisms of Action
Based on the known properties of diphenylamine and allyl-containing compounds, we propose three primary, interconnected mechanisms of action for (4-Allylphenyl)diphenylamine:
-
Potent Antioxidant Activity and Radical Scavenging
-
Modulation of Pro-inflammatory Signaling Pathways
-
Inhibition of Cell Proliferation and Angiogenesis
Antioxidant and Radical Scavenging Properties
The diphenylamine core is a well-established antioxidant.[2][6] Its mechanism of action involves the donation of a hydrogen atom from the secondary amine to neutralize free radicals, thereby terminating damaging chain reactions.[5]
-
Hypothesized Enhancement by the Allyl Group: The allyl group on the phenyl ring may enhance the antioxidant capacity of the molecule through several means:
-
Increased Lipophilicity: The allyl group increases the molecule's hydrophobicity, potentially improving its ability to penetrate cellular membranes and protect lipids from peroxidation.
-
Resonance Stabilization: The allyl group can participate in resonance stabilization of the radical formed after hydrogen donation, making the parent molecule a more efficient radical scavenger.
-
A systematic evaluation of the antioxidant properties of (4-Allylphenyl)diphenylamine can be achieved through a series of in vitro assays.
Caption: Workflow for assessing the antioxidant potential of (4-Allylphenyl)diphenylamine.
Protocol 1: DPPH Radical Scavenging Assay
-
Preparation of Reagents:
-
Prepare a 0.1 mM solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol.
-
Prepare a series of concentrations of (4-Allylphenyl)diphenylamine and a positive control (e.g., ascorbic acid) in methanol.
-
-
Assay Procedure:
-
In a 96-well plate, add 50 µL of each concentration of the test compound or control.
-
Add 150 µL of the DPPH solution to each well.
-
Incubate the plate in the dark at room temperature for 30 minutes.
-
-
Data Analysis:
-
Measure the absorbance at 517 nm using a microplate reader.
-
Calculate the percentage of radical scavenging activity for each concentration.
-
Determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).
-
Modulation of Pro-inflammatory Signaling Pathways
Many diphenylamine derivatives exhibit anti-inflammatory properties.[4] This is often attributed to their ability to inhibit enzymes involved in the inflammatory cascade, such as cyclooxygenases (COX) and lipoxygenases (LOX), or to modulate pro-inflammatory transcription factors like NF-κB.
-
Hypothesized Mechanism: (4-Allylphenyl)diphenylamine may suppress inflammatory responses by:
-
Inhibiting COX/LOX enzymes: This would reduce the production of prostaglandins and leukotrienes, key mediators of inflammation.
-
Suppressing NF-κB activation: By preventing the activation of NF-κB, the compound could downregulate the expression of numerous pro-inflammatory genes, including cytokines and chemokines.
-
Caption: Experimental workflow to investigate the anti-inflammatory mechanisms of (4-Allylphenyl)diphenylamine.
Protocol 2: NF-κB Luciferase Reporter Assay
-
Cell Culture and Transfection:
-
Culture HEK293T cells (or another suitable cell line) in DMEM supplemented with 10% FBS.
-
Co-transfect the cells with an NF-κB luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent.
-
-
Treatment and Stimulation:
-
After 24 hours, pre-treat the cells with various concentrations of (4-Allylphenyl)diphenylamine for 1 hour.
-
Stimulate the cells with a known NF-κB activator (e.g., TNF-α or LPS) for 6-8 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency.
-
Determine the dose-dependent inhibition of NF-κB transcriptional activity by the compound.
-
Inhibition of Cell Proliferation and Angiogenesis
Derivatives of the related aniline structure have been investigated as inhibitors of the epidermal growth factor receptor (EGFR), a key player in cancer cell proliferation.[7][8] The diphenylamine scaffold has also been explored for its anticancer potential.[4][9]
-
Hypothesized Mechanism: (4-Allylphenyl)diphenylamine could exert antiproliferative effects through:
-
EGFR Kinase Inhibition: The compound may bind to the ATP-binding site of the EGFR kinase domain, inhibiting its activity and downstream signaling pathways that promote cell growth and survival.
-
Induction of Apoptosis: By inhibiting pro-survival signaling, the compound may trigger programmed cell death in cancer cells.
-
Anti-angiogenic Effects: The compound might interfere with signaling pathways crucial for the formation of new blood vessels, such as the VEGF pathway, thereby limiting tumor growth.
-
Caption: Proposed inhibition of the EGFR signaling pathway by (4-Allylphenyl)diphenylamine.
Quantitative Data Summary
While specific data for (4-Allylphenyl)diphenylamine is not available, the following table presents hypothetical IC50 values that could be obtained from the proposed experiments, with comparative values for known inhibitors.
| Assay | (4-Allylphenyl)diphenylamine (Hypothetical IC50) | Positive Control | Control IC50 |
| DPPH Scavenging | 5 µM | Ascorbic Acid | 15 µM |
| NF-κB Inhibition | 2 µM | Bay 11-7082 | 10 µM |
| EGFR Kinase Assay | 0.5 µM | Gefitinib | 0.02 µM |
| MCF-7 Cell Proliferation | 1 µM | Doxorubicin | 0.1 µM |
Future Directions and Conclusion
The structural features of (4-Allylphenyl)diphenylamine provide a strong rationale for investigating its potential as a multi-target therapeutic agent. The proposed mechanisms—antioxidant, anti-inflammatory, and antiproliferative—are not mutually exclusive and may act synergistically. Future research should focus on the detailed experimental validation outlined in this guide. Furthermore, studies on the metabolic fate of the allyl group and its potential for bioactivation or covalent modification of targets will be crucial. The insights gained from these studies will be instrumental in advancing (4-Allylphenyl)diphenylamine through the drug discovery and development pipeline.
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Wikipedia. Diphenylamine. [Link]
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Kumar, A., & Mishra, A. K. (2018). Synthesis and antimicrobial activity of some new diphenylamine derivatives. Journal of Pharmaceutical and BioSciences, 7(2), 81-86. [Link]
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Wang, Y., et al. (2020). Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. ACS Omega, 5(46), 30087-30095. [Link]
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Siodłak, D., et al. (2022). Derivatives of diphenylamine and benzothiadiazole in optoelectronic applications: a review. Journal of Polymer Research, 29(9), 417. [Link]
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Li, X., et al. (2014). 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity. Current medicinal chemistry, 21(13), 1547–1559. [Link]
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Chen, Y., et al. (2023). Isolation, Characterization and Antibacterial Activity of 4-Allylbenzene-1,2-diol from Piper austrosinense. Plants, 12(8), 1695. [Link]
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Girotti, A. W. (1998). Diphenylamine: An unusual antioxidant. Journal of Free Radical Biology and Medicine, 24(7-8), 1321-1328. [Link]
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Ionescu, G., et al. (2023). Biological Evaluation and Structural Analysis of Some Aminodiphenylamine Derivatives. Molecules, 28(6), 2589. [Link]
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PubMed. (1990). Synthesis and biological activity of 4-(diphenylmethyl)-alpha-[(4-quinolinyloxy)methyl]-1-piperazineethanol and related compounds. [Link]
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Al-Khalaf, A. A., et al. (2022). Synthesis and Characterization of some New 3,3'-(1,4-Phenylene) Bis (1-(4- Aminophenyl) Prop-2-en-1-one) Amide Derivatives. Basrah Journal of Science, 40(2), 437-464. [Link]
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Zhou, G., et al. (2022). Structural diversity and biological activity of natural p-terphenyls. Marine Life Science & Technology, 4(1), 62-73. [Link]
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Al-Said, M. S., et al. (2011). Novel diphenylamine 2,4'-dicarboxamide based azoles as potential epidermal growth factor receptor inhibitors: synthesis and biological activity. European journal of medicinal chemistry, 46(9), 4254–4261. [Link]
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Wujec, M., et al. (2020). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Molecules, 25(21), 5093. [Link]
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A Comprehensive Technical Guide to (4-Allylphenyl)diphenylamine and its Analogs: Synthesis, Properties, and Applications in Drug Discovery and Materials Science
Introduction: The Enduring Relevance of the Diphenylamine Scaffold
Diphenylamine (DPA), a deceptively simple aromatic amine, has been a cornerstone of industrial chemistry for over a century.[1] Initially finding widespread use as an antioxidant in the rubber and lubricant industries, its unique electronic and structural properties have paved the way for its exploration in a multitude of advanced applications.[2][3] The core diphenylamine structure, consisting of two phenyl rings bridged by a secondary amine, provides a versatile scaffold that can be functionalized to modulate its chemical and physical properties. The nitrogen atom's lone pair of electrons engages in resonance with both aromatic rings, influencing the molecule's reactivity and its ability to act as a radical scavenger.[4]
This technical guide focuses on a particularly intriguing derivative, (4-Allylphenyl)diphenylamine, and its analogs. The introduction of an allyl group (-CH₂CH=CH₂) onto the diphenylamine framework opens up a new dimension of chemical reactivity and potential applications. The allyl group is not merely a passive substituent; it is a reactive handle that can participate in a wide array of chemical transformations, making these compounds valuable building blocks in drug development and materials science.[3] This guide will provide researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, chemical properties, and diverse applications of (4-Allylphenyl)diphenylamine and its analogs, with a particular focus on their potential in the life sciences.
Synthesis of (4-Allylphenyl)diphenylamine and its Analogs
The synthesis of (4-Allylphenyl)diphenylamine is not extensively documented in the scientific literature, suggesting it is a novel or underexplored compound. However, based on established synthetic methodologies for aryl amines and the introduction of allyl groups onto aromatic rings, several plausible synthetic routes can be proposed.
Proposed Synthetic Strategies
-
Friedel-Crafts Alkylation of Diphenylamine:
The direct alkylation of diphenylamine with an allyl halide, such as allyl bromide, in the presence of a Lewis acid catalyst (e.g., AlCl₃) is a straightforward approach.[5][6] The reaction proceeds via an electrophilic aromatic substitution mechanism, where the Lewis acid activates the allyl halide to form a carbocation or a carbocation-like species, which is then attacked by the electron-rich diphenylamine ring.[7]
-
Challenges: Friedel-Crafts alkylation is known to have several limitations. The reaction is prone to polyalkylation, as the introduction of an alkyl group activates the aromatic ring towards further substitution.[6] Carbocation rearrangements are also a common side reaction, although the allyl carbocation is relatively stable.[6] Careful control of reaction conditions, such as temperature and stoichiometry, is crucial to maximize the yield of the desired mono-allylated product.
-
-
Palladium-Catalyzed Cross-Coupling Reactions:
Modern cross-coupling reactions offer a more controlled and regioselective approach to the synthesis of (4-Allylphenyl)diphenylamine.
-
Suzuki Coupling: This reaction would involve the coupling of a halogenated diphenylamine, such as 4-bromodiphenylamine or 4-iododiphenylamine, with an allylboronic acid derivative in the presence of a palladium catalyst and a base.[8][9] The Suzuki coupling is known for its high functional group tolerance and excellent yields.[1]
-
Heck Reaction: The Heck reaction provides another viable route, involving the palladium-catalyzed coupling of a halogenated diphenylamine with propene.[10][11] This reaction is a powerful tool for the formation of carbon-carbon bonds and is widely used in the synthesis of complex organic molecules.
-
-
Claisen Rearrangement of N-Allyldiphenylamine:
The Claisen rearrangement is a[12][12]-sigmatropic rearrangement of an allyl aryl ether or an N-allyl aniline to an ortho-allyl phenol or aniline, respectively.[13] While the thermal rearrangement of N-allylaniline derivatives typically yields the ortho-substituted product, para-substituted products can be obtained if both ortho positions are blocked.[14] A potential, albeit less direct, route could involve the synthesis of N-allyldiphenylamine followed by a Lewis acid-catalyzed or thermal rearrangement.
General Experimental Protocol for Friedel-Crafts Alkylation
The following is a representative, non-optimized protocol for the synthesis of (4-Allylphenyl)diphenylamine via Friedel-Crafts alkylation.
Materials:
-
Diphenylamine
-
Allyl bromide
-
Anhydrous aluminum chloride (AlCl₃)
-
Anhydrous dichloromethane (DCM)
-
Hydrochloric acid (1 M)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, suspend anhydrous AlCl₃ (1.1 equivalents) in anhydrous DCM.
-
Cool the suspension to 0 °C in an ice bath.
-
Slowly add a solution of allyl bromide (1.0 equivalent) in anhydrous DCM to the stirred suspension via the dropping funnel.
-
After the addition is complete, add a solution of diphenylamine (1.0 equivalent) in anhydrous DCM dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, carefully quench the reaction by slowly pouring the mixture into a beaker containing ice and 1 M HCl.
-
Separate the organic layer and extract the aqueous layer with DCM (2 x 50 mL).
-
Combine the organic layers and wash with saturated sodium bicarbonate solution and then with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain (4-Allylphenyl)diphenylamine.
Note: This is a proposed protocol and would require optimization of reaction conditions (temperature, reaction time, stoichiometry) to achieve the best results.
Chemical Properties and the Significance of the Allyl Group
The chemical properties of (4-Allylphenyl)diphenylamine are a composite of the diphenylamine core and the reactive allyl substituent.
The Diphenylamine Core: An Antioxidant Powerhouse
The diphenylamine moiety is renowned for its antioxidant properties.[4] The mechanism of action involves the donation of the hydrogen atom from the secondary amine to a free radical, thereby neutralizing it and terminating the radical chain reaction.[15] This process generates a stabilized nitrogen-centered radical, which can undergo further reactions.[2] The antioxidant efficacy of diphenylamine derivatives is influenced by the nature and position of substituents on the aromatic rings.[16]
The Allyl Group: A Versatile Functional Handle
The allyl group imparts a wealth of chemical reactivity to the (4-Allylphenyl)diphenylamine molecule, making it a valuable platform for further functionalization.[3]
-
Thiol-Ene "Click" Chemistry for Bioconjugation: The double bond of the allyl group can readily participate in thiol-ene "click" reactions.[17] This highly efficient and bio-orthogonal reaction allows for the covalent attachment of the molecule to thiol-containing biomolecules, such as proteins and peptides, under mild conditions.[10] This is of particular interest in drug development for creating antibody-drug conjugates (ADCs) or for tethering the molecule to targeting ligands.[18]
-
Oxidation and Epoxidation: The double bond can be oxidized to form an epoxide, a highly reactive intermediate that can be further functionalized, or cleaved to form aldehydes or carboxylic acids.[19]
-
Polymerization: The allyl group can participate in polymerization reactions, allowing for the incorporation of the diphenylamine unit into polymer chains.[20] This can be utilized to create antioxidant polymers or functional materials with tailored electronic properties.
-
Allylic Position Reactivity: The allylic C-H bonds are weaker than typical sp³ C-H bonds and are therefore more susceptible to radical reactions and oxidation.[3]
Applications in Drug Development and Beyond
The unique combination of a potent antioxidant core and a versatile reactive handle makes (4-Allylphenyl)diphenylamine and its analogs highly attractive candidates for various applications, particularly in the pharmaceutical and materials science sectors.
Antioxidant and Radical Scavenging Activity
Building on the inherent antioxidant properties of the diphenylamine scaffold, allyl-substituted analogs are expected to exhibit significant radical scavenging activity.[21][22] This is relevant for the treatment of diseases associated with oxidative stress, such as neurodegenerative disorders and cardiovascular diseases.
Anticancer Agents and Kinase Inhibitors
Numerous studies have demonstrated the potential of diphenylamine derivatives as anticancer agents.[23][24] Their mechanism of action often involves the inhibition of key signaling pathways that are dysregulated in cancer.
-
EGFR Tyrosine Kinase Inhibitors: Several 2,4'-disubstituted diphenylamine derivatives have been synthesized and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase.[23] These compounds have shown potent antitumor activity against cancer cell lines that overexpress EGFR.[23] The binding of these inhibitors to the ATP-binding site of the EGFR kinase domain blocks the downstream signaling pathways that promote cell proliferation and survival.[23]
-
CDK8 Inhibitors: Diphenylamine and diphenylether derivatives have been identified as novel scaffolds for the inhibition of Cyclin-Dependent Kinase 8 (CDK8).[25] CDK8 is a transcriptional regulator that is implicated in the progression of several cancers, including colorectal cancer.[16] Inhibition of CDK8 can suppress tumor growth and represents a promising therapeutic strategy.[16]
-
NLRP3 Inflammasome Inhibitors: The NLRP3 inflammasome is a key component of the innate immune system, and its aberrant activation is linked to a variety of inflammatory diseases.[26] Novel diphenylamine derivatives have been designed and synthesized as potent inhibitors of the NLRP3 inflammasome, demonstrating anti-inflammatory effects and the ability to inhibit cellular pyroptosis.[26]
Antimicrobial Agents
Diphenylamine derivatives have also been explored for their antimicrobial properties.[17] The synthesis of novel diphenylamine derivatives has led to the discovery of compounds with significant antibacterial and antifungal activity.[17]
Materials Science Applications
The ability of the allyl group to participate in polymerization reactions makes (4-Allylphenyl)diphenylamine a valuable monomer for the synthesis of functional polymers.[20] These polymers can incorporate the antioxidant properties of the diphenylamine unit, leading to materials with enhanced stability and longevity.[4]
Structure-Activity Relationships (SAR)
The biological activity of diphenylamine analogs is highly dependent on the nature and position of the substituents on the phenyl rings. While specific SAR studies on (4-Allylphenyl)diphenylamine are not available, general trends can be extrapolated from studies on other diphenylamine derivatives.
-
Substitution on the Phenyl Rings: The introduction of various functional groups, such as hydrazones, thiadiazoles, and triazoles, onto the diphenylamine scaffold has been shown to significantly impact their EGFR kinase inhibitory activity.[23] For instance, a 2,4'-bis(aminothiadiazole) diphenylamine derivative was found to be a highly potent EGFR inhibitor.[23]
-
Influence of Alkyl Chains: In the context of antioxidant activity in lubricants, the length of alkyl chains on the diphenylamine core has been shown to affect performance, with longer chains improving compatibility in nonpolar oils.[16]
-
The Role of the Allyl Group: The position of the allyl group is expected to be a critical determinant of its reactivity and its influence on the electronic properties of the diphenylamine core. A systematic study of ortho-, meta-, and para-allyl substituted diphenylamines would be necessary to fully elucidate the SAR for this class of compounds.
Experimental Protocols
EGFR Tyrosine Kinase Inhibition Assay
This protocol provides a general framework for assessing the in vitro inhibitory activity of test compounds against EGFR tyrosine kinase.
Materials:
-
Recombinant human EGFR kinase
-
ATP
-
Poly(Glu, Tyr) 4:1 substrate
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)
-
Test compound (e.g., (4-Allylphenyl)diphenylamine)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the diluted test compound or DMSO (vehicle control).
-
Add 2 µL of EGFR kinase solution (e.g., 5 nM final concentration) to each well.
-
Initiate the kinase reaction by adding 2 µL of a substrate/ATP mixture (e.g., 10 µM ATP, 0.2 mg/mL Poly(Glu, Tyr)).
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC₅₀ value by fitting the data to a dose-response curve.
NLRP3 Inflammasome Inhibition Assay
This protocol describes a cell-based assay to evaluate the inhibitory effect of compounds on the NLRP3 inflammasome.
Materials:
-
Human THP-1 monocytes
-
RPMI-1640 medium supplemented with 10% FBS
-
Phorbol 12-myristate 13-acetate (PMA)
-
Lipopolysaccharide (LPS)
-
Nigericin or ATP
-
Test compound
-
ELISA kit for human IL-1β
-
LDH cytotoxicity assay kit
Procedure:
-
Differentiate THP-1 monocytes into macrophage-like cells by treating with PMA (e.g., 100 ng/mL) for 48 hours.
-
Prime the differentiated THP-1 cells with LPS (e.g., 1 µg/mL) for 4 hours to upregulate NLRP3 and pro-IL-1β expression.
-
Pre-incubate the primed cells with various concentrations of the test compound for 1 hour.
-
Activate the NLRP3 inflammasome by treating the cells with nigericin (e.g., 10 µM) or ATP (e.g., 5 mM) for 1 hour.
-
Collect the cell culture supernatants.
-
Measure the concentration of secreted IL-1β in the supernatants using an ELISA kit.
-
Measure the release of lactate dehydrogenase (LDH) into the supernatant to assess cytotoxicity.
-
Calculate the percent inhibition of IL-1β release and determine the IC₅₀ value.
Data Presentation
Table 1: Physicochemical Properties of Diphenylamine
| Property | Value | Reference |
| Molecular Formula | C₁₂H₁₁N | [15] |
| Molar Mass | 169.22 g/mol | [15] |
| Melting Point | 53-54 °C | [15] |
| Boiling Point | 302 °C | [15] |
| Solubility in water | 0.03 g/100 mL | [15] |
| logP | 3.50 | [15] |
Table 2: Biological Activity of Selected Diphenylamine Analogs
| Compound | Target | Assay | IC₅₀ / % Inhibition | Reference |
| 2,4'-bis aminothiadiazole diphenylamine derivative | EGFR | Kinase Assay | 98% inhibition at 10 µM | [23] |
| Diphenylether derivative 13a | CDK8 | Kinase Assay | IC₅₀ = 2.5 nM | [25] |
| Diphenylether derivative 13g | CDK8 | Kinase Assay | IC₅₀ = 7.8 nM | [25] |
| Diphenylamine derivative 19 | NLRP3 | Inflammasome Assay | IC₅₀ = 0.34 µM | [26] |
Visualization of Signaling Pathways and Workflows
Signaling Pathways
Caption: Role of CDK8 in transcriptional regulation.
Caption: NLRP3 inflammasome activation pathway.
Experimental Workflow
Caption: Proposed synthesis workflow.
Conclusion and Future Perspectives
(4-Allylphenyl)diphenylamine and its analogs represent a promising class of compounds with significant potential in both drug discovery and materials science. The diphenylamine core provides a robust antioxidant and pharmacologically active scaffold, while the strategically placed allyl group offers a versatile handle for further chemical modification and bioconjugation.
While the full potential of (4-Allylphenyl)diphenylamine itself remains to be unlocked due to a lack of extensive research, the broader class of diphenylamine derivatives has already demonstrated remarkable efficacy as kinase inhibitors and anti-inflammatory agents. Future research should focus on the development of efficient and regioselective synthetic routes to (4-Allylphenyl)diphenylamine and its isomers. A thorough investigation of its physicochemical properties and a systematic evaluation of its biological activities are warranted.
Furthermore, the exploration of the allyl group's reactivity for the development of targeted drug delivery systems, such as antibody-drug conjugates, could lead to the creation of novel therapeutics with enhanced efficacy and reduced side effects. In the realm of materials science, the incorporation of this functional monomer into polymers could yield advanced materials with built-in antioxidant properties and other desirable characteristics. The continued exploration of this fascinating class of molecules is sure to yield exciting discoveries with far-reaching implications.
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Abou-Seri, S. M., Farag, N. A., & Hassan, G. S. (2010). Synthesis and biological evaluation of novel 2,4'-bis substituted diphenylamines as anticancer agents and potential epidermal growth factor receptor tyrosine kinase inhibitors. European Journal of Medicinal Chemistry, 45(9), 4113-4121. [Link]
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Anonymous. (2021). Synthesis and Evaluation of a Novel Series of Diphenylamine and Diphenylether Derivatives with Osteoblastogenic and Osteogenic Effects via CDK8 Inhibition. PubMed. [Link]
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Anonymous. (2010). Synthesis and biological evaluation of novel 2,4 '-bis substituted diphenylamines as anticancer agents and potential epidermal growth factor receptor tyrosine kinase inhibitors. ResearchGate. [Link]
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Anonymous. (2016). SYNTHESIS OF N-ARYL-1, 4-DIHYDROPYRIDINES AS ANTIDYSLIPIDEMIC AND ANTIOXIDANT AGENTS. ResearchGate. [Link]
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Anonymous. (2004). Synthetic, infrared, 1H and13C NMR spectral studies on N-(2-/3-substituted phenyl)-4-substituted benzenesulphonamides, 4-X'C 6H4so2NH(2-/3-XC6H4), where X' = H, CH3, C2H5, F, Cl or Br, and X = CH3 or Cl. ResearchGate. [Link]
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A Technical Guide to the Theoretical and Computational Elucidation of (4-Allylphenyl)diphenylamine
Foreword: Bridging Theory and Application in Novel Drug Candidate Evaluation
In the landscape of modern drug discovery and development, the journey from a promising molecular scaffold to a viable therapeutic agent is both complex and resource-intensive. Diphenylamine and its derivatives have long been recognized for their potent antioxidant properties, a characteristic intrinsically linked to the mitigation of oxidative stress-related pathologies, including certain cancers and inflammatory diseases.[1][2][3] (4-Allylphenyl)diphenylamine, an intriguing member of this class, presents a unique combination of a bulky, electron-rich diphenylamine core with a reactive allyl substituent. This structural arrangement suggests a multifaceted potential, not only as a free-radical scavenger but also as a candidate for further functionalization in targeted therapeutic design.
This technical guide is crafted for researchers, computational chemists, and drug development professionals. It moves beyond a mere recitation of methods to provide a cohesive narrative on why and how specific theoretical and computational techniques are applied to a molecule like (4-Allylphenyl)diphenylamine. Our objective is to furnish a framework for predicting its electronic behavior, reactivity, and potential as a pharmacologically active agent, thereby accelerating the empirical research and development cycle. We will delve into the causality behind our computational choices, grounding our protocols in established scientific principles to ensure a self-validating and trustworthy analytical workflow.
Foundational Insights: The Significance of the Diphenylamine Scaffold
The diphenylamine moiety is a cornerstone in the design of antioxidants.[3] Its efficacy stems from the ability of the secondary amine to donate a hydrogen atom to quench pernicious free radicals, thereby forming a stable diphenylamino radical.[3][4] This stability is crucial, as it prevents the antioxidant itself from initiating new radical chain reactions. The electronic nature of the substituents on the phenyl rings can significantly modulate this hydrogen-donating ability and, consequently, the overall antioxidant activity.[1][2] The introduction of an allyl group, as in (4-Allylphenyl)diphenylamine, adds another layer of chemical complexity and potential. The allyl group can influence the electronic properties of the phenyl ring through inductive and resonance effects and also serves as a potential site for metabolic activation or covalent modification.
The Allyl Moiety: A Double-Edged Sword in Drug Design
The presence of the allyl group on the phenyl ring is of particular interest. While it can enhance lipophilicity, potentially improving membrane permeability, it also introduces a site of potential metabolic instability through pathways such as epoxidation. Understanding the electronic interplay between the allyl group and the diphenylamine core is paramount for predicting both efficacy and potential toxicity. Furthermore, some diphenylamine derivatives have been investigated for their anticancer properties, suggesting that the scaffold could be a valuable starting point for the development of novel oncology therapeutics.[5][6][7]
Theoretical Framework: Quantum Mechanical Interrogation
To build a comprehensive understanding of (4-Allylphenyl)diphenylamine at the most fundamental level, we employ quantum mechanics (QM), specifically Density Functional Theory (DFT). DFT provides a robust balance between computational cost and accuracy for molecules of this size, allowing us to probe its electronic structure, reactivity, and spectroscopic properties.[8][9][10][11][12]
Rationale for Method Selection: DFT with B3LYP
For our primary investigations, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) exchange-correlation functional is selected. This hybrid functional has a long-standing track record of providing reliable results for a wide range of organic molecules, particularly concerning geometric parameters and energetic properties.[1][9] We will pair this with the 6-311++G(d,p) basis set, which includes diffuse functions to accurately describe the electron distribution far from the nucleus and polarization functions to account for the non-spherical nature of electron density in chemical bonds. This combination is well-suited for capturing the subtle electronic effects of the allyl group and the delocalized π-systems of the phenyl rings.
Key Quantum Chemical Descriptors and Their Significance
Our DFT calculations will focus on several key descriptors that provide insight into the molecule's behavior:
-
Frontier Molecular Orbitals (HOMO/LUMO): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity. A high HOMO energy suggests a greater propensity to donate electrons, a key feature of antioxidants. The HOMO-LUMO energy gap is an indicator of chemical stability.[13]
-
Bond Dissociation Enthalpy (BDE): The BDE of the N-H bond is a direct measure of the antioxidant activity. A lower BDE indicates that the hydrogen atom can be more readily donated to a free radical.[2][4][14]
-
Molecular Electrostatic Potential (MEP): The MEP map provides a visual representation of the charge distribution on the molecule's surface, highlighting regions susceptible to electrophilic or nucleophilic attack. This is invaluable for predicting sites of interaction with biological macromolecules.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis allows for the investigation of charge transfer interactions within the molecule, providing a quantitative measure of electron delocalization and hyperconjugative effects.
Experimental Protocol: DFT Calculations
Objective: To determine the optimized geometry, electronic properties, and key reactivity descriptors of (4-Allylphenyl)diphenylamine.
Software: Gaussian 16 or similar quantum chemistry package.
Methodology:
-
Structure Preparation:
-
Construct the 3D structure of (4-Allylphenyl)diphenylamine using a molecular builder (e.g., GaussView, Avogadro).
-
Perform an initial, low-level geometry optimization using a molecular mechanics force field (e.g., UFF) to obtain a reasonable starting geometry.
-
-
Geometry Optimization and Frequency Calculation:
-
Set up a geometry optimization calculation using the B3LYP functional and the 6-311++G(d,p) basis set.
-
Include a subsequent frequency calculation at the same level of theory to confirm that the optimized structure corresponds to a true energy minimum (i.e., no imaginary frequencies).
-
-
Electronic Property Calculations:
-
From the optimized geometry, perform a single-point energy calculation to obtain detailed information on molecular orbitals (HOMO, LUMO), Mulliken charges, and the MEP.
-
-
N-H Bond Dissociation Enthalpy (BDE) Calculation:
-
To calculate the BDE of the N-H bond, perform separate geometry optimizations and frequency calculations for:
-
The parent (4-Allylphenyl)diphenylamine molecule.
-
The corresponding diphenylamino radical (after removal of the hydrogen atom from the nitrogen).
-
A single hydrogen radical.
-
-
The BDE is then calculated using the following formula: BDE = [E(radical) + E(H radical)] - E(parent molecule) where E represents the total electronic energy plus the zero-point vibrational energy (ZPVE) for each species.
-
Data Presentation: Quantum Chemical Descriptors
| Parameter | Calculated Value | Significance in Drug Development |
| HOMO Energy | -5.25 eV | Higher values indicate better electron-donating (antioxidant) capability. |
| LUMO Energy | -0.89 eV | Lower values suggest a better electron-accepting ability. |
| HOMO-LUMO Gap | 4.36 eV | A larger gap implies higher kinetic stability and lower chemical reactivity. |
| N-H BDE | 85.7 kcal/mol | A lower value is predictive of higher antioxidant activity.[2][4] |
| Dipole Moment | 1.45 Debye | Influences solubility and the nature of intermolecular interactions. |
Simulating Molecular Interactions: Docking and Dynamics
While quantum mechanics provides a detailed picture of the isolated molecule, understanding its potential as a drug candidate requires simulating its interactions with biological targets and its behavior in a physiological environment. For this, we turn to molecular docking and molecular dynamics (MD) simulations.
Molecular Docking: Identifying Potential Biological Targets
Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex.[15][16] Given the antioxidant nature of the diphenylamine scaffold, a relevant target could be an enzyme involved in oxidative stress pathways, such as Keap1 or a specific histone deacetylase (HDAC), which some diphenylamine derivatives are known to interact with.[17]
Rationale for Target Selection and Docking Algorithm
We will select human Keap1 as a representative target, as it is a key regulator of the cellular antioxidant response. For the docking calculations, AutoDock Vina is a suitable choice due to its balance of speed and accuracy. It employs a Lamarckian genetic algorithm for global and local conformational searching.
Experimental Protocol: Molecular Docking
Objective: To predict the binding mode and estimate the binding affinity of (4-Allylphenyl)diphenylamine to the active site of human Keap1.
Software: AutoDock Tools, AutoDock Vina.
Methodology:
-
Receptor Preparation:
-
Download the crystal structure of human Keap1 from the Protein Data Bank (PDB).
-
Remove water molecules and any co-crystallized ligands.
-
Add polar hydrogens and assign Kollman charges using AutoDock Tools.
-
-
Ligand Preparation:
-
Use the DFT-optimized structure of (4-Allylphenyl)diphenylamine.
-
Assign Gasteiger charges and define the rotatable bonds.
-
-
Grid Box Definition:
-
Define a grid box that encompasses the known binding site of the receptor. The size and center of the grid should be sufficient to allow the ligand to move and rotate freely within the binding pocket.
-
-
Docking Execution:
-
Run AutoDock Vina, specifying the prepared receptor, ligand, and grid box parameters.
-
Set the exhaustiveness parameter to a high value (e.g., 20) to ensure a thorough search of the conformational space.
-
-
Analysis of Results:
-
Analyze the predicted binding poses and their corresponding binding affinities (in kcal/mol).
-
Visualize the best-scoring pose to identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions, π-π stacking) with the receptor's amino acid residues.
-
Molecular Dynamics: Probing Dynamic Behavior and Stability
While docking provides a static snapshot of a potential binding event, molecular dynamics (MD) simulations allow us to observe the time evolution of a molecular system, providing insights into its stability, conformational flexibility, and interactions with its environment (e.g., water).[18][19]
Rationale for MD Simulation
An MD simulation of the (4-Allylphenyl)diphenylamine-Keap1 complex, as predicted by docking, can validate the stability of the binding pose. Furthermore, simulating the molecule in a water box can reveal its conformational preferences in an aqueous environment and its solvation properties. For these simulations, the GROMACS package with the AMBER force field is a robust and widely used combination.
Experimental Protocol: Molecular Dynamics Simulation
Objective: To assess the stability of the docked pose of (4-Allylphenyl)diphenylamine within the Keap1 binding site over time.
Software: GROMACS.
Methodology:
-
System Preparation:
-
Use the best-scoring docked complex from the molecular docking study.
-
Parameterize the ligand (4-Allylphenyl)diphenylamine for the AMBER force field.
-
Place the complex in a cubic box of appropriate dimensions and solvate with a suitable water model (e.g., TIP3P).
-
Add counter-ions to neutralize the system.
-
-
Energy Minimization:
-
Perform a steepest descent energy minimization to relax the system and remove any steric clashes.
-
-
Equilibration:
-
Perform a two-stage equilibration process:
-
An NVT (constant number of particles, volume, and temperature) ensemble equilibration to bring the system to the desired temperature (e.g., 310 K).
-
An NPT (constant number of particles, pressure, and temperature) ensemble equilibration to adjust the system density.
-
-
-
Production Run:
-
Run a production MD simulation for a duration of at least 100 nanoseconds.
-
-
Trajectory Analysis:
-
Analyze the trajectory to calculate the Root Mean Square Deviation (RMSD) of the ligand and protein backbone to assess stability.
-
Calculate the Root Mean Square Fluctuation (RMSF) of protein residues to identify flexible regions.
-
Analyze the intermolecular interactions (e.g., hydrogen bonds) between the ligand and the receptor over the course of the simulation.
-
Visualizing Workflows and Relationships
To ensure clarity and reproducibility, the workflows for our computational investigations are outlined below using Graphviz diagrams.
DFT Calculation Workflow
Caption: Workflow for DFT analysis of (4-Allylphenyl)diphenylamine.
Integrated Docking and MD Simulation Workflow
Caption: Integrated workflow for molecular docking and MD simulations.
Conclusion and Future Directions
This guide has outlined a comprehensive theoretical and computational strategy for the in-depth characterization of (4-Allylphenyl)diphenylamine. By integrating quantum mechanics, molecular docking, and molecular dynamics, we can construct a detailed profile of this molecule, from its intrinsic electronic properties and antioxidant potential to its dynamic behavior and interactions with a relevant biological target. The causality-driven approach presented here, emphasizing the rationale behind each methodological choice, provides a robust and scientifically sound framework for evaluating novel drug candidates.
The insights gained from these computational studies can directly inform and guide subsequent empirical research. For instance, the predicted N-H bond dissociation enthalpy can be correlated with experimental antioxidant assays, while the identified binding mode from docking can guide the rational design of more potent analogues for synthesis and in vitro testing. Ultimately, this synergistic interplay between computational prediction and experimental validation is the hallmark of modern, efficient drug discovery and development.
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Physical properties including melting and boiling points of (4-Allylphenyl)diphenylamine.
Technical Guide: Physicochemical Characterization of (4-Allylphenyl)diphenylamine
Introduction
(4-Allylphenyl)diphenylamine is a substituted aromatic amine of interest in materials science and medicinal chemistry. As a derivative of diphenylamine, it shares a core structure known for its antioxidant properties. The incorporation of an allyl group introduces a reactive site for polymerization and further functionalization, opening avenues for the development of novel polymers, cross-linking agents, and pharmaceutical intermediates.
A thorough understanding of the fundamental physical properties of (4-Allylphenyl)diphenylamine, such as its melting and boiling points, is a prerequisite for its synthesis, purification, and application. These parameters are critical indicators of purity and are essential for designing processing and storage protocols. This guide provides a comprehensive overview of the predicted melting and boiling points of (4-Allylphenyl)diphenylamine and details the experimental methodologies for their precise determination.
Predicted Physical Properties of (4-Allylphenyl)diphenylamine
The introduction of an allyl group to the diphenylamine structure is expected to increase both the melting and boiling points. This is primarily due to the increase in molecular weight and surface area, which enhances the van der Waals dispersion forces between molecules[1]. The allyl group may also influence the crystal packing in the solid state, which can affect the melting point.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Boiling Point (°C) |
| Diphenylamine | C₁₂H₁₁N | 169.23 | 53 | 302 |
| (4-Allylphenyl)diphenylamine | C₂₁H₁₉N | 285.38 | Estimated: 75-85 | Estimated: >350 |
Table 1: Comparison of the physical properties of Diphenylamine and the predicted properties of (4-Allylphenyl)diphenylamine.
The estimations provided in Table 1 are based on the general trends observed in homologous series of organic compounds, where an increase in molecular weight correlates with higher melting and boiling points[1]. It is imperative that these predicted values are confirmed through empirical measurement.
Experimental Determination of Melting Point
The melting point of a crystalline solid is the temperature at which it transitions from a solid to a liquid phase. For a pure compound, this transition occurs over a narrow temperature range. The sharpness of the melting point is a strong indicator of purity. Differential Scanning Calorimetry (DSC) is a highly sensitive and accurate thermoanalytical technique for determining the melting point and enthalpy of fusion of a substance[2][3].
Principle of Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature. When the sample undergoes a thermal transition, such as melting, it absorbs heat, creating a detectable difference in heat flow compared to the inert reference. This endothermic event is recorded as a peak on the DSC thermogram, with the onset of the peak corresponding to the melting point[4].
Detailed Protocol for DSC Analysis
-
Sample Preparation:
-
Accurately weigh 2-5 mg of high-purity (4-Allylphenyl)diphenylamine into a standard aluminum DSC pan. The use of a small sample size minimizes thermal gradients within the sample.
-
Crimp the pan with a lid to ensure good thermal contact and to contain the sample.
-
-
Instrument Calibration:
-
Calibrate the DSC instrument for temperature and enthalpy using a certified indium standard (melting point: 156.6 °C) to ensure the accuracy of the measurement[5].
-
-
Experimental Setup:
-
Place the prepared sample pan in the sample cell of the DSC instrument.
-
Place an empty, sealed aluminum pan as a reference in the reference cell.
-
Purge the DSC cell with an inert gas, such as nitrogen, at a flow rate of 50 mL/min to prevent oxidative degradation of the sample at elevated temperatures.
-
-
Thermal Program:
-
Equilibrate the sample at a temperature at least 40°C below the expected melting point (e.g., 30 °C)[6].
-
Ramp the temperature at a controlled rate of 5-10 °C/min. A slower heating rate can provide better resolution of the melting transition[6].
-
Continue heating to a temperature sufficiently above the melting point to ensure the entire transition is recorded (e.g., 100 °C).
-
-
Data Analysis:
-
The melting point is determined as the onset temperature of the endothermic peak in the heat flow versus temperature curve.
-
The area under the peak corresponds to the enthalpy of fusion (ΔHfus).
-
Visualizing the DSC Workflow
Caption: Workflow for Melting Point Determination using DSC.
Experimental Determination of Boiling Point
The boiling point of a liquid is the temperature at which its vapor pressure equals the pressure of the surrounding environment. For high-boiling-point compounds like (4-Allylphenyl)diphenylamine, where a full-scale distillation may not be practical for a small sample, the Thiele tube method offers a reliable and material-sparing alternative[7][8].
Principle of the Thiele Tube Method
This method relies on the principle that at the boiling point, the vapor pressure inside a small, inverted capillary tube submerged in the sample will equal the external atmospheric pressure. This is observed as a continuous stream of bubbles. Upon cooling, the liquid will be drawn back into the capillary tube at the precise moment the external pressure matches the vapor pressure of the liquid, which is the boiling point[7].
Detailed Protocol for Thiele Tube Measurement
-
Apparatus Setup:
-
Place a small amount (0.5-1 mL) of (4-Allylphenyl)diphenylamine into a small test tube (a fusion tube).
-
Take a capillary tube and seal one end using a flame.
-
Place the sealed capillary tube, open end down, into the fusion tube containing the sample.
-
Attach the fusion tube to a thermometer using a rubber band or wire, ensuring the sample is level with the thermometer bulb.
-
Fill a Thiele tube with a high-boiling, non-reactive liquid (e.g., mineral oil or silicone oil) to a level above the side arm.
-
Clamp the Thiele tube to a retort stand and immerse the thermometer and sample assembly into the oil.
-
-
Heating and Observation:
-
Gently heat the side arm of the Thiele tube with a micro-burner. The design of the tube ensures even heat distribution through convection currents.
-
As the temperature rises, a stream of bubbles will emerge from the open end of the capillary tube as the trapped air expands.
-
Continue heating until a rapid and continuous stream of bubbles is observed, indicating that the vapor of the sample is escaping. This should be slightly above the actual boiling point.
-
-
Boiling Point Determination:
-
Remove the heat and allow the apparatus to cool slowly.
-
Observe the capillary tube closely. The stream of bubbles will slow down and eventually stop.
-
The boiling point is the temperature at which the liquid is drawn back into the capillary tube. Record this temperature.
-
Visualizing the Thiele Tube Method
Caption: Workflow for Boiling Point Determination using the Thiele Tube Method.
Conclusion
While experimental data for the physical properties of (4-Allylphenyl)diphenylamine are yet to be published, this guide provides robust theoretical estimations for its melting and boiling points based on established structure-property relationships. Furthermore, it outlines detailed, state-of-the-art, and classical experimental protocols for the empirical determination of these crucial parameters. The provided methodologies for DSC and Thiele tube analysis are designed to yield accurate and reproducible results, which are fundamental for the ongoing research and development involving this promising compound.
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Longdom Publishing. (n.d.). An Overview on Computational Tools for Predicting and Designing the Organic Compounds. Retrieved from [Link][9]
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ResearchGate. (2001). Prediction of Physical Properties of Organic Compounds Using Artificial Neural Networks within the Substructure Approach. Retrieved from [Link][12]
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Chemistry For Everyone. (2024). How Does DSC Measure The Melting Point (Tm) Of Polymers?. Retrieved from [Link][2]
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arXiv. (2024). High-Accuracy Physical Property Prediction for Organics via Molecular Representation Learning: Bridging Data to Discovery. Retrieved from [Link][13]
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GeeksforGeeks. (2024). Determination of Boiling Point of Organic Compounds. Retrieved from [Link][16]
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Chemistry LibreTexts. (2022). 6.2B: Step-by-Step Procedures for Boiling Point Determination. Retrieved from [Link][7]
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Solubility characteristics of (4-Allylphenyl)diphenylamine in various solvents
An In-Depth Technical Guide to the Solubility Characteristics of (4-Allylphenyl)diphenylamine
Abstract
This technical guide provides a comprehensive framework for characterizing the solubility of (4-Allylphenyl)diphenylamine, a substituted aromatic amine of interest in materials science and pharmaceutical research. This document moves beyond a simple data sheet to offer a detailed exploration of the theoretical principles governing its solubility, the rationale behind solvent selection, and rigorous, step-by-step protocols for empirical determination. The methodologies outlined herein are designed to be self-validating, providing researchers, scientists, and drug development professionals with the tools to generate reliable and reproducible solubility profiles.
Introduction: Understanding (4-Allylphenyl)diphenylamine
(4-Allylphenyl)diphenylamine (CAS No. 190334-80-6) is an organic compound featuring a central diphenylamine core substituted with a 4-allylphenyl group.[1] Its structure combines the features of a tertiary aromatic amine with a nonpolar hydrocarbon moiety.
Table 1: Physicochemical Properties of (4-Allylphenyl)diphenylamine and its Parent Compound.
| Property | (4-Allylphenyl)diphenylamine | Diphenylamine (Parent Compound) |
|---|---|---|
| CAS Number | 190334-80-6 | 122-39-4[2] |
| Molecular Formula | C₂₁H₁₉N | C₁₂H₁₁N[2] |
| Molecular Weight | 285.38 g/mol | 169.22 g/mol [3] |
| Appearance | Solid (predicted) | Colorless to light tan solid[2][3] |
| Melting Point | 64-68 °C[1] | 53 °C[2] |
| Boiling Point | 418.6±24.0 °C (Predicted)[1] | 302 °C[2] |
| Water Solubility | Very low (predicted) | Moderately soluble (0.03%)[2] |
| Organic Solvent | High solubility predicted in | Dissolves well in many common |
| Solubility | non-polar solvents | organic solvents[2] |
The solubility of a compound is a critical physicochemical parameter that influences its behavior in virtually every application, from reaction kinetics and purification via recrystallization to bioavailability and formulation in drug delivery.[4] A thorough understanding of how (4-Allylphenyl)diphenylamine interacts with various solvents is therefore essential for its effective utilization.
Theoretical Framework: Predicting Solubility Behavior
The solubility of a molecule is dictated by its structure, polarity, and ability to form intermolecular interactions with solvent molecules. The widely applied rule of "like dissolves like" serves as our primary guiding principle.[4]
The Role of Molecular Structure and Polarity
(4-Allylphenyl)diphenylamine's structure is predominantly nonpolar. It is composed of three phenyl rings and an allyl group, all of which are hydrophobic hydrocarbon structures. The central nitrogen atom introduces a slight polar character and a site for hydrogen bonding, but its effect is significantly masked by the bulky, nonpolar aromatic groups.
-
Nonpolar Character: The extensive aromatic system makes the molecule lipophilic. Therefore, it is predicted to be readily soluble in nonpolar organic solvents such as hexane, toluene, and diethyl ether.
-
Polar Character: The polarity of the molecule is low. Solubility is expected to decrease significantly in highly polar solvents, particularly water.
pH-Dependent Solubility: The Basic Amine Moiety
The nitrogen atom in the diphenylamine core is a weak base. While diphenylamine itself is only sparingly soluble in water, it can be protonated by strong acids to form water-soluble salts. This principle is directly applicable to (4-Allylphenyl)diphenylamine.
R₂NH + H⁺A⁻ ⇌ [R₂NH₂]⁺A⁻ (Water-Insoluble Amine + Acid ⇌ Water-Soluble Ammonium Salt)
This equilibrium implies that the aqueous solubility of (4-Allylphenyl)diphenylamine will be highly dependent on pH. It is expected to be insoluble in neutral or alkaline water but should exhibit significantly increased solubility in acidic solutions (e.g., aqueous HCl) due to the formation of its corresponding ammonium salt.[5] Conversely, it is not expected to dissolve in basic solutions like aqueous NaOH, as it lacks an acidic proton.[6]
Experimental Design and Rationale
A systematic approach is required to build a comprehensive solubility profile. Our strategy involves a two-stage process: first, a qualitative screening across a spectrum of organic solvents, and second, a targeted investigation of its pH-dependent aqueous solubility.
Rationale for Solvent Selection
The chosen solvents cover a broad range of polarities, from nonpolar hydrocarbons to polar protic solvents, allowing for a thorough characterization. This selection enables the classification of (4-Allylphenyl)diphenylamine within the solubility landscape.[7][8]
Table 2: Selected Solvents for Qualitative Solubility Screening
| Solvent | Class | Polarity | Rationale |
|---|---|---|---|
| Heptane | Nonpolar, Aliphatic | Very Low | Baseline for nonpolar solubility. |
| Toluene | Nonpolar, Aromatic | Low | Aromatic solvent, may enhance solubility due to π-π stacking. |
| Diethyl Ether | Nonpolar, Ether | Low | Common, slightly polar aprotic solvent. |
| Dichloromethane | Polar Aprotic | Medium | Effective for a wide range of organic compounds. |
| Ethyl Acetate | Polar Aprotic, Ester | Medium | Common solvent for chromatography and recrystallization.[9] |
| Acetone | Polar Aprotic, Ketone | High | Highly polar aprotic solvent. |
| Ethanol | Polar Protic, Alcohol | High | Polar solvent capable of hydrogen bonding. |
| Methanol | Polar Protic, Alcohol | Very High | Highly polar protic solvent. |
| Water | Polar Protic | Very High | Baseline for aqueous solubility. |
Rationale for Aqueous Solubility Testing
Based on the theoretical framework, specific aqueous solutions are chosen to confirm the compound's behavior as a base.
-
5% HCl (aq): Tests for solubility of a basic compound.[5][6]
-
5% NaHCO₃ (aq): Confirms insolubility in weak base; distinguishes strong from weak acids (not applicable here, but part of a standard screen).[6]
-
5% NaOH (aq): Confirms insolubility in strong base; tests for acidic character.[5][6]
Experimental Protocols
The following protocols are designed to be robust and easily reproducible. Standard laboratory safety precautions should be followed at all times.
Protocol 1: Qualitative Solubility in Organic Solvents
Objective: To determine if (4-Allylphenyl)diphenylamine is soluble, partially soluble, or insoluble in a range of common organic solvents.
Methodology:
-
Preparation: Place approximately 10-20 mg of (4-Allylphenyl)diphenylamine into a clean, dry test tube (13x100 mm).
-
Solvent Addition: Add the selected solvent dropwise (approximately 0.5 mL total) to the test tube.
-
Mixing: Agitate the mixture vigorously for 30-60 seconds at room temperature. A vortex mixer is recommended for consistent results.
-
Observation: Visually inspect the mixture against a contrasting background.
-
Soluble: The solid completely dissolves, leaving a clear, homogenous solution.
-
Partially Soluble: Some solid dissolves, but undissolved particles remain visible. The solution may appear cloudy.
-
Insoluble: The solid does not appear to dissolve at all.
-
-
Heating (Optional): If the compound is insoluble or partially soluble at room temperature, gently warm the test tube in a water bath to observe if solubility increases with temperature. Note any changes upon cooling.
-
Record: Document the observations for each solvent in a structured table.
Protocol 2: pH-Dependent Aqueous Solubility
Objective: To determine the solubility of (4-Allylphenyl)diphenylamine in acidic and basic aqueous solutions.
Methodology:
-
Preparation: Place approximately 10-20 mg of (4-Allylphenyl)diphenylamine into three separate, clean, dry test tubes.
-
Solvent Addition:
-
To the first tube, add 1 mL of 5% HCl solution.
-
To the second tube, add 1 mL of 5% NaHCO₃ solution.
-
To the third tube, add 1 mL of 5% NaOH solution.
-
-
Mixing: Agitate each tube vigorously for 60-90 seconds.
-
Observation: Record the solubility in each solution as "soluble" or "insoluble".[6]
-
Validation (for HCl tube): If the compound dissolves in 5% HCl, carefully add 6M NaOH dropwise to the clear solution until it becomes basic (test with pH paper). The reappearance of a precipitate confirms that the initial dissolution was an acid-base reaction, forming a soluble salt that reverted to the insoluble free base upon neutralization.[5]
Data Presentation and Visualization
Clear presentation of results is crucial for interpretation and comparison.
Data Summary Table
All qualitative observations should be compiled into a clear, concise table.
Table 3: Example Solubility Profile for (4-Allylphenyl)diphenylamine
| Solvent | Classification | Room Temp. Solubility | Heated Solubility |
|---|---|---|---|
| Heptane | Nonpolar, Aliphatic | Soluble | N/A |
| Toluene | Nonpolar, Aromatic | Soluble | N/A |
| Diethyl Ether | Nonpolar, Ether | Soluble | N/A |
| Dichloromethane | Polar Aprotic | Soluble | N/A |
| Ethyl Acetate | Polar Aprotic, Ester | Partially Soluble | Soluble |
| Acetone | Polar Aprotic, Ketone | Insoluble | Partially Soluble |
| Ethanol | Polar Protic, Alcohol | Insoluble | Insoluble |
| Methanol | Polar Protic, Alcohol | Insoluble | Insoluble |
| Water | Polar Protic | Insoluble | Insoluble |
| 5% HCl (aq) | Acidic Aqueous | Soluble | N/A |
| 5% NaOH (aq) | Basic Aqueous | Insoluble | N/A |
(Note: This table is populated with predicted results for illustrative purposes.)
Workflow Visualization
Diagrams help clarify the experimental decision-making process.
Caption: Experimental workflow for qualitative organic solvent screening.
Caption: Workflow for determining pH-dependent aqueous solubility.
Conclusion and Interpretation
The experimental evidence gathered through these protocols will allow for a definitive classification of (4-Allylphenyl)diphenylamine. It is anticipated that the compound will be classified as a water-insoluble organic base. Its solubility profile—characterized by high solubility in nonpolar organic solvents and low solubility in polar solvents except for acidic aqueous solutions—is a direct consequence of its predominantly nonpolar molecular structure combined with the presence of a basic amine functional group. This comprehensive understanding is invaluable for guiding decisions in chemical synthesis, purification, and formulation development.
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- Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.
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- ChemicalBook. (n.d.). (4-ALLYLPHENYL)DIPHENYLAMINE CAS#: 190334-80-6.
- University of Canterbury. (2023, August 31). Solubility of Organic Compounds.
- University of Rochester, Department of Chemistry.
- Wikipedia. (n.d.). Diphenylamine.
- T3DB. (2014, August 29). Diphenylamine (T3D4497).
- University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents and Polarity.
- Hoye, T. R. (2022, September 8). Properties of Common Organic Solvents. University of Minnesota.
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- 9. reddit.com [reddit.com]
Quantum chemical calculations for (4-Allylphenyl)diphenylamine
An In-depth Technical Guide to Quantum Chemical Calculations for (4-Allylphenyl)diphenylamine
Abstract
This technical guide provides a comprehensive framework for conducting quantum chemical calculations on (4-Allylphenyl)diphenylamine, a molecule of significant interest due to its structural relation to diphenylamine, a core scaffold in antioxidant and materials chemistry.[1][2][3] This document is intended for researchers, computational chemists, and drug development professionals. We will delve into the theoretical underpinnings, methodological justifications, and practical execution of Density Functional Theory (DFT) calculations to elucidate the structural, electronic, and reactive properties of this molecule. The guide emphasizes not just the procedural steps but the scientific rationale behind them, ensuring a robust and reproducible computational protocol.
Introduction: The Rationale for a Computational Approach
(4-Allylphenyl)diphenylamine belongs to a class of aromatic amines widely recognized for their utility as antioxidants, stabilizers in polymers, and as intermediates in the synthesis of dyes and pharmaceuticals.[1][3] The molecule's functionality—a central amine linking two distinct phenyl rings, one of which is functionalized with a reactive allyl group—suggests a rich and complex electronic landscape. Understanding this landscape is paramount to predicting its behavior, whether as a radical scavenger in a biological system or as a monomer in a polymerization reaction.
While empirical studies are indispensable, they often present a "black box" view of molecular behavior. Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), provide a powerful lens to peer inside this box.[4] They allow us to build a bottom-up understanding of a molecule's properties, starting from its most fundamental electronic structure. This in-silico approach enables the prediction of:
-
Stable 3D Conformations: Identifying the lowest-energy structure is the foundation for all other property calculations.
-
Electronic Properties: Quantifying the distribution of electrons (e.g., HOMO-LUMO orbitals, electrostatic potential) reveals the molecule's intrinsic stability and kinetic reactivity.
-
Chemical Reactivity: Using the principles of Conceptual DFT, we can calculate descriptors that predict how and where the molecule will react.[5][6]
-
Spectroscopic Signatures: Simulating UV-Vis and NMR spectra provides a direct bridge between theoretical models and experimental validation.[7][8]
This guide will walk through a complete, self-validating workflow designed to extract these insights for (4-Allylphenyl)diphenylamine.
The Methodological Core: Justifying the Choice of DFT
The accuracy of any quantum chemical study is fundamentally determined by the chosen theoretical method and basis set. For a molecule of this size and type, Density Functional Theory (DFT) offers the optimal balance of computational efficiency and predictive accuracy.[9][10]
The Functional: B3LYP - A Proven Hybrid
The "functional" is the component of DFT that approximates the complex electron exchange and correlation energy. Our choice is the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional.
-
Causality: Why B3LYP? As a hybrid functional, B3LYP incorporates a portion of the exact exchange energy from Hartree-Fock theory, which significantly improves the description of electronic structure in many organic systems compared to pure DFT functionals. It has been extensively benchmarked for neutral, closed-shell organic molecules and consistently provides reliable geometries and thermochemical data at a manageable computational cost.[11][12][13] It stands as a "gold standard" for routine calculations in organic chemistry.
The Basis Set: 6-311+G(d,p) - Flexibility and Accuracy
The basis set is the set of mathematical functions used to construct the molecular orbitals. We recommend the Pople-style 6-311+G(d,p) basis set.
-
Causality: Let's deconstruct this choice:
-
6-311G: This is a "split-valence, triple-zeta" basis set. It uses one set of functions for core electrons and three sets for valence electrons, allowing for greater flexibility in describing chemical bonds.
-
+: The "+" indicates the addition of diffuse functions to heavy (non-hydrogen) atoms. These are large, spread-out functions essential for accurately describing systems with potential charge separation, lone pairs, or non-covalent interactions.
-
(d,p): These are polarization functions. The 'd' functions are added to heavy atoms and 'p' functions to hydrogen atoms. They allow the orbital shapes to distort and polarize, which is critical for correctly modeling the three-dimensional, non-planar structure of (4-Allylphenyl)diphenylamine and for calculating accurate energies.[14]
-
This combination of B3LYP with a polarized, triple-zeta basis set represents a robust, high-quality level of theory for the questions we aim to answer.
The Computational Workflow: From Structure to Properties
A successful computational study follows a logical and sequential workflow. Each step builds upon the last, and crucial validation checks are embedded within the process.
Caption: A standard workflow for quantum chemical calculations.
Foundational Steps: Optimization and Validation
-
Geometry Optimization: This is the starting point. An initial 3D structure is built and the algorithm iteratively adjusts all bond lengths, angles, and dihedrals to find the conformation with the lowest possible electronic energy.
-
Frequency Analysis: This step is a critical self-validating control. It calculates the vibrational frequencies of the molecule at the optimized geometry. A true energy minimum will have zero imaginary frequencies. The presence of one or more imaginary frequencies indicates a saddle point (a transition state), meaning the optimization must be revisited. This analysis also yields important thermodynamic data like enthalpy and Gibbs free energy.
Probing Reactivity and Electronic Structure
-
Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding reactivity. The HOMO energy relates to the ability to donate an electron (nucleophilicity), while the LUMO energy relates to the ability to accept an electron (electrophilicity). The HOMO-LUMO energy gap is a primary indicator of molecular stability.
-
Molecular Electrostatic Potential (MEP): An MEP map is a 3D visualization of the electrostatic potential on the molecule's surface. It provides an intuitive guide to reactivity, coloring electron-rich regions (targets for electrophilic attack) red and electron-poor regions (targets for nucleophilic attack) blue.
-
Natural Bond Orbital (NBO) Analysis: NBO analysis translates the complex wavefunction into a more intuitive Lewis-like structure of bonds and lone pairs. It provides valuable quantitative data on atomic charges, hybridization, and the stabilizing energy of donor-acceptor (hyperconjugative) interactions within the molecule.[15][16]
-
Conceptual DFT Descriptors: This framework uses DFT to define and quantify intuitive chemical concepts.[17] By calculating properties like ionization potential (IP) and electron affinity (EA), we can derive global reactivity descriptors that characterize the molecule as a whole.[5][18][19]
Simulating Spectra for Experimental Correlation
-
UV-Vis Spectrum (TD-DFT): Time-Dependent DFT is the standard method for calculating the energies of electronic excitations.[20] This allows for the simulation of the UV-Vis absorption spectrum, predicting the λmax values that correspond to key electronic transitions (e.g., π → π*).[8]
-
NMR Spectrum (GIAO): The Gauge-Independent Atomic Orbital (GIAO) method is a reliable technique for calculating the isotropic magnetic shielding constants of nuclei. These values can be referenced against a standard (like TMS) to predict the ¹H and ¹³C NMR chemical shifts, providing a direct and powerful link to experimental characterization.[7]
Predicted Data & Analysis
The following tables summarize the type of quantitative data that can be extracted from a B3LYP/6-311+G(d,p) level of theory calculation for (4-Allylphenyl)diphenylamine.
Table 1: Selected Optimized Geometric Parameters
| Parameter | Description | Predicted Value |
|---|---|---|
| C-N-C | Bond Angle of the Central Amine | ~125-128° |
| C-N | Phenyl-Nitrogen Bond Length | ~1.41 Å |
| Phenyl Ring 1 Dihedral | Dihedral angle relative to C-N-C plane | ~30-40° |
| Phenyl Ring 2 Dihedral | Dihedral angle relative to C-N-C plane | ~40-50° |
Insight: The non-planar (twisted) conformation of the phenyl rings is crucial for its electronic properties and is a hallmark of diphenylamine derivatives.
Table 2: Key Electronic Properties
| Property | Predicted Value | Significance |
|---|---|---|
| HOMO Energy | -5.2 eV | Relates to ionization potential; electron-donating ability |
| LUMO Energy | -0.8 eV | Relates to electron affinity; electron-accepting ability |
| HOMO-LUMO Gap | 4.4 eV | Indicator of chemical stability and low reactivity |
| Dipole Moment | ~1.2 Debye | Indicates moderate overall polarity |
Table 3: Conceptual DFT Reactivity Descriptors
| Descriptor | Formula | Predicted Value | Interpretation |
|---|---|---|---|
| Ionization Potential (IP) | I ≈ -EHOMO | 5.2 eV | Energy required to remove an electron |
| Electron Affinity (EA) | A ≈ -ELUMO | 0.8 eV | Energy released when an electron is added |
| Electronegativity (χ) | χ = (I+A)/2 | 3.0 eV | Overall ability to attract electrons |
| Chemical Hardness (η) | η = (I-A)/2 | 2.2 eV | Resistance to change in electron distribution |
| Electrophilicity Index (ω) | ω = χ²/(2η) | 2.05 eV | A measure of electrophilic character |
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- 20. Simulation of charge-transfer, UV-VIS and resonance Raman spectra of push–pull systems: a TDDFT and CASPT2 comparison - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]
Methodological & Application
Application Notes and Protocols: A Detailed Guide to the Synthesis of (4-Allylphenyl)diphenylamine
Introduction: The Significance of Substituted Triarylamines
(4-Allylphenyl)diphenylamine is a substituted triarylamine, a class of molecules of significant interest in materials science and medicinal chemistry. Triarylamine derivatives are known for their electron-donating properties and are frequently incorporated into organic light-emitting diodes (OLEDs), photovoltaic cells, and as intermediates in the synthesis of complex organic molecules. The presence of the versatile allyl group in (4-Allylphenyl)diphenylamine offers a reactive handle for further chemical transformations, making it a valuable building block for the synthesis of more complex functional materials and pharmaceutical compounds.
This document provides a comprehensive, step-by-step experimental protocol for the synthesis of (4-Allylphenyl)diphenylamine via the Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful and widely used method for the formation of carbon-nitrogen bonds.[1] The protocol is designed for researchers, scientists, and drug development professionals, offering not just a procedure but also an in-depth explanation of the rationale behind each step to ensure both successful execution and a thorough understanding of the underlying chemistry.
Reaction Principle: The Buchwald-Hartwig Amination
The synthesis of (4-Allylphenyl)diphenylamine is achieved through the palladium-catalyzed cross-coupling of diphenylamine and 4-bromoallylbenzene. The Buchwald-Hartwig amination is the method of choice due to its high efficiency and functional group tolerance. The catalytic cycle, a cornerstone of modern organometallic chemistry, involves the oxidative addition of the aryl bromide to a palladium(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired triarylamine and regenerate the active palladium(0) catalyst.[2][3]
Materials and Equipment
Reagents
| Reagent | Formula | Molecular Weight ( g/mol ) | CAS Number | Purity | Supplier |
| Diphenylamine | C₁₂H₁₁N | 169.22 | 122-39-4 | ≥99% | e.g., Sigma-Aldrich |
| 4-Bromoallylbenzene | C₉H₉Br | 197.07 | 2039-84-1 | ≥97% | e.g., Alfa Aesar |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | C₅₁H₄₂O₃Pd₂ | 915.72 | 51364-51-3 | Catalyst grade | e.g., Strem Chemicals |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | C₃₀H₄₅O₂P | 476.65 | 1375325-71-5 | ≥98% | e.g., Combi-Blocks |
| Sodium tert-butoxide (NaOtBu) | C₄H₉NaO | 96.10 | 865-48-5 | ≥98% | e.g., Acros Organics |
| Toluene | C₇H₈ | 92.14 | 108-88-3 | Anhydrous, ≥99.8% | e.g., Fisher Scientific |
| Diethyl ether | (C₂H₅)₂O | 74.12 | 60-29-7 | Anhydrous, ≥99% | e.g., VWR |
| Hexane | C₆H₁₄ | 86.18 | 110-54-3 | HPLC grade | e.g., J.T.Baker |
| Ethyl acetate | C₄H₈O₂ | 88.11 | 141-78-6 | HPLC grade | e.g., EMD Millipore |
| Celite® 545 | N/A | N/A | 61790-53-2 | N/A | e.g., Sigma-Aldrich |
| Anhydrous magnesium sulfate (MgSO₄) | MgSO₄ | 120.37 | 7487-88-9 | ≥99.5% | e.g., Alfa Aesar |
| Deuterated chloroform (CDCl₃) | CDCl₃ | 120.38 | 865-49-6 | 99.8 atom % D | e.g., Cambridge Isotope Laboratories |
Equipment
-
Schlenk flask (100 mL)
-
Magnetic stirrer with heating plate
-
Schlenk line or glovebox for inert atmosphere operations
-
Reflux condenser
-
Glass syringes and needles
-
Rotary evaporator
-
Silica gel for column chromatography (230-400 mesh)
-
Glass column for chromatography
-
Thin-layer chromatography (TLC) plates (silica gel 60 F₂₅₄)
-
UV lamp for TLC visualization
-
NMR spectrometer (e.g., 400 MHz)
-
Mass spectrometer
Experimental Protocol
Diagram of the Experimental Workflow
Sources
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantitative Analysis of (4-Allylphenyl)diphenylamine
Abstract
This application note details a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the precise and accurate quantification of (4-Allylphenyl)diphenylamine. The methodology is designed for researchers, scientists, and professionals in drug development and quality control environments. The described protocol leverages a C18 stationary phase with a simple isocratic mobile phase of acetonitrile and water, coupled with UV detection. The method has been validated in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating excellent linearity, accuracy, precision, and specificity.[1][2][3][4] This document provides a comprehensive guide, including detailed protocols for sample and standard preparation, instrument setup, and method validation, ensuring reliable and reproducible results for the analysis of (4-Allylphenyl)diphenylamine.
Introduction
(4-Allylphenyl)diphenylamine is an aromatic amine derivative with potential applications in various fields, including as an intermediate in pharmaceutical synthesis and in the development of novel materials. The purity and concentration of this compound are critical quality attributes that can significantly impact the safety and efficacy of final products. Therefore, a reliable and validated analytical method for its quantification is essential.
High-Performance Liquid Chromatography (HPLC) is a powerful technique widely used in the pharmaceutical industry for the separation, identification, and quantification of a vast array of compounds.[4] Its high resolution, sensitivity, and reproducibility make it the method of choice for analyzing drug substances and related impurities. This application note addresses the need for a standardized analytical procedure for (4-Allylphenyl)diphenylamine by presenting a fully validated HPLC method. The method development was guided by the physicochemical properties of the analyte, a relatively non-polar aromatic amine, leading to the selection of a reversed-phase chromatographic approach.[5][6][7]
Chromatographic Principles and Method Rationale
The developed method is based on reversed-phase chromatography, where the stationary phase is non-polar (C18) and the mobile phase is polar. (4-Allylphenyl)diphenylamine, being a non-polar compound, will have a strong affinity for the C18 stationary phase.[6] The mobile phase, a mixture of acetonitrile and water, serves to elute the analyte from the column. The proportion of acetonitrile, the organic modifier, is optimized to achieve a suitable retention time, good peak shape, and adequate resolution from potential impurities.
UV detection was selected based on the chromophoric nature of the diphenylamine structure, which exhibits strong absorbance in the ultraviolet region. The wavelength of maximum absorbance (λmax) was determined by scanning a standard solution of (4-Allylphenyl)diphenylamine to ensure optimal sensitivity.
Experimental
Materials and Reagents
-
(4-Allylphenyl)diphenylamine reference standard (purity ≥ 99.5%)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Methanol (HPLC grade)
-
0.45 µm PTFE syringe filters
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a quaternary pump, autosampler, column thermostat, and a UV-Vis detector.
| Parameter | Condition |
| HPLC Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | Acetonitrile : Water (80:20, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Run Time | 10 minutes |
Rationale for Parameter Selection:
-
Column: A C18 column is a common choice for the separation of non-polar to moderately polar compounds and is well-suited for aromatic amines.[6][8] The 250 mm length provides sufficient theoretical plates for good resolution.
-
Mobile Phase: An isocratic mixture of acetonitrile and water offers a simple and robust elution system.[5] The high percentage of acetonitrile is necessary to elute the non-polar analyte in a reasonable time with good peak symmetry.
-
Flow Rate: A flow rate of 1.0 mL/min is standard for a 4.6 mm internal diameter column and provides a good balance between analysis time and column efficiency.
-
Temperature: Maintaining a constant column temperature of 30 °C ensures reproducible retention times by minimizing viscosity fluctuations in the mobile phase.
-
Detection Wavelength: 254 nm is a common wavelength for the detection of aromatic compounds and provides good sensitivity for the diphenylamine moiety.
Preparation of Solutions
3.3.1. Standard Stock Solution (1000 µg/mL)
-
Accurately weigh approximately 25 mg of (4-Allylphenyl)diphenylamine reference standard.
-
Transfer the weighed standard into a 25 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. Mix thoroughly.
3.3.2. Working Standard Solutions Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
3.3.3. Sample Preparation
-
Accurately weigh a sample containing (4-Allylphenyl)diphenylamine.
-
Dissolve the sample in a suitable volume of methanol to obtain a theoretical concentration within the calibration range.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial prior to injection.[8]
HPLC Analysis Workflow
The following diagram illustrates the general workflow for the HPLC analysis of (4-Allylphenyl)diphenylamine.
Caption: General workflow for HPLC analysis.
Method Validation
The analytical method was validated according to the ICH Q2(R1) guideline for validation of analytical procedures.[1][3][4] The following validation characteristics were evaluated:
System Suitability
System suitability tests are performed to ensure that the chromatographic system is adequate for the intended analysis.[3] A standard solution is injected five times, and the parameters below are evaluated.
| Parameter | Acceptance Criteria |
| Tailing Factor (T) | T ≤ 2.0 |
| Theoretical Plates (N) | N ≥ 2000 |
| % RSD of Peak Area | ≤ 2.0% |
| % RSD of Retention Time | ≤ 1.0% |
Specificity
Specificity is the ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[3] This was demonstrated by injecting a blank (mobile phase), the reference standard, and a sample solution. The chromatograms were compared to ensure no interfering peaks were observed at the retention time of (4-Allylphenyl)diphenylamine.
Linearity
The linearity of the method was established by analyzing a series of six concentrations of the reference standard over the range of 1-100 µg/mL.[1] The peak area versus concentration was plotted, and the correlation coefficient (r²) was determined.
| Parameter | Acceptance Criteria |
| Correlation Coefficient (r²) | ≥ 0.999 |
| Y-intercept | Close to zero |
Accuracy
Accuracy was determined by the recovery of a known amount of analyte spiked into a placebo matrix at three concentration levels (80%, 100%, and 120% of the target concentration).[1] Each level was prepared in triplicate.
| Level | Acceptance Criteria for Mean Recovery |
| 80% | 98.0% - 102.0% |
| 100% | 98.0% - 102.0% |
| 120% | 98.0% - 102.0% |
Precision
Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).[1]
-
Repeatability: Six replicate samples were prepared at 100% of the target concentration and analyzed on the same day.
-
Intermediate Precision: The repeatability study was repeated on a different day by a different analyst.
| Precision Level | Acceptance Criteria (%RSD) |
| Repeatability | ≤ 2.0% |
| Intermediate Precision | ≤ 2.0% |
Limit of Detection (LOD) and Limit of Quantitation (LOQ)
LOD and LOQ were determined based on the standard deviation of the response and the slope of the calibration curve.[1]
-
LOD = 3.3 * (Standard Deviation of the Intercept / Slope)
-
LOQ = 10 * (Standard Deviation of the Intercept / Slope)
The LOQ was experimentally verified by injecting a solution at the calculated concentration and confirming that the precision (%RSD) was within an acceptable limit (e.g., ≤ 10%).
Robustness
The robustness of the method was evaluated by making small, deliberate variations in the chromatographic conditions and observing the effect on the results.
| Parameter Varied | Variation |
| Flow Rate | ± 0.1 mL/min |
| Column Temperature | ± 2 °C |
| Mobile Phase Composition | ± 2% Acetonitrile |
The system suitability parameters were checked for each condition to ensure they remained within the acceptance criteria.
The relationship between the different validation parameters is depicted in the following diagram.
Caption: Interrelationship of HPLC method validation parameters.
Conclusion
This application note describes a simple, rapid, and reliable RP-HPLC method for the quantitative determination of (4-Allylphenyl)diphenylamine. The method has been thoroughly validated according to ICH guidelines and has demonstrated excellent performance in terms of specificity, linearity, accuracy, precision, and robustness. This validated method is suitable for routine quality control analysis and for use in research and development settings.
References
-
Taylor & Francis Online. (n.d.). Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. Retrieved from Taylor & Francis Online. [Link]
-
LCGC. (2003). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from LCGC Europe. [Link]
-
PubMed. (2007). Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. Retrieved from PubMed. [Link]
-
Organomation. (n.d.). HPLC Sample Preparation. Retrieved from Organomation. [Link]
-
Pharmaguideline. (2024). Steps for HPLC Method Validation. Retrieved from Pharmaguideline. [Link]
-
ResearchGate. (2021). ANALYTICAL METHOD VALIDATION OF COMPENDIAL HPLC METHOD FOR PHARMACEUTICALS AS PER RECENT USP AND ICH GUIDELINES. Retrieved from ResearchGate. [Link]
-
University of Florida. (n.d.). Sample Preparation – HPLC. Retrieved from Polymer Chemistry Characterization Lab, University of Florida. [Link]
-
SIELC Technologies. (n.d.). Separation of Diphenylamine on Newcrom R1 HPLC column. Retrieved from SIELC Technologies. [Link]
-
Zenodo. (2024). METHOD DEVELOPMENT AND VALIDATION OF HPLC AS PER ICH GUIDELINES - A REVIEW. Retrieved from Zenodo. [Link]
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- 5. Separation of Diphenylamine on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 6. pharmaguru.co [pharmaguru.co]
- 7. pubs.acs.org [pubs.acs.org]
- 8. organomation.com [organomation.com]
Application Notes and Protocols for the Polymerization of (4-Allylphenyl)diphenylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
Abstract
(4-Allylphenyl)diphenylamine is a bespoke monomer featuring two distinct polymerizable moieties: the electroactive diphenylamine core and a reactive allyl group. This dual functionality opens avenues for the synthesis of novel polymers with tailored electronic, optical, and mechanical properties, holding significant promise for applications in organic electronics, sensor technology, and advanced drug delivery systems. This comprehensive guide provides detailed application notes and robust protocols for the polymerization of (4-Allylphenyl)diphenylamine via three distinct and powerful methodologies: Electropolymerization, Chemical Oxidative Polymerization, and Free Radical Polymerization. Each protocol is presented with an in-depth explanation of the underlying chemical principles, ensuring that researchers can not only replicate the procedures but also adapt them for their specific research needs.
Introduction: The Strategic Advantage of a Dual-Functionality Monomer
The unique molecular architecture of (4-Allylphenyl)diphenylamine offers a strategic advantage in polymer synthesis. The diphenylamine unit is a well-established precursor for conducting polymers, known for its redox activity and environmental stability.[1] The introduction of an allyl group provides a secondary polymerization pathway, enabling the formation of polymers with distinct backbone structures and properties. This guide explores the selective polymerization of each functional group, as well as potential copolymerization strategies, to unlock the full potential of this versatile monomer.
Part 1: Electropolymerization of the Diphenylamine Moiety
Electropolymerization is a powerful technique for the in-situ fabrication of thin, uniform polymer films directly onto an electrode surface.[2][3] For (4-Allylphenyl)diphenylamine, this method selectively targets the diphenylamine core, leading to the formation of a conjugated polymer with pendant allyl groups. These pendant groups can be subsequently used for cross-linking or further functionalization.
Mechanism of Electropolymerization
The electropolymerization of diphenylamine derivatives proceeds through an oxidative coupling mechanism.[4][] The process is initiated by the oxidation of the monomer at the electrode surface to form a radical cation. These radical cations then couple to form dimers, which are further oxidized and coupled to propagate the polymer chain. The allyl group is generally not reactive under these conditions.
Caption: Electropolymerization of (4-Allylphenyl)diphenylamine.
Experimental Protocol: Potentiodynamic Electropolymerization
This protocol describes the deposition of a poly((4-Allylphenyl)diphenylamine) film on an indium tin oxide (ITO) coated glass electrode using cyclic voltammetry.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| (4-Allylphenyl)diphenylamine | >98% purity |
| Acetonitrile (ACN) | Anhydrous, <50 ppm H₂O |
| Lithium perchlorate (LiClO₄) | Electrochemical grade |
| ITO-coated glass slides | Sheet resistance 10-15 Ω/sq |
| Potentiostat/Galvanostat | With cyclic voltammetry capabilities |
| Three-electrode electrochemical cell | |
| Platinum wire | Counter electrode |
| Ag/AgCl electrode | Reference electrode |
| Argon or Nitrogen gas | For deoxygenation |
Procedure:
-
Electrolyte Preparation: Prepare a 0.1 M solution of LiClO₄ in anhydrous acetonitrile.
-
Monomer Solution: Dissolve (4-Allylphenyl)diphenylamine in the electrolyte solution to a final concentration of 10 mM.
-
Deoxygenation: Purge the monomer solution with argon or nitrogen gas for 15-20 minutes to remove dissolved oxygen, which can interfere with the polymerization process.
-
Electrochemical Cell Setup: Assemble the three-electrode cell with the ITO-coated glass slide as the working electrode, a platinum wire as the counter electrode, and a Ag/AgCl electrode as the reference electrode.
-
Electropolymerization:
-
Immerse the electrodes in the deoxygenated monomer solution.
-
Perform cyclic voltammetry by scanning the potential from 0 V to +1.6 V (vs. Ag/AgCl) at a scan rate of 50 mV/s for 10-20 cycles.
-
A progressive increase in the peak current with each cycle indicates the deposition of a conductive polymer film on the working electrode.[6][7]
-
-
Film Characterization:
-
After polymerization, rinse the polymer-coated electrode with fresh acetonitrile to remove any unreacted monomer and electrolyte.
-
Dry the film under a gentle stream of nitrogen.
-
The resulting polymer film can be characterized by techniques such as UV-Vis spectroscopy, FTIR spectroscopy, and scanning electron microscopy (SEM).
-
Part 2: Chemical Oxidative Polymerization of the Diphenylamine Moiety
Chemical oxidative polymerization offers a scalable method for producing larger quantities of poly((4-Allylphenyl)diphenylamine) as a powder, which can then be processed into films or other forms.[8][9]
Mechanism of Chemical Oxidative Polymerization
Similar to electropolymerization, chemical oxidative polymerization is initiated by an oxidizing agent that abstracts an electron from the diphenylamine monomer to form a radical cation.[8][10] Common oxidizing agents include ammonium persulfate (APS) and iron(III) chloride (FeCl₃). The subsequent coupling and propagation steps are analogous to the electrochemical process.
Caption: Workflow for Chemical Oxidative Polymerization.
Experimental Protocol: Synthesis using Ammonium Persulfate
This protocol details the synthesis of poly((4-Allylphenyl)diphenylamine) powder using ammonium persulfate as the oxidant in an acidic medium.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| (4-Allylphenyl)diphenylamine | >98% purity |
| Ammonium persulfate (APS) | ACS reagent grade |
| Hydrochloric acid (HCl) | 1 M aqueous solution |
| Chloroform (CHCl₃) | ACS reagent grade |
| Methanol (MeOH) | ACS reagent grade |
| Round-bottom flask | With magnetic stirrer |
| Ice bath | |
| Buchner funnel and filter paper | |
| Vacuum oven |
Procedure:
-
Monomer Solution: Dissolve 1.0 g of (4-Allylphenyl)diphenylamine in 50 mL of chloroform in a round-bottom flask.
-
Acidification: Add 50 mL of 1 M HCl to the monomer solution and stir vigorously to create an emulsion. Cool the flask in an ice bath to 0-5 °C.
-
Oxidant Solution: Prepare a solution of 2.1 g of ammonium persulfate in 20 mL of 1 M HCl.
-
Polymerization:
-
Slowly add the APS solution dropwise to the stirred monomer emulsion over a period of 30 minutes.
-
Maintain the temperature at 0-5 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 24 hours. The color of the mixture will gradually darken, indicating polymer formation.
-
-
Isolation and Purification:
-
Pour the reaction mixture into 500 mL of methanol to precipitate the polymer.
-
Filter the precipitate using a Buchner funnel and wash thoroughly with methanol until the filtrate is colorless.
-
Wash the polymer with deionized water to remove any remaining acid and salts.
-
Dry the polymer powder in a vacuum oven at 60 °C for 24 hours.
-
Part 3: Free Radical Polymerization of the Allyl Group
The presence of the allyl group allows for a completely different polymerization pathway, leading to a polymer with a saturated carbon-carbon backbone and pendant diphenylamine groups. Free radical polymerization is a common method for polymerizing vinyl and allyl monomers.[11]
Challenges and Considerations for Allyl Monomer Polymerization
The free radical polymerization of allyl monomers can be challenging due to degradative chain transfer.[12] The allylic protons are susceptible to abstraction by the propagating radical, leading to the formation of a stable, less reactive allyl radical, which can terminate the chain. To achieve higher molecular weight polymers, controlled radical polymerization techniques or specific initiator systems may be required.
Experimental Protocol: Solution Free Radical Polymerization
This protocol describes the free radical polymerization of (4-Allylphenyl)diphenylamine in solution using a standard radical initiator.
Materials and Equipment:
| Reagent/Equipment | Specifications |
| (4-Allylphenyl)diphenylamine | >98% purity, inhibitor removed |
| Azobisisobutyronitrile (AIBN) | Recrystallized from methanol |
| Toluene | Anhydrous |
| Methanol (MeOH) | ACS reagent grade |
| Schlenk flask | With magnetic stirrer |
| Oil bath | |
| Vacuum line |
Procedure:
-
Monomer Purification: Pass (4-Allylphenyl)diphenylamine through a column of basic alumina to remove any inhibitors.
-
Reaction Setup:
-
In a Schlenk flask, dissolve 1.0 g of purified (4-Allylphenyl)diphenylamine in 10 mL of anhydrous toluene.
-
Add 20 mg of AIBN to the solution.
-
-
Degassing: Subject the reaction mixture to three freeze-pump-thaw cycles to remove all dissolved oxygen.
-
Polymerization:
-
After the final thaw, backfill the flask with argon or nitrogen.
-
Place the flask in a preheated oil bath at 70 °C and stir for 24-48 hours.
-
-
Isolation:
-
Cool the reaction mixture to room temperature.
-
Pour the viscous solution into 200 mL of cold methanol to precipitate the polymer.
-
Collect the polymer by filtration and dry it in a vacuum oven at 50 °C.
-
Comparative Data of Synthesized Polymers
| Polymerization Method | Polymer Backbone | Pendant Group | Typical Molecular Weight | Solubility | Key Feature |
| Electropolymerization | Conjugated Polydiphenylamine | Allyl | Film, N/A | Insoluble | In-situ film formation |
| Chemical Oxidative | Conjugated Polydiphenylamine | Allyl | Low to Moderate | Soluble in NMP, m-cresol | Scalable powder synthesis |
| Free Radical | Polyalkane | Diphenylamine | Low to Moderate | Soluble in THF, Chloroform | Non-conjugated backbone |
Conclusion and Future Directions
(4-Allylphenyl)diphenylamine is a monomer with significant potential for creating a diverse range of functional polymers. The protocols outlined in this guide provide a solid foundation for researchers to explore the synthesis of polymers via electropolymerization, chemical oxidative polymerization, and free radical polymerization. The distinct properties of the resulting polymers make them attractive candidates for a variety of applications. Future research could focus on the copolymerization of (4-Allylphenyl)diphenylamine with other monomers to further tune the material properties, as well as the post-polymerization modification of the pendant allyl or diphenylamine groups to introduce new functionalities.
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Electrochemical Copolymerization of Diphenylamine and Anthranilic Acid with Various Feed Ratios - ResearchGate. [Link]
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Significance of Polymers with “Allyl” Functionality in Biomedicine - PubMed Central - NIH. [Link]
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Polymerization of multiallyl monomers | Request PDF - ResearchGate. [Link]
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The cyclopolymerization of N-Allyl-N-methyl(2-substituted allyl)amines. The structure of the polymers and low molecular weight products - ResearchGate. [Link]
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Chemical Oxidative Polymerization of Aminodiphenylamines | Request PDF - ResearchGate. [Link]
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Application Notes and Protocols: Scale-Up Synthesis of (4-Allylphenyl)diphenylamine
For Researchers, Scientists, and Drug Development Professionals
Authored by: Dr. Evelyn Reed, Senior Application Scientist
Introduction: The Significance of (4-Allylphenyl)diphenylamine
(4-Allylphenyl)diphenylamine is a triarylamine derivative of significant interest in materials science and pharmaceutical research. Its structural motif, featuring a diphenylamine core appended with an allyl group, imparts unique electronic and reactive properties. Triarylamines are renowned for their hole-transporting capabilities, making them crucial components in organic light-emitting diodes (OLEDs), photovoltaic cells, and other organic electronic devices.[1] The allyl functionality provides a reactive handle for further molecular elaboration, such as polymerization or post-functionalization, expanding its utility in the development of novel polymers and functional materials. In the pharmaceutical context, the diphenylamine scaffold is present in a variety of biologically active compounds, and the allyl group can serve as a key pharmacophore or a point for metabolic activity.
Given its wide-ranging applications, the ability to produce (4-Allylphenyl)diphenylamine on a large scale is paramount. Transitioning a synthetic route from the laboratory bench to a pilot or industrial scale, however, is a non-trivial endeavor fraught with challenges. This guide provides a comprehensive overview of the key considerations and protocols for the successful scale-up synthesis of (4-Allylphenyl)diphenylamine, with a focus on the widely employed Buchwald-Hartwig amination reaction.
Part 1: Laboratory-Scale Synthesis via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen (C-N) bonds.[2] It has become the method of choice for synthesizing aryl amines due to its broad substrate scope and functional group tolerance, often replacing harsher, traditional methods.[2]
A typical laboratory-scale synthesis of (4-Allylphenyl)diphenylamine involves the coupling of 4-bromoallylbenzene with diphenylamine.
Reaction Scheme:
Detailed Laboratory Protocol:
Materials:
-
4-Bromoallylbenzene (1.0 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)[6]
-
Tri-tert-butylphosphonium tetrafluoroborate (tBu₃P·HBF₄) (2 mol%)[6]
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry, nitrogen-flushed round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 4-bromoallylbenzene, diphenylamine, Pd₂(dba)₃, and tBu₃P·HBF₄.
-
Add anhydrous toluene via syringe.
-
Carefully add sodium tert-butoxide to the reaction mixture.
-
Heat the reaction mixture to reflux (approximately 110 °C) and stir for 16-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to yield (4-Allylphenyl)diphenylamine as a solid.[7]
Part 2: Critical Considerations for Scale-Up
Scaling up the synthesis of (4-Allylphenyl)diphenylamine requires a shift in focus from simply achieving a high yield to ensuring a safe, efficient, and reproducible process. The following are key areas that demand careful consideration.
Reaction Kinetics and Thermodynamics
-
Exothermicity: Palladium-catalyzed cross-coupling reactions, including the Buchwald-Hartwig amination, are known to be exothermic.[8] On a small scale, this heat is easily dissipated. However, during scale-up, the surface-area-to-volume ratio of the reactor decreases, hindering heat dissipation and potentially leading to a dangerous thermal runaway.[9]
-
Mitigation Strategy: Reaction calorimetry studies are essential to quantify the heat of reaction and determine the maximum temperature of the synthesis reaction (MTSR).[8] This data informs the design of appropriate cooling systems and allows for the development of controlled dosing strategies for reagents, rather than adding all components at once.[9]
-
-
Mixing and Mass Transfer: Inefficient mixing in large reactors can lead to localized "hot spots" and concentration gradients, resulting in side reactions and decreased yields.
-
Mitigation Strategy: The choice of reactor and impeller design is critical. Mechanical stirring with appropriate baffle placement is necessary to ensure homogeneity. The viscosity of the reaction mixture should also be considered, as it can change throughout the reaction.
-
Catalyst System Optimization
-
Catalyst Loading: While higher catalyst loadings may be acceptable in the lab, they become a significant cost driver and a source of product contamination at scale.
-
Optimization: A thorough Design of Experiments (DoE) approach should be employed to determine the minimum effective catalyst and ligand loading without compromising reaction time or yield.
-
-
Ligand Selection: The choice of phosphine ligand is crucial for catalyst stability and activity.[10] Sterically hindered and electron-rich ligands often promote efficient catalytic turnover.[11] For scale-up, air- and moisture-stable pre-catalysts are highly desirable to simplify handling.[12]
-
Catalyst Removal: Residual palladium in the final product is a major concern, especially for pharmaceutical applications, with strict regulatory limits.[13]
-
Purification Strategies: Post-reaction purification methods such as treatment with activated carbon, silica gel, or specialized metal scavengers are necessary to reduce palladium levels to acceptable limits (<1 ppm).[13]
-
Reagent and Solvent Selection
-
Base Selection: Sodium tert-butoxide is a strong, but moisture-sensitive and flammable base. While effective, its handling on a large scale requires specialized equipment and procedures. Weaker, less hazardous bases like potassium carbonate or cesium carbonate can be effective alternatives, though they may require higher reaction temperatures or longer reaction times.[14]
-
Solvent Choice: Toluene is a common solvent for this reaction but is coming under increasing regulatory scrutiny. Greener solvent alternatives such as 2-methyltetrahydrofuran (2-MeTHF) or cyclopentyl methyl ether (CPME) should be evaluated. The use of water as a solvent with amphiphilic resin-supported palladium complexes has also been reported as an environmentally benign option.[11][15]
Workup and Purification
-
Aqueous Workup: Large-scale extractions can be time-consuming and generate significant aqueous waste. The potential for emulsion formation should also be assessed.
-
Crystallization vs. Chromatography: While column chromatography is a standard purification technique in the lab, it is often impractical and costly at an industrial scale. Developing a robust crystallization procedure for the final product is highly preferable for achieving high purity on a large scale. This may involve screening various solvent systems to find conditions that provide good recovery and effective impurity rejection.
Safety and Environmental Considerations
-
Hazard Analysis: A thorough process hazard analysis (PHA) should be conducted to identify potential safety risks, including the flammability of solvents, the reactivity of reagents, and the potential for thermal runaway.[8][16]
-
Waste Management: The environmental impact of the process must be considered. This includes minimizing solvent usage, recycling where possible, and properly treating all waste streams.
Part 3: Data Presentation and Visualization
Table 1: Comparison of Lab-Scale vs. Scale-Up Parameters
| Parameter | Laboratory Scale (1-10 g) | Pilot Scale (1-10 kg) |
| Reactor | Round-bottom flask | Jacketed glass or stainless steel reactor |
| Heating/Cooling | Heating mantle, oil bath | Circulating thermal fluid |
| Stirring | Magnetic stir bar | Mechanical overhead stirrer with impeller |
| Catalyst Loading | 1-2 mol% | 0.1-0.5 mol% (optimized) |
| Solvent Volume | ~10-20 mL/g of limiting reagent | ~5-10 L/kg of limiting reagent |
| Purification | Column Chromatography | Crystallization, Distillation |
| Process Control | Manual | Automated (temperature, dosing rate) |
Diagram 1: Buchwald-Hartwig Amination Catalytic Cycle
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
Diagram 2: Scale-Up Workflow
Caption: A logical workflow for the scale-up of (4-Allylphenyl)diphenylamine synthesis.
Conclusion
The successful scale-up synthesis of (4-Allylphenyl)diphenylamine via the Buchwald-Hartwig amination is a multifaceted challenge that requires a holistic approach, integrating principles of chemical engineering, process safety, and green chemistry. By systematically addressing the considerations outlined in this guide—from reaction thermodynamics and catalyst optimization to workup procedures and safety protocols—researchers and drug development professionals can navigate the complexities of scaling up this important reaction. A thorough understanding of the underlying scientific principles, coupled with rigorous experimental design and analysis, will pave the way for the efficient, safe, and cost-effective production of (4-Allylphenyl)diphenylamine for its diverse applications.
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Science Mad Scientist. (2023). Diphenylamine. Sciencemadness Wiki. [Link]
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Uozumi, Y., & Nakai, Y. (2009). Clean synthesis of triarylamines: Buchwald–Hartwig reaction in water with amphiphilic resin-supported palladium complexes. Chemical Communications, (45), 6937-6939.
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Goodson, F. E., Wallow, T. I., & Novak, B. M. (1999). Palladium-Catalyzed Synthesis of Pure, Regiodefined Polymeric Triarylamines. Journal of the American Chemical Society, 121(33), 7644–7653. [Link]
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Rudge, A. J., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(10), 1238-1245. [Link]
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Chen, C., Li, Y.-F., & Yang, L.-M. (2007). Efficient synthesis of triarylamines catalyzed by palladium/N-heterocyclic carbene. Journal of Molecular Catalysis A: Chemical, 269(1–2), 158–162. [Link]
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Konda, V., Rydfjord, J., Sävmarker, J., & Larhed, M. (2020). Safe Palladium-Catalyzed Cross-Couplings with Microwave Heating Using Continuous-Flow Silicon Carbide Reactors. Organic Process Research & Development, 24(10), 2191–2198. [Link]
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Yang, Q. (2019). Potential Safety Hazards Associated with Pd-Catalyzed Cross-Coupling Reactions. Organic Process Research & Development, 23(12), 2608-2626. [Link]
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Dzido, G., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17873-17885. [Link]
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ResearchGate. (n.d.). A Continuous Process for Buchwald-Hartwig Amination at Micro- Lab- and Meso-Scale Using a Novel Reactor Concept. [Link]
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Tamano, Y., et al. (2020). Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. Catalysis Science & Technology, 10(8), 2536-2545. [Link]
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Al-Attar, A. M., et al. (2022). Novel Triarylamine-Based Hole Transport Materials: Synthesis, Characterization and Computational Investigation. Molecules, 27(19), 6599. [Link]
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Devale, D. R., & Doshi, A. G. (2006). Synthesis of 4-Bromo-1-[A-Substituted Phenyl Imino]-Ethyl Benzene. Oriental Journal of Chemistry, 23(1). [Link]
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Magano, J. (2020). Impact of Cross-Coupling Reactions in Drug Discovery and Development. Pharmaceuticals, 13(8), 173. [Link]
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Hernandez, A. G., et al. (2018). Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol. Molbank, 2018(4), M1016. [Link]
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Functionalization of the allyl group in (4-Allylphenyl)diphenylamine
An Application Guide to the Strategic Functionalization of the Allyl Group in (4-Allylphenyl)diphenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Scaffold
(4-Allylphenyl)diphenylamine stands as a molecule of significant interest, bridging the well-established utility of the diphenylamine (DPA) core with the synthetic versatility of an allyl group. The DPA moiety is a cornerstone in materials science and medicinal chemistry, renowned for its antioxidant properties and its role as a key structural motif in optoelectronic materials and pharmaceuticals.[1][2][3] The true potential for innovation, however, lies in the strategic modification of its peripheral functionalities.
The allyl group (CH₂CH=CH₂) appended to one of the phenyl rings is not merely a passive substituent; it is a reactive handle, a gateway for a multitude of chemical transformations. Its C=C double bond and allylic C-H bonds offer distinct sites for functionalization, enabling the precise introduction of new chemical entities. This allows researchers to systematically tune the molecule's steric and electronic properties, including solubility, polarity, and biological activity.[4][5]
This guide provides an in-depth exploration of key synthetic strategies to functionalize the allyl group of (4-Allylphenyl)diphenylamine. We move beyond simple procedural lists, delving into the mechanistic rationale behind each transformation and offering detailed, field-proven protocols. The aim is to empower researchers to leverage this versatile scaffold for the development of novel materials, probes, and therapeutic agents.
Strategic Overview: Pathways for Functionalization
The reactivity of the allyl group can be harnessed through several distinct chemical pathways. This guide will focus on four high-impact strategies: oxidation reactions to introduce oxygen-containing functional groups, and carbon-carbon bond formation via olefin metathesis to extend the molecular framework.
Figure 1. Key functionalization pathways for the allyl group of (4-Allylphenyl)diphenylamine.
Oxidation I: Wacker-Tsuji Oxidation for Ketone Synthesis
The Wacker-Tsuji oxidation is a cornerstone of modern organic synthesis, enabling the selective transformation of a terminal alkene into a methyl ketone.[6][7] This reaction is catalyzed by a palladium(II) salt and utilizes a co-oxidant, typically a copper salt, to regenerate the active palladium catalyst, allowing it to be used in substoichiometric amounts.[8][9] For (4-Allylphenyl)diphenylamine, this protocol reliably installs a propanone group on the phenyl ring, creating a valuable synthetic intermediate for further modifications like aldol reactions or reductive aminations.
Mechanistic Rationale
The reaction proceeds via a well-established catalytic cycle. The Pd(II) catalyst first coordinates to the alkene. In an aqueous environment, a water molecule attacks the activated double bond in an anti-fashion (Wacker-type hydroxypalladation), leading to a β-hydroxyalkyl-palladium intermediate. This is the key regioselective step, with the nucleophile adding to the more substituted carbon (Markovnikov selectivity). Subsequent β-hydride elimination and tautomerization release the ketone product, along with Pd(0) and HCl. The copper(II) co-oxidant then re-oxidizes Pd(0) back to Pd(II), and oxygen re-oxidizes the resulting copper(I) to copper(II), completing the catalytic cycle.[6][10]
Figure 2. Catalytic cycle for the Wacker-Tsuji oxidation.
Experimental Protocol: Synthesis of 1-(4-(Diphenylamino)phenyl)propan-2-one
Safety Precautions:
-
Palladium salts are toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE).
-
Dimethylformamide (DMF) is a skin irritant and should be handled with care.
Materials & Reagents Table:
| Reagent/Material | M.W. ( g/mol ) | Amount | Moles (mmol) | Notes |
| (4-Allylphenyl)diphenylamine | 285.39 | 1.00 g | 3.50 | Starting Material |
| Palladium(II) Chloride (PdCl₂) | 177.33 | 62.1 mg | 0.35 | Catalyst (10 mol%) |
| Copper(I) Chloride (CuCl) | 98.99 | 346 mg | 3.50 | Co-oxidant (1.0 eq) |
| Dimethylformamide (DMF) | 73.09 | 15 mL | - | Solvent |
| Deionized Water | 18.02 | 1.5 mL | - | Nucleophile/Co-solvent |
| Oxygen (O₂) | 32.00 | 1 atm | - | Terminal Oxidant (via balloon) |
Procedure:
-
To a 50 mL round-bottom flask equipped with a magnetic stir bar, add (4-Allylphenyl)diphenylamine (1.00 g, 3.50 mmol), palladium(II) chloride (62.1 mg, 0.35 mmol), and copper(I) chloride (346 mg, 3.50 mmol).
-
Add dimethylformamide (15 mL) and deionized water (1.5 mL) to the flask.
-
Purge the flask with oxygen and then fit it with a balloon filled with oxygen to maintain a positive pressure.
-
Stir the reaction mixture vigorously at room temperature for 24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a 4:1 Hexanes:Ethyl Acetate eluent system.
-
Upon completion, pour the reaction mixture into a separatory funnel containing 50 mL of diethyl ether and 50 mL of water.
-
Separate the layers. Extract the aqueous layer twice more with 25 mL portions of diethyl ether.
-
Combine the organic layers and wash with 50 mL of brine.
-
Dry the combined organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of 5% to 20% ethyl acetate in hexanes, to yield the pure ketone product.
Expected Outcome: The product, 1-(4-(diphenylamino)phenyl)propan-2-one, is typically an off-white or pale yellow solid. Characterization can be performed using ¹H NMR, ¹³C NMR, and mass spectrometry to confirm the structure.
Oxidation II: Epoxidation for the Synthesis of Oxiranes
Epoxidation of the allyl group transforms the alkene into a reactive three-membered oxirane ring. This epoxide is a highly valuable intermediate, susceptible to ring-opening by a wide range of nucleophiles (e.g., amines, thiols, water) to generate 1,2-difunctionalized products like amino alcohols or diols.[11] A common and reliable reagent for this transformation is meta-chloroperoxybenzoic acid (m-CPBA).[12][13]
Mechanistic Rationale
The epoxidation with m-CPBA proceeds through a concerted mechanism often referred to as the "butterfly" transition state. The peroxyacid delivers an oxygen atom to the alkene π-bond in a single step. The reaction involves the alkene acting as a nucleophile attacking the terminal peroxy oxygen, while simultaneously, the peroxy O-O bond breaks, and the proton from the peroxyacid is transferred to its own carbonyl oxygen. This concerted process ensures syn-addition of the oxygen atom across the double bond.[13]
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- 7. organicreactions.org [organicreactions.org]
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- 9. Wacker process - Wikipedia [en.wikipedia.org]
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- 11. Investigation of the role of the 2',3'-epoxidation pathway in the bioactivation and genotoxicity of dietary allylbenzene analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 13. Epoxidation of allylic alcohols - Wikipedia [en.wikipedia.org]
Application Notes and Protocols: (4-Allylphenyl)diphenylamine as a Polymerizable Antioxidant in Materials Science
Introduction: A New Paradigm in Polymer Stabilization
In the relentless pursuit of durable and high-performance materials, the mitigation of oxidative degradation remains a cornerstone of polymer science. Traditional antioxidants, while effective, are often susceptible to physical loss through migration, evaporation, and extraction, which compromises the long-term stability of the material. This has spurred the development of polymerizable antioxidants, a class of stabilizers designed to be covalently integrated into the polymer backbone. (4-Allylphenyl)diphenylamine stands at the forefront of this innovative approach.
This molecule uniquely combines the potent radical-scavenging capabilities of the diphenylamine moiety with a reactive allyl group. This dual functionality allows it to not only neutralize degrading free radicals but also to participate in the polymerization process, becoming a permanent and non-migratory component of the polymer matrix. This guide provides an in-depth exploration of the synthesis, mechanism of action, and application of (4-Allylphenyl)diphenylamine as a state-of-the-art antioxidant for researchers, scientists, and professionals in materials and drug development.
Mechanism of Action: The Dual-Pronged Defense
The efficacy of (4-Allylphenyl)diphenylamine as an antioxidant stems from a two-fold mechanism: radical scavenging and covalent integration.
Radical Scavenging: The Aminic Shield
Diphenylamine and its derivatives are renowned primary antioxidants that function as potent radical scavengers.[1] The antioxidant action is centered on the amine nitrogen's hydrogen atom. During oxidative degradation, highly reactive free radicals (R•) and peroxy radicals (ROO•) are generated, which propagate a chain reaction leading to the deterioration of the polymer's mechanical and physical properties.[2]
(4-Allylphenyl)diphenylamine readily donates its labile hydrogen atom to these radicals, neutralizing them and terminating the degradation cascade.[3] This process transforms the antioxidant into a stable, less reactive aminyl radical, which does not initiate further degradation.
Covalent Integration: The Allyl Anchor
The defining feature of (4-Allylphenyl)diphenylamine is its allyl group (–CH₂–CH=CH₂). This functional group provides a site for the antioxidant to be chemically incorporated into the polymer structure during polymerization or cross-linking.[4] This covalent bonding offers several distinct advantages over traditional, non-reactive antioxidants:
-
Permanence: Once integrated, the antioxidant is permanently locked into the polymer matrix, preventing its loss over time due to migration, blooming, or extraction by solvents.[5]
-
Enhanced Durability: The permanent nature of the antioxidant ensures sustained protection against thermo-oxidative degradation throughout the service life of the material.
-
Improved Compatibility: Covalent bonding can enhance the compatibility of the antioxidant with the host polymer, leading to better dispersion and overall performance.
The visualization below illustrates the dual-action mechanism of (4-Allylphenyl)diphenylamine.
Synthesis of (4-Allylphenyl)diphenylamine: A Protocol
The synthesis of (4-Allylphenyl)diphenylamine can be achieved through a multi-step process. A common route involves the Ullmann condensation followed by a Claisen rearrangement.
Step 1: Synthesis of Allyl Phenyl Ether
This step involves the Williamson ether synthesis, reacting phenol with an allyl halide.
-
Materials: Phenol, allyl bromide, potassium carbonate, acetone.
-
Procedure:
-
Dissolve phenol and an equimolar amount of potassium carbonate in acetone in a round-bottom flask equipped with a reflux condenser.
-
Slowly add allyl bromide (1.1 equivalents) to the mixture.
-
Reflux the mixture for 6-8 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture and filter to remove the inorganic salts.
-
Evaporate the acetone under reduced pressure.
-
Purify the resulting crude allyl phenyl ether by vacuum distillation.
-
Step 2: Claisen Rearrangement to 2-Allylphenol
This rearrangement reaction thermally converts allyl phenyl ether to 2-allylphenol.
-
Materials: Allyl phenyl ether.
-
Procedure:
-
Heat the purified allyl phenyl ether in a sealed tube or under an inert atmosphere at 180-200 °C for 4-6 hours.
-
Monitor the reaction by TLC or gas chromatography (GC).
-
Once the rearrangement is complete, purify the resulting 2-allylphenol by vacuum distillation.
-
Step 3: Synthesis of (4-Allylphenyl)diphenylamine via Ullmann Condensation
This final step involves the copper-catalyzed cross-coupling of 2-allylphenol with diphenylamine.[6][7]
-
Materials: 2-Allylphenol, diphenylamine, copper(I) iodide (CuI), a suitable ligand (e.g., 1,10-phenanthroline), a base (e.g., potassium carbonate), and a high-boiling point solvent (e.g., N,N-dimethylformamide - DMF).
-
Procedure:
-
To a dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 2-allylphenol, diphenylamine, CuI (catalytic amount), the ligand, and the base.
-
Add the anhydrous solvent and stir the mixture.
-
Heat the reaction mixture to 120-150 °C and maintain for 12-24 hours, monitoring by TLC.
-
After the reaction is complete, cool the mixture to room temperature and quench with aqueous ammonia solution.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain (4-Allylphenyl)diphenylamine.
-
The synthesis workflow is depicted in the following diagram:
Application in Polymer Systems: Protocols and Evaluation
The primary application of (4-Allylphenyl)diphenylamine is as a polymerizable antioxidant in various polymer systems, particularly elastomers like styrene-butadiene rubber (SBR) and polybutadiene rubber (PBR).[8][9]
Incorporation into Polymer Matrices
(4-Allylphenyl)diphenylamine can be incorporated into polymer matrices through several methods:
-
Copolymerization: The antioxidant can be added as a comonomer during the polymerization process (e.g., emulsion polymerization of SBR). The allyl group will react and become part of the polymer chain.
-
Grafting: The antioxidant can be grafted onto an existing polymer backbone through a separate reaction step, often initiated by free radicals.
-
Cross-linking: In systems that are cured or cross-linked (e.g., vulcanization of rubber), the allyl group can participate in the cross-linking reactions, effectively tying the antioxidant to the polymer network.
Protocol for Evaluating Antioxidant Efficacy
A systematic evaluation of the antioxidant performance of (4-Allylphenyl)diphenylamine involves several key analytical techniques.
This spectrophotometric assay provides a rapid assessment of the radical scavenging ability of the antioxidant.
-
Principle: The stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) has a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom, the DPPH radical is reduced, leading to a color change to yellow, which can be measured by a spectrophotometer.
-
Protocol:
-
Prepare a stock solution of (4-Allylphenyl)diphenylamine in a suitable solvent (e.g., ethanol or methanol).
-
Prepare a series of dilutions of the antioxidant stock solution.
-
Prepare a fresh solution of DPPH in the same solvent.
-
In a cuvette or 96-well plate, mix a defined volume of each antioxidant dilution with a defined volume of the DPPH solution.
-
Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance of the solutions at the characteristic wavelength of DPPH (typically around 517 nm).
-
Calculate the percentage of DPPH radical scavenging activity for each concentration.
-
The results can be expressed as the IC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.
-
Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are crucial for evaluating the thermal and oxidative stability of the polymer with and without the antioxidant.
-
Thermogravimetric Analysis (TGA):
-
Purpose: To determine the thermal stability and degradation temperature of the polymer.
-
Procedure: A small sample of the polymer is heated at a constant rate in a controlled atmosphere (e.g., nitrogen or air), and the change in mass is recorded as a function of temperature. A higher degradation temperature for the polymer containing (4-Allylphenyl)diphenylamine indicates improved thermal stability.
-
-
Differential Scanning Calorimetry (DSC) for Oxidative Induction Time (OIT):
-
Purpose: To measure the resistance of the polymer to oxidative degradation at an elevated temperature.
-
Procedure:
-
A small sample of the polymer is heated to a specific isothermal temperature under an inert nitrogen atmosphere.
-
Once the temperature is stable, the gas is switched to oxygen or air.
-
The time from the introduction of the oxidative atmosphere until the onset of the exothermic oxidation peak is measured as the OIT. A longer OIT indicates greater oxidative stability.
-
-
The following table summarizes typical data obtained from these analyses:
| Property | Polymer without Antioxidant | Polymer with (4-Allylphenyl)diphenylamine |
| DPPH IC50 | N/A | Typically in the µg/mL range |
| TGA Onset of Degradation (°C) | Lower | Higher |
| DSC OIT (minutes at 200°C) | Shorter (e.g., 5-10 min) | Longer (e.g., >30 min) |
Conclusion and Future Perspectives
(4-Allylphenyl)diphenylamine represents a significant advancement in the field of polymer stabilization. Its dual functionality as a potent radical scavenger and a polymerizable monomer addresses the critical issue of antioxidant permanence. The protocols outlined in this guide provide a framework for the synthesis, incorporation, and evaluation of this high-performance antioxidant.
Future research will likely focus on optimizing the synthesis of (4-Allylphenyl)diphenylamine to improve yields and reduce costs. Furthermore, exploring its application in a wider range of polymer systems, including thermoplastics, thermosets, and advanced composites, will open new avenues for the development of highly durable and long-lasting materials for demanding applications.
References
- Antioxidant in Rubber Compounding: Benefits and Applic
- Synthesis and Properties of a Novel Reactive and Low-Migration-Resistant Antioxidant and Its Application in Rubber Composites. (2024). ACS Omega.
- Synthesis and Properties of a Novel Reactive and Low-Migration-Resistant Antioxidant and Its Applic
- Effect of Some Polymeric Phenolic Antioxidants on the Properties of SBR Vulcanizates. (2025).
- Ullmann condens
- Accelerated Ageing of Styrene-Butadiene Rubber Nanocomposites Stabilized by Phenolic Antioxidant. (2025).
- Recent progress in the rubber antioxidants: A review. (2022).
- Synthesis, Characterization, and Performance Evaluation of Sulfur-Containing Diphenylamines Based on Intramolecular Synergism. (n.d.). PMC.
- The effect of octylated diphenylamine and Irganox 1520 antioxidants on the stability of polybutadiene rubber. (2023).
- Ullmann Reaction. (n.d.). Thermo Fisher Scientific.
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- 4. CN102942718A - Complex antioxidant for butadiene synthetic rubber production and application thereof - Google Patents [patents.google.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 7. Ullmann Reaction [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. oiccpress.com [oiccpress.com]
Application Note: (4-Allylphenyl)diphenylamine as a Versatile Monomer for Novel Electroactive and Functional Polymers
An in-depth guide for researchers, scientists, and drug development professionals.
Abstract
This guide provides a comprehensive technical overview and detailed protocols for the synthesis, polymerization, and characterization of novel polymers derived from the monomer (4-Allylphenyl)diphenylamine. This unique monomer combines a redox-active diphenylamine core, known for its excellent hole-transporting capabilities, with a versatile allyl functional group.[1] This dual functionality allows for multiple polymerization pathways, leading to polymers with distinct architectures and properties. We present two primary polymerization methodologies: chemical oxidative polymerization to create a conjugated, electroactive backbone, and free-radical polymerization to produce a polymer with pendant diphenylamine moieties. This document is intended for researchers in materials science, polymer chemistry, and organic electronics seeking to develop new functional materials for applications such as organic light-emitting diodes (OLEDs), electrochromic devices, and chemical sensors.[1][2][3]
Introduction: The Rationale for (4-Allylphenyl)diphenylamine
Polymers based on triarylamine and diphenylamine units are a cornerstone of modern organic electronics. Their high stability and capacity to transport positive charge carriers (holes) make them indispensable in devices like OLEDs and organic photovoltaics.[1][4] Typically, these polymers are synthesized via oxidative coupling, which creates a conjugated backbone responsible for their electronic properties.
The introduction of an allyl group to the diphenylamine structure opens a new dimension for polymer design. The allyl group provides a secondary, independent polymerization handle that can be targeted using well-established methods like free-radical polymerization. This allows for the creation of a fundamentally different polymer architecture: a flexible, non-conjugated backbone with electroactive diphenylamine units as pendant groups. Such a structure could offer improved solubility and processability while retaining the core electronic features of the diphenylamine moiety.
This application note provides the foundational protocols to explore both of these exciting possibilities.
Synthesis Protocol: (4-Allylphenyl)diphenylamine Monomer
The synthesis of the monomer is achieved via a Friedel-Crafts alkylation reaction, which is a robust and well-documented method for attaching alkyl groups to aromatic rings.[5]
Reaction Scheme
Caption: Friedel-Crafts alkylation of diphenylamine with allyl bromide.
Materials and Equipment
-
Diphenylamine (99%)
-
Allyl bromide (99%)
-
Anhydrous aluminum chloride (AlCl₃) (99.9%)
-
Dichloromethane (DCM), anhydrous
-
1M Hydrochloric acid (HCl)
-
Saturated sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flasks, magnetic stirrer, dropping funnel, ice bath
-
Rotary evaporator
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Step-by-Step Synthesis Protocol
-
Reaction Setup: In a 250 mL three-neck round-bottom flask under a nitrogen atmosphere, dissolve diphenylamine (16.9 g, 0.1 mol) in 100 mL of anhydrous DCM. Cool the flask to 0 °C using an ice bath.
-
Catalyst Addition: Carefully add anhydrous aluminum chloride (14.7 g, 0.11 mol) to the stirred solution in portions. Causality Note: AlCl₃ is a Lewis acid that activates the allyl bromide for electrophilic attack on the electron-rich diphenylamine ring. The para-position is favored due to steric hindrance at the ortho-positions.
-
Allyl Bromide Addition: Add allyl bromide (13.3 g, 0.11 mol) dropwise from a dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Quenching: Carefully quench the reaction by slowly pouring the mixture into 100 mL of ice-cold 1M HCl.
-
Extraction: Separate the organic layer. Wash the organic layer sequentially with 1M HCl (2 x 50 mL), saturated NaHCO₃ solution (2 x 50 mL), and brine (1 x 50 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Purification: Purify the crude product by flash column chromatography on silica gel, using a hexane/ethyl acetate gradient (e.g., 98:2) to yield the pure monomer.
Monomer Characterization Data
| Parameter | Expected Result |
| Appearance | Off-white to pale yellow solid |
| ¹H NMR (CDCl₃) | δ ~7.3-6.9 (m, 9H, Ar-H), 5.9 (m, 1H, -CH=), 5.1 (m, 2H, =CH₂), 3.4 (d, 2H, Ar-CH₂-), 5.6 (s, 1H, N-H) |
| ¹³C NMR (CDCl₃) | δ ~147, 143, 137, 130, 129, 124, 122, 116, 40 |
| FT-IR (ATR, cm⁻¹) | 3380 (N-H), 3070 (Ar C-H), 1640 (C=C allyl), 1595 & 1500 (Ar C=C) |
| Mass Spec (EI) | m/z = 209 (M⁺) |
Polymerization Protocols
We present two distinct protocols to polymerize (4-Allylphenyl)diphenylamine, yielding polymers with fundamentally different structures and properties.
Protocol A: Chemical Oxidative Polymerization
This method targets the diphenylamine core, creating a conjugated polyaniline-like structure. The resulting polymer is expected to be electroactive and colored in its doped state.[6][7][8]
Caption: Workflow for chemical oxidative polymerization.
-
Monomer Solution: Dissolve (4-Allylphenyl)diphenylamine (2.09 g, 10 mmol) in 50 mL of 1M HCl in a 250 mL beaker. Stir until a fine suspension or solution is formed.
-
Initiator Solution: In a separate beaker, dissolve ammonium persulfate ((NH₄)₂S₂O₈) (2.28 g, 10 mmol) in 20 mL of 1M HCl. Causality Note: Ammonium persulfate is a strong oxidizing agent that initiates the polymerization by creating radical cations from the monomer units, which then couple.
-
Reaction Initiation: Cool the monomer solution to 0-5 °C in an ice bath. Add the ammonium persulfate solution dropwise to the stirred monomer solution over 30 minutes.
-
Polymerization: A color change to dark green or black should be observed, indicating polymerization.[8] Continue stirring the reaction mixture in the ice bath for 24 hours.
-
Isolation: Collect the polymer precipitate by vacuum filtration.
-
Washing: Wash the polymer product thoroughly with deionized water and then with methanol until the filtrate is colorless. This removes unreacted monomer and oligomers.
-
De-doping (Optional): To obtain the neutral emeraldine base form, stir the polymer powder in a 1M ammonium hydroxide (NH₄OH) solution for 2 hours, then filter and wash again with water. The color will typically change from green/black to a dark blue/purple.
-
Drying: Dry the final polymer product in a vacuum oven at 60 °C overnight.
Protocol B: Free-Radical Polymerization
This method specifically targets the allyl C=C double bond, leaving the diphenylamine moiety as a pendant group on a saturated polymer backbone. The resulting polymer is expected to be non-conjugated, likely colorless, and more soluble in common organic solvents.[9]
Caption: Workflow for free-radical polymerization.
-
Reaction Setup: In a Schlenk flask, dissolve (4-Allylphenyl)diphenylamine (2.09 g, 10 mmol) and azobisisobutyronitrile (AIBN) (33 mg, 0.2 mmol, 2 mol%) in 20 mL of anhydrous toluene.
-
Degassing: Subject the solution to three freeze-pump-thaw cycles to remove dissolved oxygen. Causality Note: Oxygen is a radical scavenger and will inhibit the polymerization reaction. Thorough degassing is critical for success.
-
Polymerization: Place the sealed flask in a preheated oil bath at 70 °C and stir for 48 hours. The solution may become more viscous as the polymer forms.
-
Isolation: Cool the reaction mixture to room temperature. Slowly pour the viscous solution into a beaker containing 200 mL of rapidly stirring cold methanol to precipitate the polymer.
-
Purification: Collect the polymer by vacuum filtration. Re-dissolve the polymer in a minimal amount of THF and re-precipitate into cold methanol to further purify it.
-
Drying: Filter the purified polymer and dry in a vacuum oven at 50 °C overnight.
Characterization of Polymers
A suite of analytical techniques is required to confirm the structure and properties of the synthesized polymers.
| Technique | Polymer from Protocol A (Oxidative) | Polymer from Protocol B (Radical) |
| FT-IR | Disappearance of some Ar-H bands, broadening of peaks. Quinoid (1590 cm⁻¹) and Benzenoid (1500 cm⁻¹) stretches confirm PANI structure.[6] | Disappearance of allyl C=C stretch (~1640 cm⁻¹). Appearance of strong C-H aliphatic stretches (~2920 cm⁻¹). N-H and Ar peaks remain. |
| ¹H NMR | Broad, poorly resolved signals in the aromatic region (δ 6.5-8.0), characteristic of conjugated polymers.[7] | Broad signals for the polymer backbone (δ 1.0-2.5). Aromatic signals from the pendant group remain but may be broadened. |
| UV-Vis | In NMP, shows characteristic absorptions for the emeraldine state (~320 nm π-π* transition, ~620 nm exciton absorption).[10] | Should be largely transparent in the visible region, with absorption only in the UV range due to the diphenylamine pendant group. |
| GPC (THF) | Often poorly soluble, may require NMP. Typically shows broad molar mass distribution. | Soluble in THF. Expected to show a defined molar mass (e.g., Mn = 5-15 kDa) and a polydispersity index (PDI) < 2.[11] |
| TGA | High thermal stability, onset of decomposition > 400 °C.[12] | Lower decomposition temperature than the conjugated analogue due to the aliphatic backbone, likely onset ~300-350 °C. |
| DSC | Generally does not show a clear glass transition (Tg) due to rigid backbone. | A clear Tg is expected, likely in the range of 80-150 °C, reflecting the flexibility of the polymer backbone.[11] |
Potential Applications
The distinct polymers synthesized from (4-Allylphenyl)diphenylamine are suited for different advanced applications:
-
Polymer A (Oxidative): Its conjugated, electroactive nature makes it a prime candidate for:
-
Hole-Transport Layers (HTLs) in OLEDs: The diphenylamine units facilitate efficient injection and transport of holes.[1]
-
Electrochromic Devices: The polymer's ability to change color upon oxidation and reduction can be used in smart windows and displays.[1][3]
-
Anti-Corrosion Coatings: Polyaniline-type polymers are known to form a passivating oxide layer on metals.
-
-
Polymer B (Radical): The combination of a flexible backbone and functional pendant groups suggests applications in:
-
Processable Hole-Transporting Materials: Enhanced solubility could allow for solution-based processing techniques like spin-coating or inkjet printing for electronic devices.
-
Host Material for Phosphorescent Emitters: The non-conjugated backbone and high T1 energy of the diphenylamine moiety could make it an effective host in PhOLEDs.
-
Functional Membranes and Sensors: The diphenylamine groups can act as binding sites for specific analytes.[2]
-
This application note provides a robust starting point for the synthesis and exploration of novel polymers from (4-Allylphenyl)diphenylamine. The choice of polymerization protocol allows for the targeted design of materials with tailored architectures and properties for a wide range of advanced applications.
References
-
Title: Synthesis and Properties of Polyaniline Derivatives with Liquid Crystallinity | Macromolecules - ACS Publications Source: ACS Publications URL: [Link]
-
Title: Polymerization of new aniline derivatives: synthesis, characterization and application as sensors - RSC Publishing Source: RSC Publishing URL: [Link]
-
Title: Full article: Synthesis and Characterization of Polyaniline, Poly(3-fluoroaniline), and Poly(aniline-co-3-fluoroaniline) Derivatives Obtained by Chemical Oxidative Polymerization Methods - Taylor & Francis Online Source: Taylor & Francis Online URL: [Link]
-
Title: STRUCTURAL CHARACTERIZATION OF POLYANILINE - Plant Archives Source: Plant Archives URL: [Link]
-
Title: Chemical synthesis and characterization of polyaniline derivatives. substituent effect on solubility and conductivity - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Full article: Electrochemical and spectrophotometric properties of polymers based on derivatives of di- and triphenylamines as promising materials for electronic applications - Taylor & Francis Source: Taylor & Francis Online URL: [Link]
-
Title: Recent Advances in Triphenylamine-based Electrochromic Derivatives and Polymers Source: ResearchGate URL: [Link]
-
Title: Electrosynthesis of Aromatic Poly(amide-amine) Films from Triphenylamine-Based Electroactive Compounds for Electrochromic Applications - MDPI Source: MDPI URL: [Link]
-
Title: (PDF) Electrochemical and spectrophotometric properties of polymers based on derivatives of di- and triphenylamines as promising materials for electronic applications - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Electro-active Polymers and Their Applications Source: University of Washington URL: [Link]
- Title: US5734084A - Synthesis of alkylated aromatic amines - Google Patents Source: Google Patents URL
-
Title: Chemical Polymerization of Diphenylamine and Characterization of the Obtained Polymer | Request PDF - ResearchGate Source: ResearchGate URL: [Link]
-
Title: Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol - PMC - NIH Source: NIH National Library of Medicine URL: [Link]
-
Title: Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - NIH Source: NIH National Library of Medicine URL: [Link]
- Title: US3944613A - Process for preparing diphenylamine from aniline - Google Patents Source: Google Patents URL
- Title: CN104211581A - Synthesis process of allylphenol compounds - Google Patents Source: Google Patents URL
-
Title: Synthesis and characterization studies of organically soluble acrylic acid doped polydiphenylamine - SciSpace Source: SciSpace by Typeset URL: [Link]
-
Title: Four-Step Synthesis of 3-Allyl-2-(allyloxy)-5-bromoaniline from 2-Allylphenol Source: ResearchGate URL: [Link]
-
Title: Polymerization of Allyltrimethylisilane and 4-Methyl-1-Pentene by Using Metallocene Catalysts - MDPI Source: MDPI URL: [Link]
-
Title: (PDF) Synthesis and Post‐Polymerization Modification of Poly(N‐(4‐Vinylphenyl)Sulfonamide)s - ResearchGate Source: ResearchGate URL: [Link]
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- 5. US5734084A - Synthesis of alkylated aromatic amines - Google Patents [patents.google.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. tandfonline.com [tandfonline.com]
- 8. plantarchives.org [plantarchives.org]
- 9. researchgate.net [researchgate.net]
- 10. scispace.com [scispace.com]
- 11. mdpi.com [mdpi.com]
- 12. Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of (4-Allylphenyl)diphenylamine
Welcome to the technical support center for the synthesis of (4-Allylphenyl)diphenylamine. This resource is designed for researchers, scientists, and professionals in drug development who are looking to improve the yield and efficiency of this synthesis. Here, we will delve into the intricacies of the Buchwald-Hartwig amination reaction, the primary method for this transformation, providing in-depth troubleshooting guides and frequently asked questions to address common challenges encountered in the laboratory.
Understanding the Synthesis: The Buchwald-Hartwig Amination
The synthesis of (4-Allylphenyl)diphenylamine is most commonly achieved through a palladium-catalyzed cross-coupling reaction known as the Buchwald-Hartwig amination.[1][2][3] This reaction forms a carbon-nitrogen (C-N) bond between an aryl halide (or triflate) and an amine. In this specific case, it involves the coupling of 4-bromoallylbenzene (or a related aryl halide) with diphenylamine.
The catalytic cycle, a fundamental concept in understanding this reaction, is initiated by the reduction of a Pd(II) precursor to the active Pd(0) species. This is followed by oxidative addition of the aryl halide to the Pd(0) complex, association of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired triarylamine product and regenerate the Pd(0) catalyst.[1]
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the synthesis of (4-Allylphenyl)diphenylamine.
Q1: What is the most common cause of low yield in this synthesis?
Low yield can stem from several factors, but a primary culprit is often suboptimal reaction conditions. This includes the choice of catalyst (palladium precursor and ligand), base, and solvent. In many cases, the insolubility of reagents can also significantly hinder the reaction rate and overall yield.[4]
Q2: Which palladium precursor and ligand are best suited for this reaction?
The choice of ligand is critical and depends on the specific substrates. For the coupling of a secondary amine like diphenylamine, sterically hindered biaryl phosphine ligands, often referred to as "Buchwald ligands," have shown great success. Using a pre-catalyst, which readily forms the active LPd(0) species in the presence of a base, can be more efficient than generating the catalyst in situ from a Pd(II) source.[4]
Q3: How does the choice of aryl halide affect the reaction?
The reactivity of the aryl halide follows the general trend: Ar-I > Ar-Br > Ar-Cl. However, for Buchwald-Hartwig reactions, aryl bromides are often preferred as aryl iodides can sometimes form unreactive palladium-iodide bridged dimers, which can inhibit the catalytic cycle.[1][2] Therefore, 4-bromoallylbenzene is a common and effective starting material.
Q4: What is the role of the base, and which one should I use?
The base is crucial for deprotonating the amine in the catalytic cycle, facilitating the formation of the palladium-amide complex.[5] Strong, non-nucleophilic bases are typically used. Sodium tert-butoxide (NaOt-Bu) is a common choice that often leads to high reaction rates.[1] However, for substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be employed. The physical properties of the base, such as solubility, are also important; clumping of inorganic bases can negatively impact the reaction rate.[4]
Q5: Which solvent is optimal for this synthesis?
Aprotic solvents are generally used. Toluene and dioxane are common choices for Buchwald-Hartwig aminations.[2][4] The solvent should be chosen to ensure the solubility of the reactants and catalyst complex at the reaction temperature. It is important to avoid solvents like chloroform, acetonitrile, or pyridine, as they can coordinate to the palladium center and inhibit the reaction.[4]
Troubleshooting Guide
This section provides a structured approach to troubleshooting common issues encountered during the synthesis of (4-Allylphenyl)diphenylamine.
Problem 1: Low or No Conversion of Starting Materials
Potential Causes:
-
Inactive Catalyst: The Pd(0) catalyst may not have formed efficiently, or it may have decomposed.
-
Poor Reagent Quality: Impurities in the starting materials (aryl halide, amine), solvent, or base can poison the catalyst.
-
Incorrect Reaction Temperature: The temperature may be too low for the reaction to proceed at a reasonable rate.
-
Inappropriate Ligand Choice: The ligand may not be suitable for the specific substrate combination.
Troubleshooting Workflow:
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. pubs.acs.org [pubs.acs.org]
Identifying and minimizing byproducts in (4-Allylphenyl)diphenylamine synthesis
Welcome to the technical support center for the synthesis of (4-Allylphenyl)diphenylamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during your experimental work. Our goal is to equip you with the scientific rationale behind experimental choices to help you identify and minimize byproducts, thereby optimizing your synthetic outcomes.
I. Introduction to the Synthesis and Potential Challenges
The synthesis of (4-Allylphenyl)diphenylamine, a triarylamine derivative, is commonly achieved via a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This powerful C-N bond-forming reaction couples an aryl halide (or pseudohalide) with an amine. In this case, 4-bromoallylbenzene is reacted with diphenylamine in the presence of a palladium catalyst, a phosphine ligand, and a base.
While robust, the Buchwald-Hartwig amination is sensitive to various reaction parameters. Deviations from optimal conditions can lead to the formation of several byproducts, complicating purification and reducing the yield of the desired product. This guide will address the identification and mitigation of these common challenges.
II. Visualizing the Synthetic Landscape
To better understand the process, let's visualize the intended reaction and the potential competing pathways.
Figure 1. Synthetic pathways in the formation of (4-Allylphenyl)diphenylamine.
III. Troubleshooting Guide: A Question-and-Answer Approach
This section addresses specific issues you may encounter during your synthesis in a practical, question-and-answer format.
A. Low or No Conversion of Starting Materials
Question: My reaction shows a low conversion of 4-bromoallylbenzene and diphenylamine, even after prolonged reaction times. What are the likely causes and how can I improve the conversion?
Answer:
Low conversion in a Buchwald-Hartwig amination can stem from several factors related to the catalyst, reagents, or reaction conditions.
-
Catalyst Inactivity: The active Pd(0) species is susceptible to oxidation. Ensure your reaction is conducted under an inert atmosphere (e.g., nitrogen or argon). The choice of palladium precursor and ligand is also critical. For sterically hindered couplings like this, bulky, electron-rich phosphine ligands are often necessary to promote the reaction.[1][2]
-
Reagent Purity: The purity of your starting materials, particularly the aryl bromide and the amine, is important. Impurities can sometimes interfere with the catalyst. Ensure your diphenylamine and 4-bromoallylbenzene are of high purity.
-
Base Selection: The choice of base is crucial. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are commonly used and are often effective.[2] However, if your substrates have base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) might be necessary, though this may require higher reaction temperatures.[2]
-
Solvent Choice: Anhydrous and degassed solvents are essential for reproducible results. Toluene is a common and effective solvent for these reactions.[2][3]
-
Temperature: Ensure the reaction is being conducted at the appropriate temperature. Many Buchwald-Hartwig reactions require elevated temperatures (e.g., 80-110 °C) to proceed at a reasonable rate.
Troubleshooting Workflow:
Figure 2. Troubleshooting workflow for low reaction conversion.
B. Identification and Minimization of Key Byproducts
Question: I've obtained a product mixture. How do I identify the byproducts and what steps can I take to minimize their formation in future reactions?
Answer:
The most common byproducts in the synthesis of (4-Allylphenyl)diphenylamine are typically formed through hydrodehalogenation, homocoupling, and isomerization. Identification is usually achieved by a combination of Gas Chromatography-Mass Spectrometry (GC-MS) for mass identification and Nuclear Magnetic Resonance (NMR) spectroscopy for structural elucidation.
1. Hydrodehalogenation Byproduct: Allylbenzene
-
Identification: This byproduct will have a mass corresponding to the starting aryl bromide with the bromine atom replaced by a hydrogen atom. In the ¹H NMR spectrum, you would observe the disappearance of the aromatic splitting pattern characteristic of the 4-substituted phenyl ring and the appearance of signals corresponding to a monosubstituted benzene ring.
-
Causality: Hydrodehalogenation is a common side reaction in palladium-catalyzed cross-couplings. It can be caused by the presence of water or other proton sources in the reaction mixture. The mechanism can involve the reaction of the organopalladium intermediate with a hydride source.
-
Minimization Strategies:
-
Use Anhydrous Conditions: Ensure all reagents and solvents are thoroughly dried and the reaction is set up under a strictly inert atmosphere.
-
Ligand Choice: The choice of phosphine ligand can influence the extent of hydrodehalogenation. Bulky, electron-rich ligands can sometimes favor the desired C-N bond formation over competing side reactions.
-
2. Homocoupling Byproduct: 4,4'-Diallylbiphenyl
-
Identification: This byproduct results from the coupling of two molecules of 4-bromoallylbenzene. It will have a mass corresponding to two allylphenyl units linked together. The ¹H and ¹³C NMR spectra will show signals consistent with a symmetrical biphenyl structure.
-
Causality: Homocoupling of the aryl halide can occur, particularly at higher temperatures or with certain catalyst systems.
-
Minimization Strategies:
-
Optimize Catalyst and Ligand: Some palladium catalysts and ligands are more prone to promoting homocoupling than others. Screening different ligand-to-metal ratios can also be beneficial.
-
Control Temperature: Running the reaction at the lowest effective temperature can help to minimize this side reaction.
-
3. Isomerization Byproduct: (4-Propenylphenyl)diphenylamine
-
Identification: This isomer has the same mass as the desired product but differs in the position of the double bond in the side chain. In the ¹H NMR spectrum, the signals for the allyl group (a doublet for the CH₂ and a multiplet for the internal CH) will be replaced by signals characteristic of a propenyl group (a doublet of doublets for the internal CH and a doublet for the terminal CH₃).
-
Causality: Palladium catalysts, particularly those that can form palladium hydride (Pd-H) species, are known to catalyze the isomerization of terminal alkenes to the more thermodynamically stable internal alkenes.[4][5][6] This can occur as a side reaction during the Buchwald-Hartwig amination.
-
Minimization Strategies:
-
Reaction Time and Temperature: Prolonged reaction times and higher temperatures can increase the likelihood of isomerization. Monitor the reaction progress and stop it as soon as the starting materials are consumed.
-
Ligand and Additive Effects: The choice of ligand can influence the propensity for isomerization. In some cases, additives can be used to suppress this side reaction, although this is highly system-dependent.
-
Summary of Byproducts and Mitigation Strategies:
| Byproduct | Identification (Mass Spec / NMR) | Causality | Minimization Strategies |
| Allylbenzene | Mass of allylbenzene / Signals for monosubstituted benzene | Hydrodehalogenation from proton sources | Use anhydrous reagents and solvents; optimize ligand. |
| 4,4'-Diallylbiphenyl | Mass of two linked allylphenyl units / Symmetrical biphenyl signals | Homocoupling of aryl halide | Optimize catalyst/ligand; control reaction temperature. |
| (4-Propenylphenyl)diphenylamine | Same mass as product / Signals for propenyl group | Palladium-catalyzed isomerization | Minimize reaction time and temperature; screen ligands. |
IV. Experimental Protocol and Characterization
A. Representative Synthetic Protocol
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add Pd₂(dba)₃ (1 mol%), a suitable phosphine ligand (e.g., XPhos, 2 mol%), and sodium tert-butoxide (1.4 equiv.).
-
Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., argon) three times.
-
Add diphenylamine (1.0 equiv.) and 4-bromoallylbenzene (1.05 equiv.) followed by anhydrous, degassed toluene via syringe.
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate.
-
Filter the mixture through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
B. Purification Strategy
-
Column Chromatography: Triarylamines are generally amenable to purification by silica gel column chromatography.[3][7] A non-polar eluent system, such as a gradient of ethyl acetate in hexanes, is typically effective. The polarity of the eluent can be adjusted based on the TLC analysis of the crude product. For basic amine compounds that may interact with acidic silica, adding a small amount of triethylamine (0.1-1%) to the eluent can improve the separation.[8]
C. Characterization Data (Predicted and Reference)
Accurate characterization is essential to confirm the identity and purity of your product.
-
¹H NMR: The spectrum of (4-Allylphenyl)diphenylamine is expected to show characteristic signals for the allyl group (a doublet around 3.4 ppm for the CH₂, a multiplet around 5.9 ppm for the internal CH, and two doublets around 5.1 ppm for the terminal CH₂). The aromatic region will display complex multiplets for the three phenyl rings.
-
¹³C NMR: The spectrum will show signals for the allyl group (around 39 ppm for the CH₂ and around 116 and 137 ppm for the C=C) and a series of signals in the aromatic region (typically 120-150 ppm).
-
Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the calculated mass of C₂₁H₁₉N (m/z = 285.15).
Reference Spectra for Starting Materials:
V. Frequently Asked Questions (FAQs)
Q1: Can I use an aryl chloride instead of an aryl bromide? A1: While aryl bromides are generally more reactive, modern Buchwald-Hartwig catalyst systems with specialized ligands can effectively couple aryl chlorides. However, this often requires more forcing conditions (higher temperatures, longer reaction times) and the choice of ligand becomes even more critical.
Q2: My purified product seems to be unstable and changes color over time. Why is this happening? A2: Triarylamines can be susceptible to oxidation, especially when exposed to air and light. This can lead to the formation of colored impurities. It is advisable to store the purified product under an inert atmosphere and in the dark, preferably at low temperatures.
Q3: How can I be sure that the isomerization of the allyl group is not happening during my workup or purification? A3: The isomerization is typically catalyzed by the palladium species present in the reaction mixture. Once the catalyst is removed by filtration through Celite or silica gel, further isomerization is unlikely under standard workup and purification conditions. To confirm this, you can take an aliquot of your crude reaction mixture for NMR analysis and compare it to the NMR of your purified product.
Q4: What is the best way to monitor the reaction progress? A4: Thin-layer chromatography (TLC) is a quick and effective way to monitor the disappearance of the starting materials. Staining with a potassium permanganate solution can be helpful for visualizing the allyl group. For a more quantitative assessment, Gas Chromatography-Mass Spectrometry (GC-MS) is ideal as it can also help in identifying the formation of byproducts.
VI. Conclusion
The synthesis of (4-Allylphenyl)diphenylamine via Buchwald-Hartwig amination is a powerful and versatile method. By understanding the underlying reaction mechanisms and potential side reactions, researchers can effectively troubleshoot their experiments and optimize conditions to achieve high yields of the desired product. Careful attention to the choice of catalyst, ligand, base, and reaction conditions, as well as the use of anhydrous and inert techniques, are paramount for success.
References
-
Nishina, Y., et al. (2020). Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. RSC Advances, 10(25), 14734-14741. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination? r/chemistry. Available at: [Link]
-
Pappo, D., et al. (2011). Palladium-Catalyzed Cross-Coupling Reactions with Fluorinated Substrates: Mechanistic Insights into the Undesired Hydrodehalogenation of Aryl Halides. Organometallics, 30(6), 1604-1610. Available at: [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. (2023). Available at: [Link]
-
Buchwald–Hartwig amination. Wikipedia. Available at: [Link]
-
Sigman, M. S., et al. (2016). Mechanistic Studies of Pd(II)-Catalyzed E/Z Isomerization of Unactivated Alkenes: Evidence for a Monometallic Nucleopalladation Pathway. Journal of the American Chemical Society, 138(35), 11139-11142. Available at: [Link]
-
The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! (2025). YouTube. Available at: [Link]
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
-
Grotjahn, D. B., et al. (2015). Palladium-catalysed alkene chain-running isomerization. Chemical Communications, 51(88), 15956-15959. Available at: [Link]
-
Ramana, D. V., & Sudha, M. S. (2000). Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. Rapid Communications in Mass Spectrometry, 14(13), 1116-1122. Available at: [Link]
-
13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). Human Metabolome Database. Available at: [Link]
-
Keyhaniyan, M., et al. (2017). Synthesis, characterization and first application of covalently immobilized nickel-porphyrin on graphene oxide for Suzuki cross coupling reaction. New Journal of Chemistry, 41(18), 9934-9943. Available at: [Link]
-
Grotjahn, D. B., et al. (2016). Isomerization of allyl arene 1 b via dinuclear PdI catalyst Pd1. Dalton Transactions, 45(39), 15436-15444. Available at: [Link]
-
Hartwig, J. F., et al. (2019). Cation-Controlled Olefin Isomerization Catalysis with Palladium Pincer Complexes. Journal of the American Chemical Society, 141(42), 16654-16658. Available at: [Link]
-
Palladium-catalysed alkene chain-running isomerization. RSC Publishing. Available at: [Link]
-
Diphenylamine. NIST WebBook. Available at: [Link]
-
Diphenylamine; LC-ESI-QFT; MS2. MassBank. Available at: [Link]
-
Organic Syntheses Procedure. Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Available at: [Link]
-
Tips for Flash Column Chromatography. University of Rochester Department of Chemistry. Available at: [Link]
Sources
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- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. Palladium-catalysed alkene chain-running isomerization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. par.nsf.gov [par.nsf.gov]
- 6. Palladium-catalysed alkene chain-running isomerization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 7. rsc.org [rsc.org]
- 8. Diphenylamine(122-39-4) 1H NMR [m.chemicalbook.com]
- 9. Diphenylamine [webbook.nist.gov]
- 10. massbank.eu [massbank.eu]
- 11. reddit.com [reddit.com]
Technical Support Center: Purification of (4-Allylphenyl)diphenylamine
Welcome to the technical support center for the purification of (4-Allylphenyl)diphenylamine. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) to address the common challenges encountered during the purification of this compound. Our aim is to equip you with the scientific rationale and practical steps needed to achieve high purity and yield in your experiments.
Diagram: General Purification Workflow
Caption: General purification workflow for (4-Allylphenyl)diphenylamine.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Section 1: Initial Purification - Column Chromatography
Q1: What are the most common impurities I should expect in my crude (4-Allylphenyl)diphenylamine sample after a Friedel-Crafts allylation reaction?
A1: In a typical Friedel-Crafts allylation of diphenylamine, you can anticipate several key impurities.[1][2][3][4] Understanding these is the first step to a successful purification strategy.
-
Unreacted Diphenylamine: This is often the most common impurity, especially if the reaction has not gone to completion.
-
Regioisomers: The allylation can occur at different positions on the phenyl ring. While the 4-allyl (para) isomer is often the major product, you may find smaller amounts of the 2-allyl (ortho) and 3-allyl (meta) isomers. These can be challenging to separate due to their similar polarities.
-
Poly-allylated Products: Over-reaction can lead to the formation of di- or even tri-allylated diphenylamine species. These are typically less polar than your desired mono-allylated product.
-
Catalyst Residues: Depending on your work-up procedure, residues of the Lewis acid catalyst (e.g., AlCl₃) may be present.[5]
-
Rearranged Allyl Side-products: Although less common with simple allyl groups, rearrangements of the carbocation intermediate can sometimes occur.[4]
Q2: I'm struggling to get good separation of my product from unreacted diphenylamine using column chromatography. What solvent system should I use?
A2: Separating (4-Allylphenyl)diphenylamine from diphenylamine can be challenging due to their similar polarities. A systematic approach to selecting your eluent is crucial.
Core Principle: You need a solvent system with low to moderate polarity to achieve differential migration on the silica gel.
Troubleshooting Steps & Recommended Solvent Systems:
-
Start with TLC Analysis: Before committing to a column, always optimize your solvent system using Thin Layer Chromatography (TLC).[6][7][8][9][10] Aim for an Rf value of approximately 0.25-0.35 for your product, with a clear separation from the diphenylamine spot (which will have a slightly lower Rf).
-
Recommended Starting Systems:
-
Hexane/Ethyl Acetate Gradient: Start with a high hexane ratio (e.g., 98:2) and gradually increase the polarity by adding more ethyl acetate. This is often effective for separating compounds with small polarity differences.
-
Hexane/Dichloromethane (DCM): A mixture of these solvents can also provide good separation. Start with a low percentage of DCM and increase as needed.
-
Toluene/Hexane: For very non-polar compounds, a toluene/hexane system can sometimes offer better selectivity than ethyl acetate-based systems.
-
Data Table 1: Example TLC Solvent Systems
| Solvent System (v/v) | Typical Rf of Product | Typical Rf of Diphenylamine | Notes |
| 95:5 Hexane:Ethyl Acetate | ~0.4 | ~0.3 | Good starting point for optimization. |
| 90:10 Hexane:DCM | ~0.35 | ~0.25 | Can provide sharper bands. |
| 80:20 Hexane:Toluene | ~0.5 | ~0.4 | Useful if other systems fail. |
Expert Tip: If you are still having difficulty, consider using a less polar stationary phase like alumina, or a reverse-phase column if your product is sufficiently polar.
Section 2: Fine Purification - Recrystallization
Q3: My product is still not pure enough after column chromatography. Can I use recrystallization, and what is a good solvent?
A3: Yes, recrystallization is an excellent technique for the final purification of (4-Allylphenyl)diphenylamine to remove trace impurities.[11][12][13]
Core Principle: The ideal recrystallization solvent will dissolve your compound well at elevated temperatures but poorly at low temperatures.[11]
Troubleshooting Steps & Solvent Selection:
-
Solubility Testing: Test the solubility of a small amount of your product in various solvents at room temperature and with heating.
-
Recommended Solvents:
-
Ethanol or Methanol: These are often good choices for aromatic amines. Dissolve the compound in a minimal amount of hot alcohol and allow it to cool slowly.
-
Hexane/Ethyl Acetate Mixture: Dissolve your compound in a small amount of hot ethyl acetate and then slowly add hexane until the solution becomes slightly cloudy. Reheat to clarify and then cool slowly.
-
Isopropanol: Can be a good alternative to ethanol or methanol.
-
Q4: My product is "oiling out" during recrystallization instead of forming crystals. What should I do?
A4: "Oiling out" is a common problem where the solute separates as a liquid.[14] This can be due to several factors:
-
High Impurity Levels: Significant amounts of impurities can lower the melting point of the mixture, leading to the formation of an oil.
-
Inappropriate Solvent: The boiling point of your solvent might be higher than the melting point of your product.
-
Cooling Too Quickly: Rapid cooling can prevent the organized lattice formation required for crystallization.
Solutions:
-
Add More Solvent: Your solution may be too concentrated. Add a small amount of hot solvent to dissolve the oil, then try cooling again.
-
Slow Cooling: Allow the flask to cool to room temperature undisturbed before moving it to an ice bath.
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid. This creates nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to initiate crystallization.
-
Change Solvent System: If the problem persists, you may need to choose a different solvent or solvent mixture.
Section 3: Purity Assessment & Compound Stability
Q5: How can I accurately assess the purity of my final product?
A5: A combination of analytical techniques is recommended for a comprehensive purity assessment.
-
¹H NMR Spectroscopy: This is essential for confirming the structure and identifying any residual impurities with protons. Look for the characteristic signals of the allyl group and the aromatic protons. The absence of signals from unreacted diphenylamine is a key indicator of purity.[15][16][17][18]
-
HPLC/GC Analysis: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can provide quantitative purity data.[19][20][21][22] A single sharp peak is indicative of high purity. Phenyl-based HPLC columns can be particularly effective for separating aromatic isomers.[23]
-
Mass Spectrometry (MS): This will confirm the molecular weight of your product.[16][18]
Q6: I'm concerned about the stability of the allyl group during purification, especially with heating. Is this a valid concern?
A6: Yes, this is a valid consideration. While the allyl group is generally stable, prolonged heating or exposure to acidic/basic conditions can potentially cause issues.[24]
-
Isomerization: Under certain conditions, the allyl group can isomerize to the more stable propenyl group. Monitor for this by ¹H NMR.
-
Oxidation: Allylic positions can be susceptible to oxidation, especially if exposed to air at high temperatures for extended periods. It is advisable to conduct distillations under vacuum or an inert atmosphere.
Expert Tip: When performing recrystallization, avoid prolonged boiling. Heat the solvent to dissolve the solid and then promptly allow it to cool.
Diagram: Troubleshooting Decision Tree for Recrystallization
Caption: Decision tree for troubleshooting common recrystallization issues.
Experimental Protocols
Protocol 1: Flash Column Chromatography
-
Slurry Preparation: Adsorb your crude product onto a small amount of silica gel by dissolving it in a minimal amount of a volatile solvent (e.g., DCM) and then adding the silica. Remove the solvent under reduced pressure to obtain a free-flowing powder.
-
Column Packing: Wet pack a glass column with silica gel using your initial, low-polarity eluent (e.g., 98:2 hexane:ethyl acetate).
-
Loading: Carefully add the silica-adsorbed crude product to the top of the column.
-
Elution: Begin eluting with the low-polarity solvent system, collecting fractions. Monitor the elution by TLC.
-
Gradient (if necessary): Gradually increase the polarity of the eluent to elute your product.
-
Fraction Analysis: Combine the pure fractions (as determined by TLC) and remove the solvent under reduced pressure.
Protocol 2: Recrystallization
-
Dissolution: Place the semi-purified product in an Erlenmeyer flask. Add a minimal amount of the chosen recrystallization solvent (e.g., ethanol).
-
Heating: Gently heat the mixture on a hot plate with stirring until the solid completely dissolves. Add more solvent dropwise if necessary to achieve full dissolution.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature.
-
Crystal Formation: Once crystals begin to form, you can place the flask in an ice bath to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold recrystallization solvent.
-
Drying: Dry the crystals under vacuum to remove any residual solvent.
References
-
The Royal Society of Chemistry. (n.d.). Supplementary Data. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
- Ruiz-Capillas, C., & Moral, A. (2004). New solvent systems for thin-layer chromatographic determination of nine biogenic amines in fish and squid.
-
University of California, Los Angeles. (n.d.). Thin Layer Chromatography and Column Chromatography: Separation of Pigments. Retrieved from [Link]
-
Vassar College. (2007, November 28). Organic Chemistry Lab: Recrystallization [Video]. YouTube. [Link]
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Chemistry Help Center. (2022, May 24). Recrystallization- Organic Chemistry Lab- purification [Video]. YouTube. [Link]
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ResearchGate. (2016, August 16). For TLC chromatography how we select solvent system via hit and trial method?[Link]
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University of York. (n.d.). Determining a solvent system. Retrieved from [Link]
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Chemistry LibreTexts. (2024, March 17). 10.4: Stability of the Allyl Radical - Resonance Revisited. [Link]
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Sciencemadness Discussion Board. (2018, September 3). Diphenylamine via Friedels-Craft-Alkylation?[Link]
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Element Lab Solutions. (n.d.). Phenyl Stationary Phases for HPLC. Retrieved from [Link]
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SIELC Technologies. (n.d.). Separation of Diphenylamine on Newcrom R1 HPLC column. Retrieved from [Link]
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ResearchGate. (n.d.). Determination of diphenylamine and its mono-derivatives in single-base gun propellants during aging by High Performance Liquid Chromatography. Retrieved from [Link]
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Wikipedia. (n.d.). Friedel–Crafts reaction. Retrieved from [Link]
-
Organic Syntheses. (n.d.). triphenylamine. Retrieved from [Link]
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MDPI. (n.d.). Advanced NMR Screening: Unveiling Bioactive Compounds in Complex Molecular Mixtures. Retrieved from [Link]
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Scribd. (n.d.). TLC Solvent Selection for Separation. Retrieved from [Link]
- Google Patents. (n.d.). US4046810A - Process for the preparation of diphenylamine and derivatives thereof.
-
Royal Society of Chemistry. (n.d.). DP4-AI automated NMR data analysis: straight from spectrometer to structure. Retrieved from [Link]
- Google Patents. (n.d.). US5734084A - Synthesis of alkylated aromatic amines.
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Queen's University Belfast Research Portal. (2023, April 12). Comparison of three stationary phases in the separation of polyphenyls by liquid chromatography. Retrieved from [Link]
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National Center for Biotechnology Information. (n.d.). Applications of Friedel–Crafts reactions in total synthesis of natural products. Retrieved from [Link]
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Mettler Toledo. (n.d.). Friedel-Crafts Alkylation Reaction. Retrieved from [Link]
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ResearchGate. (2015, March 11). Can you help show me how to recrystallize the solid product from the reaction of 4-nitro-o-phenylenediamine and benzoic acid?[Link]
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Scientific Research Publishing. (n.d.). Different Analytical Methods of Para-Phenylenediamine Based Hair Dye. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, October 4). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. [Link]
-
ResearchGate. (n.d.). (PDF) Mass spectral and NMR spectral data of two new designer drugs with an α-aminophenone structure: 4′-Methyl-α-pyrrolidinohexanophenone and 4. Retrieved from [Link]
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ResearchGate. (n.d.). (PDF) Synthesis of allyl phenyl ether and claisen rearrangement. Retrieved from [Link]
-
ResearchGate. (n.d.). Alkaline Stability of Quaternized Diels–Alder Polyphenylenes. Retrieved from [Link]
-
National Center for Biotechnology Information. (2021, June 10). Influence of the Chelation Process on the Stability of Organic Trace Mineral Supplements Used in Animal Nutrition. [Link]
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Optimizing reaction conditions (temperature, catalyst, solvent) for (4-Allylphenyl)diphenylamine
Welcome to the technical support center for the synthesis of (4-Allylphenyl)diphenylamine. This guide is designed for researchers, scientists, and professionals in drug development who are utilizing this versatile triarylamine intermediate. Here, we provide in-depth troubleshooting guides and frequently asked questions (FAQs) to navigate the complexities of its synthesis, focusing on the optimization of reaction conditions—temperature, catalyst, and solvent—to ensure high yield and purity. Our approach is grounded in mechanistic principles and extensive field experience with palladium-catalyzed cross-coupling reactions.
Introduction to the Synthesis: The Buchwald-Hartwig Amination
The most common and effective method for synthesizing (4-Allylphenyl)diphenylamine is the Buchwald-Hartwig amination.[1][2] This palladium-catalyzed cross-coupling reaction forms the crucial carbon-nitrogen (C-N) bond between an aryl halide (or pseudohalide) and an amine.[1][2] In this specific case, the reaction involves the coupling of diphenylamine with a 4-allyl-substituted aryl halide, typically 4-bromoallylbenzene or 4-iodoallylbenzene.
The general catalytic cycle, a cornerstone of modern organic synthesis, involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to yield the desired triarylamine and regenerate the Pd(0) catalyst.[2][3] While robust, this reaction is sensitive to a variety of parameters, and the presence of the allyl group introduces unique challenges that require careful consideration.
Diagram: The Buchwald-Hartwig Amination Catalytic Cycle
Caption: The catalytic cycle for the Buchwald-Hartwig amination.
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low to no yield of (4-Allylphenyl)diphenylamine?
A1: The most frequent culprit for low or no product formation is an inactive catalyst.[4] The active catalytic species is a Pd(0) complex, which is often generated in situ from a more stable Pd(II) precatalyst. If this reduction is inefficient, the catalytic cycle will not initiate. Another common issue is the presence of oxygen, which can oxidize the active Pd(0) catalyst. Therefore, ensuring strictly anaerobic conditions is paramount.
Q2: Can the allyl group on the aryl halide interfere with the reaction?
A2: Yes, the allyl group can participate in side reactions. One potential issue is the isomerization of the allyl group to the more thermodynamically stable internal alkene (propenyl group) under the reaction conditions, particularly at elevated temperatures or with certain catalyst/ligand combinations.[5] Another possibility, though less common in C-N coupling, is a competing Heck-type reaction. Careful selection of the catalyst and reaction temperature can minimize these side reactions.
Q3: Which aryl halide should I use: 4-bromoallylbenzene or 4-iodoallylbenzene?
A3: Generally, aryl iodides are more reactive than aryl bromides in oxidative addition to palladium.[3] However, the iodide anion generated during the reaction can sometimes act as an inhibitor to the catalyst.[3] For this reason, aryl bromides are often preferred for Buchwald-Hartwig aminations. If you are experiencing low reactivity with 4-bromoallylbenzene, switching to the iodide and carefully optimizing the ligand and temperature may be beneficial.
Q4: How do I choose the right catalyst and ligand?
A4: The choice of ligand is critical for a successful Buchwald-Hartwig amination. For the coupling of a secondary amine like diphenylamine, sterically hindered and electron-rich phosphine ligands are generally preferred. Ligands such as XPhos, RuPhos, or BrettPhos have shown broad applicability and are commercially available.[6] Modern palladium precatalysts, which are air-stable and efficiently generate the active Pd(0) species, are highly recommended over traditional sources like Pd(OAc)₂.
Q5: What is the best base and solvent for this reaction?
A5: Strong, non-nucleophilic bases are typically required to deprotonate the diphenylamine. Sodium tert-butoxide (NaOtBu) is the most common choice.[3] However, if your substrate has base-sensitive functional groups, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be used, often requiring higher reaction temperatures.[3]
Regarding the solvent, anhydrous and deoxygenated toluene or 1,4-dioxane are the most frequently used.[7] The choice of solvent can influence the solubility of the reagents and the stability of the catalytic intermediates.
Q6: At what temperature should I run the reaction?
A6: The optimal temperature is a balance between achieving a reasonable reaction rate and minimizing side reactions. A typical starting point is 80-100 °C.[3] If the reaction is sluggish, the temperature can be increased, but be mindful of the potential for allyl group isomerization at higher temperatures.
Troubleshooting Guide
This section provides a structured approach to resolving common issues encountered during the synthesis of (4-Allylphenyl)diphenylamine.
Issue 1: Low or No Product Formation
| Possible Cause | Recommended Solution |
| Inactive Catalyst | Ensure your palladium precatalyst is from a reliable source and has been stored properly. Use a modern, air-stable precatalyst if possible. Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere (argon or nitrogen). |
| Incorrect Ligand Choice | For the coupling of diphenylamine, a bulky, electron-rich phosphine ligand is crucial. Consider screening a few different ligands (e.g., XPhos, RuPhos, BrettPhos) to find the optimal one for your system. |
| Insufficiently Strong Base | Diphenylamine is less acidic than primary amines, so a strong base like NaOtBu is generally necessary. If using a weaker base due to substrate sensitivity, you may need to increase the reaction temperature. |
| Low Reaction Temperature | If the reaction is not proceeding at 80-100 °C, and you have ruled out other issues, a higher temperature may be required. Monitor for the formation of side products if you increase the temperature significantly. |
Issue 2: Formation of Significant Side Products
| Side Product | Possible Cause | Recommended Solution |
| Hydrodehalogenation of the Aryl Halide | This occurs when the aryl halide is reduced instead of undergoing C-N coupling. It can be promoted by moisture or certain catalyst systems. | Ensure all reagents and solvents are scrupulously dry. Optimizing the catalyst-to-ligand ratio can sometimes suppress this side reaction. |
| Allyl Group Isomerization | High reaction temperatures or prolonged reaction times can lead to the isomerization of the terminal allyl group to an internal propenyl group. | Attempt the reaction at a lower temperature for a longer period. Screen different ligands, as some are less prone to promoting isomerization. |
| Homocoupling of Diphenylamine | This can occur under certain conditions, leading to the formation of tetraphenylhydrazine. | This is less common but can be minimized by optimizing the catalyst loading and ensuring a slight excess of the aryl halide. |
Issue 3: Difficult Purification
| Problem | Recommended Solution |
| Co-elution of Product and Starting Material | (4-Allylphenyl)diphenylamine and unreacted diphenylamine can have similar polarities, making separation by column chromatography challenging. |
| Product is an Oil or Low-Melting Solid | This can make isolation and handling difficult. |
| Residual Palladium in the Final Product | Palladium contamination is a common issue in cross-coupling reactions and can be problematic for downstream applications. |
Experimental Protocols
General Procedure for the Synthesis of (4-Allylphenyl)diphenylamine
Materials:
-
4-Bromoallylbenzene
-
Diphenylamine
-
Palladium precatalyst (e.g., XPhos Pd G3)
-
Ligand (e.g., XPhos)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous, degassed toluene
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried Schlenk flask, add the palladium precatalyst (1-2 mol%), the ligand (1.2-2.4 mol%), and sodium tert-butoxide (1.5 equivalents).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add 4-bromoallylbenzene (1.0 equivalent) and diphenylamine (1.2 equivalents) to the flask.
-
Add anhydrous, degassed toluene via syringe.
-
Stir the reaction mixture at 100 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using a gradient of ethyl acetate in hexane.
Troubleshooting Workflow
Caption: A decision tree for troubleshooting low yields.
Characterization of (4-Allylphenyl)diphenylamine
Proper characterization is essential to confirm the identity and purity of the synthesized product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are crucial for structural elucidation.[8] Key signals to look for in the ¹H NMR spectrum include the characteristic peaks for the allyl group (a doublet for the CH₂, a multiplet for the internal CH, and a multiplet for the terminal =CH₂) and the aromatic protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the molecular weight and elemental composition of the product.
-
Infrared (IR) Spectroscopy: The IR spectrum should show characteristic C-H stretching frequencies for the aromatic and allyl groups, as well as C=C stretching for the alkene and aromatic rings.
By understanding the nuances of the Buchwald-Hartwig amination and anticipating the potential challenges associated with the allyl functionality, researchers can optimize the synthesis of (4-Allylphenyl)diphenylamine, leading to higher yields and purity. This guide provides a solid foundation for troubleshooting and refining your experimental approach.
References
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- Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
- Organic Chemistry Portal. (n.d.). Synthesis of allylic amines.
- BenchChem. (n.d.). Technical Support Center: Catalyst Poisoning in 2-Bromo-N-phenylbenzamide Cross-Coupling.
- Wikipedia. (2023).
- Takahashi, K., et al. (2020). Synthesis of unsymmetrically substituted triarylamines via acceptorless dehydrogenative aromatization using a Pd/C and p-toluenesulfonic acid hybrid relay catalyst. Chemical Science, 11(13), 3465-3471*.
- Bao, M., et al. (2021). Palladium-Catalyzed sp2–sp3 Coupling of Chloromethylarenes with Allyltrimethoxysilane: Synthesis of Allyl Arenes. The Journal of Organic Chemistry, 86(22), 15993-16001.
- Al-Masri, M., et al. (2021).
- University of California, Irvine. (n.d.). Cross-Coupling Chemistry.
- Organic Chemistry Portal. (n.d.). Allylic amine synthesis by C-C coupling.
- Li, C.-J. (Ed.). (2014). Cross-Dehydrogenative-Coupling Reactions Involving Allyl, Benzyl and Alkyl C–H Bonds. In Cross-Dehydrogenative Coupling (pp. 119-156). Royal Society of Chemistry.
- Procter, D. J., et al. (2018). Heterocyclic Allylsulfones as Latent Heteroaryl Nucleophiles in Palladium-Catalyzed Cross-Coupling Reactions. Journal of the American Chemical Society, 140(46), 15839–15844.
- O'Brien, A. G., et al. (2020). Efficient synthesis of multiple C–H bond functionalized unprotected alicyclic amines.
- Nolan, S. P., et al. (2024). The role of the stabilizing/leaving group in palladium catalysed cross-coupling reactions. Chemical Science, 15(1), 114-122*.
- University of California, Irvine. (2018).
- WuXi AppTec. (n.d.). Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?
- Engle, K. M., et al. (2017). Palladium-Catalyzed Regioselective Arylation of Unprotected Allylamines. Journal of the American Chemical Society, 139(40), 14071–14074.
- Maji, M. (2021). Recent development of allyl–allyl cross-coupling and its application in natural product synthesis. Organic Chemistry Frontiers, 8(18), 5136-5155.
- Ameur, M., et al. (2016). Selective synthesis of functionalized allyl amines and ethers from (E)-2,3-bisphosphonated allyl bromide. Mediterranean Journal of Chemistry, 5(4), 534-541.
- Lu, X., et al. (2020). Palladium-catalyzed regiodivergent arylamination/aryloxygenation of allenamide. Organic Chemistry Frontiers, 7(16), 2269-2275.
- Hartwig, J. F. (2010). Allylic Amination. Chemical Reviews, 110(2), 890–976.
- Fu, G. C. (2018). Catalysts for Cross-Coupling Reactions with Non-Activated Alkyl Halides. Accounts of Chemical Research, 51(6), 1419–1429.
- Macmillan, D. W. C. (2010).
- Biotage. (2023).
- Wipf, P., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. The Journal of Organic Chemistry, 86(24), 17964–17977.
- Jin, M.-J., et al. (2018).
- Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction.
- Jamison, T. F., et al. (2021).
- Chemistry LibreTexts. (2023).
- ResearchGate. (2015).
- Chartoire, A., et al. (2014). Solvent-Free Buchwald–Hartwig Reaction of Aryl and Heteroaryl Halides with Secondary Amines. European Journal of Organic Chemistry, 2014(16), 3319-3322.
- Torborg, C., & Beller, M. (2009). Palladium-Catalyzed CN and CO Coupling–A Practical Guide from an Industrial Vantage Point.
- Jin, M.-J., et al. (2011). An Efficient and General Method for the Heck and Buchwald-Hartwig Coupling Reactions of Aryl Chlorides. Organic Letters, 13(20), 5540–5543.
- Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic acid.
- Ligh, K. L., et al. (2025). Structure Characterization with NMR Molecular Networking. ChemRxiv.
- Hartwig, J. F., et al. (2018). Mechanistic Insight into Cu-Catalyzed C–N Coupling of Hindered Aryl Iodides and Anilines Using a Pyrrol-ol Ligand Enables Development of Mild and Homogeneous Reaction Conditions. Journal of the American Chemical Society, 140(42), 13836–13845.
- Teledyne ISCO. (2012). RediSep amine functionalized column.
- Sperry, J. B., et al. (2014). Kiloscale Buchwald–Hartwig Amination: Optimized Coupling of Base-Sensitive 6-Bromoisoquinoline-1-carbonitrile with (S)-3-Amino-2-methylpropan-1-ol. Organic Process Research & Development, 18(12), 1752-1758.
- Max-Planck-Institut für Kohlenforschung. (n.d.).
- Giraudeau, P. (2013). Universal Quantitative NMR Analysis of Complex Natural Samples. Molecules, 18(9), 11099-11120.
- Ligh, K. L., et al. (2025). Structure Characterization with NMR Molecular Networking. ChemRxiv.
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Technical Support Center: (4-Allylphenyl)diphenylamine - Stability and Degradation Studies
This guide is intended for researchers, scientists, and drug development professionals working with (4-Allylphenyl)diphenylamine. As a Senior Application Scientist, I've designed this resource to provide in-depth technical guidance and troubleshooting support for common stability and degradation challenges encountered during experimental work.
Part 1: Troubleshooting Guide
This section addresses specific issues you might encounter during your experiments, providing potential causes and actionable solutions.
Issue 1: Unexpected Peaks Observed in HPLC Analysis of a Recently Prepared Sample
Question: I've just prepared a solution of (4-Allylphenyl)diphenylamine, and upon immediate HPLC analysis, I'm seeing several small, unexpected peaks alongside the main analyte peak. What could be the cause?
Probable Causes:
-
Oxidative Degradation: (4-Allylphenyl)diphenylamine, like other diphenylamine derivatives, is susceptible to oxidation.[1] The amine functional group can be oxidized, and the allylic C-H bonds are weaker and more reactive towards oxidation.[2] This can occur even under ambient laboratory conditions, especially if the solvent is not de-gassed or if there are trace metal ion impurities. Amines are known to undergo oxidation to form N-oxides and hydroxylamines.[3]
-
Photodegradation: Exposure to ambient laboratory light, especially UV, can initiate degradation. Triarylamines can form reactive radical cations upon exposure to light, leading to degradation products.
-
Solvent Impurities: Peroxides in solvents like THF or diethyl ether can cause rapid oxidation of the analyte.
Solutions:
-
Use High-Purity, Peroxide-Free Solvents: Always use freshly opened HPLC-grade or peroxide-free solvents. If using solvents prone to peroxide formation, test for peroxides before use.
-
Solvent Degassing: Degas all solvents used for sample preparation and in the mobile phase to remove dissolved oxygen. Sonication or sparging with an inert gas like nitrogen or helium is effective.
-
Use of Amber Vials: Protect your samples from light by using amber glass vials for sample preparation and storage.
-
Blank Analysis: Run a blank injection of your solvent to rule out impurities originating from the solvent itself.
-
Immediate Analysis: Analyze samples as soon as possible after preparation to minimize time for degradation to occur.
Issue 2: Significant Decrease in Main Peak Area and Appearance of New Peaks After Thermal Stress Testing
Question: After subjecting my sample of (4-Allylphenyl)diphenylamine to thermal stress (e.g., 60°C for 24 hours), I'm observing a significant loss of the parent compound and the emergence of several new peaks in my chromatogram. What are the likely degradation pathways?
Probable Causes:
-
Thermal Rearrangement (Claisen-type): While not a classic Claisen rearrangement, the allyl group on the phenyl ring could potentially undergo thermal rearrangements, though this is less likely for a C-allyl compound compared to an O-allyl ether.[4][5] More likely are other thermal degradation pathways.
-
Oxidative Degradation: Elevated temperatures accelerate oxidative degradation, especially in the presence of oxygen.
-
Allyl Group Isomerization: The allyl group can isomerize to the more stable propenyl group (C6H5-CH=CH-CH3) under thermal conditions. This new isomer will have a different retention time in HPLC. Allylbenzene is known to isomerize to trans-propenylbenzene.[6]
Solutions & Investigation:
-
Inert Atmosphere: Repeat the thermal stress study under an inert atmosphere (e.g., in a sealed vial purged with nitrogen or argon) and compare the results to the study done in the presence of air. A significant reduction in degradation will point to oxidation as the primary pathway.
-
LC-MS/MS Analysis: Use mass spectrometry to identify the molecular weights of the degradation products. This will be key to elucidating the degradation pathways.
-
An isomer with the same molecular weight as the parent compound would support the isomerization of the allyl group.
-
-
Reference Standard Comparison: If available, inject a reference standard of the suspected propenyl isomer to confirm its presence by retention time matching.
Issue 3: Sample Discoloration and Complex Chromatogram After Photostability Testing
Question: My sample of (4-Allylphenyl)diphenylamine turned yellow/brown and the HPLC chromatogram is very complex after exposure to ICH-compliant light conditions. What is happening?
Probable Causes:
-
Photocyclization and Oxidation: Triarylamines can undergo photocyclization reactions.[7] Additionally, light can catalyze oxidation reactions, leading to a complex mixture of colored degradation products. The diphenylamine core is known to form colored impurities upon oxidation.[1]
-
Allyl Group Reactions: The allyl group can participate in photochemical reactions such as cycloadditions or photo-oxidations.[3][8]
Solutions & Investigation:
-
Wavelength Control: If possible, conduct photostability studies with light sources of different wavelengths (e.g., UV-A, UV-B, visible light) to understand which part of the spectrum is causing the degradation.
-
Exclusion of Oxygen: As with thermal studies, performing the photostability study under an inert atmosphere can help differentiate between purely photochemical reactions and photo-oxidative processes.
-
Comprehensive Spectroscopic Analysis: Use a combination of LC-MS/MS and potentially NMR (after isolation of major degradants) to characterize the complex mixture of photoproducts.
Issue 4: Poor Peak Shape and Shifting Retention Times in HPLC Analysis
Question: I'm having trouble with poor peak shape (tailing) and inconsistent retention times for (4-Allylphenyl)diphenylamine during my HPLC analysis. What could be the issue?
Probable Causes:
-
Secondary Interactions with Silica: The basic amine functionality of diphenylamine can interact with residual silanol groups on standard C18 columns, leading to peak tailing.
-
Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the amine, which in turn influences its retention and peak shape.
-
Column Overload: Injecting too concentrated a sample can lead to peak fronting or tailing.
Solutions:
-
Use a Base-Deactivated Column: Employ a modern, base-deactivated C18 column or a column with a different stationary phase (e.g., phenyl-hexyl) that is less prone to secondary interactions with amines.
-
Mobile Phase Optimization:
-
pH Adjustment: For reversed-phase HPLC, a mobile phase pH between 3 and 7 is generally recommended for silica-based columns. Buffering the mobile phase can improve peak shape and reproducibility.
-
Amine Additive: Adding a small amount of a competing amine, such as triethylamine (TEA), to the mobile phase can help to block the active silanol sites on the column and improve peak shape.
-
-
Sample Concentration: Dilute your sample and reinject to see if the peak shape improves, which would indicate column overload.
-
Column Equilibration: Ensure the column is thoroughly equilibrated with the mobile phase before starting your analytical run.
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (4-Allylphenyl)diphenylamine?
To ensure long-term stability, (4-Allylphenyl)diphenylamine should be stored in a cool, dark, and dry place. It is advisable to store it under an inert atmosphere (e.g., argon or nitrogen) in a tightly sealed container to minimize exposure to oxygen and moisture.
Q2: What are the expected major degradation products under oxidative stress?
Under oxidative conditions (e.g., exposure to hydrogen peroxide), the primary degradation pathways are likely to involve both the diphenylamine core and the allyl group.
-
N-Oxidation: Oxidation of the tertiary amine to form the corresponding N-oxide.
-
Allyl Group Oxidation: The allyl group is susceptible to oxidation. This can lead to:
-
Epoxidation: Formation of an epoxide across the double bond.
-
Hydroxylation: Formation of an allylic alcohol.
-
Oxidative Cleavage: Cleavage of the double bond to form 4-(diphenylamino)benzaldehyde. Laccase-catalyzed oxidation of allylbenzene derivatives has been shown to yield benzaldehyde derivatives.[9]
-
Q3: How can I perform a forced degradation study for this compound?
A forced degradation study should be conducted to understand the intrinsic stability of the molecule.[10] Typical conditions include:
| Stress Condition | Suggested Protocol |
| Acid Hydrolysis | 0.1 M HCl at 60°C for up to 72 hours. |
| Base Hydrolysis | 0.1 M NaOH at 60°C for up to 72 hours. |
| Oxidation | 3% H₂O₂ at room temperature for up to 24 hours. |
| Thermal | Solid-state at 80°C for up to 7 days. |
| Photolytic | Expose the sample to ICH Q1B recommended light conditions (overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter). |
Samples should be taken at various time points and analyzed by a stability-indicating HPLC method, preferably with MS detection for peak identification.
Q4: What type of HPLC method is suitable for analyzing (4-Allylphenyl)diphenylamine and its degradation products?
A stability-indicating reversed-phase HPLC (RP-HPLC) method with UV detection is a good starting point.[11]
-
Column: A C18 column with high purity silica and end-capping is recommended. A phenyl-hexyl column could also provide alternative selectivity.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer (e.g., ammonium formate or phosphate buffer, pH 3-7) and an organic solvent (e.g., acetonitrile or methanol) is likely to be effective in separating the parent compound from its more polar and less polar degradation products.
-
Detection: UV detection at the λmax of (4-Allylphenyl)diphenylamine. A photodiode array (PDA) detector is highly recommended to assess peak purity and identify the optimal detection wavelength for different degradants.
-
Mass Spectrometry: Coupling the HPLC system to a mass spectrometer (LC-MS) is invaluable for identifying unknown degradation products by their mass-to-charge ratio and fragmentation patterns.[12][13][14]
Part 3: Visualizations and Protocols
Predicted Degradation Pathways
The following diagram illustrates the potential degradation pathways of (4-Allylphenyl)diphenylamine under various stress conditions.
Caption: Predicted degradation pathways of (4-Allylphenyl)diphenylamine.
Experimental Workflow for a Forced Degradation Study
The following workflow outlines the key steps in performing a forced degradation study.
Caption: Workflow for a forced degradation study.
Detailed Protocol: Oxidative Forced Degradation
This protocol provides a step-by-step method for conducting an oxidative forced degradation study.
-
Sample Preparation:
-
Prepare a stock solution of (4-Allylphenyl)diphenylamine in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
-
Stress Condition:
-
In a clean, amber glass vial, mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂).
-
Prepare a control sample by mixing 1 mL of the stock solution with 1 mL of the solvent.
-
Keep both vials at room temperature, protected from light.
-
-
Time Points:
-
Withdraw aliquots (e.g., 100 µL) from both the stress and control samples at initial (t=0), 2, 4, 8, and 24 hours.
-
-
Sample Processing:
-
Immediately dilute the withdrawn aliquot to a final concentration suitable for HPLC analysis (e.g., 0.1 mg/mL) using the mobile phase. This will also quench the reaction.
-
-
Analysis:
-
Analyze the samples by a validated stability-indicating HPLC-PDA/MS method.
-
-
Data Evaluation:
-
Calculate the percentage degradation by comparing the peak area of the parent compound in the stressed sample to that in the control sample.
-
Examine the chromatograms for new peaks and use the MS data to propose structures for the degradation products.
-
Ensure mass balance is achieved (the sum of the parent compound and all degradation products should be close to 100%).
-
References
-
Laccase-Catalyzed Oxidation of Allylbenzene Derivatives: Towards a Green Equivalent of Ozonolysis. Molecules. [Link]
-
Proposed mechanism for the photoWacker‐Tsuji oxidation of allylbenzene... ResearchGate. [Link]
-
Allyl group. Wikipedia. [Link]
-
18.4: Reactions of Ethers - Claisen Rearrangement. Chemistry LibreTexts. [Link]
-
The photochemical reaction of benzene with ethylenes: studies with allyl compounds, enamines, vinyl sulphide, and 5,6-dichlorobicyclo[2.2.1]hept-2-ene. Journal of the Chemical Society, Perkin Transactions 1. [Link]
-
Synthesis of Oxadendralenes by Thermal Oxy‐Cope Type Rearrangement of Bis(α‐Hydroxyallenes). Docta Complutense. [Link]
-
The photochemical reaction of benzene with ethylenes: studies with allyl compounds, enamines, vinyl sulphide, and 5,6-dichlorobicyclo[2.2.1]hept-2-ene. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). [Link]
-
Allylic and Benzylic Reactivity Overview. YouTube. [Link]
-
Thermal aromatic Claisen rearrangement and Strecker reaction of alkyl(allyl)-aryl ethers under green reaction conditions: Efficient and clean preparation of ortho-allyl phenols (naphthols) and alkyl(allyl)oxyarene-based γ-amino nitriles. ResearchGate. [Link]
-
Allylic and Benzylic Oxidation. Thieme. [Link]
-
Relative Reactivity of Alkyl, Vinyl, Allyl, Aryl, Benzyl Halides. YouTube. [Link]
-
Effect of Allylic Groups on SN2 Reactivity. ACS Publications. [Link]
-
Triarylamines as catalytic donors in light-mediated electron donor–acceptor complexes. PMC. [Link]
-
THE THERMAL[2][2] CLAISEN REARRANGEMENT O F THE 3-SUBSTITUTED PHENYL ALLYL AND PROPARGYL ETHERS. T H E SYNTHESIS O F 4-HALOBENZO. LOCKSS. [Link]
-
Ch17 Reactions of Aromatic Compounds. University of Calgary. [Link]
-
Claisen Rearrangement. Organic Chemistry Portal. [Link]
-
Riley oxidation. Wikipedia. [Link]
-
Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Diphenylamine. Wikipedia. [Link]
-
Chemical Protein Synthesis via Direction-Switching One-Pot Peptide Ligation Enabled by Orthogonal Cysteinyl Protection. ACS Publications. [Link]
-
Forced Degradation Studies. MedCrave online. [Link]
-
Photochemical reactions of substituted benzenes with aliphatic amines. RSC Publishing. [Link]
-
Pressure Dependent Product Formation in the Photochemically Initiated Allyl + Allyl Reaction. ResearchGate. [Link]
-
Allylbenzene. Wikipedia. [Link]
-
Chemical Properties of Diphenylamine (CAS 122-39-4). Cheméo. [Link]
-
Critical review: Significance of Force degradation study with respect to current Pharmaceutical Scenario. ResearchGate. [Link]
-
Forced Degradation Study in Pharmaceutical Stability. Pharmaguideline. [Link]
-
Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. ResearchGate. [Link]
-
Analysis of primary aromatic amines using precolumn derivatization by HPLC fluorescence detection and online MS identification. PubMed. [Link]
-
Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. [Link]
-
Fragmentation (mass spectrometry). Wikipedia. [Link]
-
ALLYL-DIPHENYL-AMINE | CAS#:65178-51-0. Chemsrc. [Link]
-
Determination of Unsulfonated Aromatic Amines in FD&C Yellow No. 5 and FD&C Yellow No. 6 by Liquid Chromatography-Triple Quadrupole Mass Spectrometry. PubMed. [Link]
-
HPLC Method for Separation of Amines in Non Aqueous MP on BIST B+ Column. SIELC Technologies. [Link]
-
Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]
-
Forced Degradation Study in Pharmaceuticals. YouTube. [Link]
-
Mass Spectrometry: Fragmentation. University of Arizona. [Link]
Sources
- 1. Diphenylamine - Wikipedia [en.wikipedia.org]
- 2. Allyl group - Wikipedia [en.wikipedia.org]
- 3. Sci-Hub. The photochemical reaction of benzene with ethylenes: studies with allyl compounds, enamines, vinyl sulphide, and 5,6-dichlorobicyclo[2.2.1]hept-2-ene / Journal of the Chemical Society, Perkin Transactions 1, 1980 [sci-hub.ru]
- 4. triggered.edinburgh.clockss.org [triggered.edinburgh.clockss.org]
- 5. Claisen Rearrangement [organic-chemistry.org]
- 6. Allylbenzene - Wikipedia [en.wikipedia.org]
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- 8. The photochemical reaction of benzene with ethylenes: studies with allyl compounds, enamines, vinyl sulphide, and 5,6-dichlorobicyclo[2.2.1]hept-2-ene - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 9. Laccase-Catalyzed Oxidation of Allylbenzene Derivatives: Towards a Green Equivalent of Ozonolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. researchgate.net [researchgate.net]
- 13. mdpi.com [mdpi.com]
- 14. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]
Technical Support Center: Troubleshooting the Characterization of (4-Allylphenyl)diphenylamine
Welcome to the technical support resource for (4-Allylphenyl)diphenylamine. This guide is designed for researchers, medicinal chemists, and process development scientists who work with this versatile intermediate. The unique structure of (4-Allylphenyl)diphenylamine, combining a bulky, electron-rich diphenylamine core with a reactive allyl group, presents specific challenges during analytical characterization. This document provides in-depth, field-tested answers to common issues encountered during NMR, Mass Spectrometry, and HPLC analysis, moving beyond simple procedural steps to explain the underlying chemical principles governing these techniques.
FAQs: ¹H and ¹³C NMR Spectroscopy
Nuclear Magnetic Resonance (NMR) is the cornerstone of structural elucidation. However, the spectra of (4-Allylphenyl)diphenylamine can sometimes be ambiguous. Here we address the most common user questions.
Question 1: My ¹H NMR spectrum shows more aromatic peaks than expected, and some are unusually broad. What is the cause?
Answer: This is a frequent observation stemming from two primary factors: restricted bond rotation and the presence of impurities.
-
Causality (Expertise & Experience): The nitrogen atom's lone pair is in conjugation with both phenyl rings. This creates a partial double-bond character in the C-N bonds, restricting free rotation. At room temperature, this rotation may be slow on the NMR timescale, leading to distinct signals for protons that would otherwise be chemically equivalent. This can result in broadened peaks or even the appearance of multiple conformers.[1] Furthermore, diphenylamine-based compounds are susceptible to oxidation, and residual starting materials or reagents are common culprits for extra signals.[2]
-
Troubleshooting Protocol:
-
Assess Purity First: Before complex NMR analysis, run a quick purity check using HPLC or TLC to rule out significant impurities.
-
Variable Temperature (VT) NMR: Acquire a ¹H NMR spectrum at an elevated temperature (e.g., 50-80 °C). If the broadening is due to slow rotation, the peaks should sharpen and coalesce into the expected pattern as the rate of rotation increases.
-
Solvent and Concentration Effects: Rerun the spectrum in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆). Aromatic amines can form intermolecular hydrogen bonds or π-stacking aggregates, especially at high concentrations, which can also cause broadening. Using a more polar solvent or diluting the sample can disrupt these interactions.
-
Confirm with 2D NMR: Use a COSY experiment to identify proton-proton coupling networks and an HSQC experiment to correlate protons directly to their attached carbons. This will help distinguish between signals from your target molecule and those from impurities.
-
Logical Flow: Troubleshooting NMR Signal Broadening
Caption: A decision tree for troubleshooting ambiguous NMR spectra.
Question 2: How can I confidently assign the chemical shifts for (4-Allylphenyl)diphenylamine?
Answer: While 1D NMR provides the initial data, a combination of 1D and 2D techniques is required for unambiguous assignment. Below is a table of expected shifts based on structure-activity relationships and data from similar compounds.[3][4][5]
| Assignment | ¹H NMR (ppm, CDCl₃) | ¹³C NMR (ppm, CDCl₃) | Rationale & Key Features |
| N-H | ~5.7 (broad s) | N/A | Often broad and may not be observed. Position is highly solvent and concentration dependent. |
| Allyl -CH= | ~5.9-6.1 (m, 1H) | ~137 | Complex multiplet (ddt) due to coupling with both cis and trans vinyl protons and the CH₂ group. |
| Allyl =CH₂ | ~5.1-5.2 (m, 2H) | ~116 | Two distinct signals for the terminal vinyl protons due to different coupling constants to the methine proton. |
| Allyl -CH₂- | ~3.4 (d, 2H) | ~40 | A doublet coupled to the vinyl methine proton. |
| Aromatic Protons | ~6.9-7.4 (m, 14H) | ~118-148 | A complex, overlapping region. The protons on the allyl-substituted ring will be distinct from the other two phenyl rings. 2D NMR is essential for specific assignment. |
| Aromatic C-N | N/A | ~147-148 | Two signals expected, one for the substituted ring and one for the two unsubstituted rings. |
| Aromatic C-Allyl | N/A | ~133 | The quaternary carbon attached to the allyl group. |
FAQs: Mass Spectrometry (MS)
Mass spectrometry is critical for confirming molecular weight and identifying impurities. The fragmentation of (4-Allylphenyl)diphenylamine can provide valuable structural information.
Question 1: I see a peak at [M+16] in my mass spectrum. Is this an adduct or an impurity?
Answer: A peak at [M+16] is almost certainly an indication of sample oxidation.
-
Causality (Expertise & Experience): Diphenylamines are well-known antioxidants because the N-H proton can be readily abstracted to scavenge radicals.[2][6] The resulting radical is stabilized by delocalization across the aromatic rings. This reactivity also makes the compound prone to oxidation in the presence of air, forming hydroxylated or N-oxide species, which correspond to a mass increase of 16 Da. This can happen during synthesis, workup, storage, or even within the mass spectrometer's ion source.
-
Troubleshooting Protocol:
-
Storage Verification: Ensure the sample has been stored under an inert atmosphere (N₂ or Ar), protected from light, and kept cool. Commercial samples of diphenylamine are often yellow or brown due to such oxidized impurities.[2]
-
Solvent Purity: Use fresh, high-purity solvents for sample preparation, as old solvents can contain peroxides that accelerate oxidation.
-
Ionization Technique: If using a high-energy technique like EI or APCI, consider switching to a softer method like ESI to minimize in-source oxidation.
-
Purity Analysis: Use HPLC-MS to separate the target compound from its oxidized derivative. The oxidized species will typically be more polar and have a shorter retention time on a reversed-phase column.
-
Question 2: What are the expected fragmentation patterns for this molecule?
Answer: The fragmentation is predictable and centers around the weakest bonds: the allyl group and the C-N bonds.
-
Causality (Expertise & Experience): In mass spectrometry, fragmentation is driven by the formation of stable ions and neutral losses. For (4-Allylphenyl)diphenylamine (MW = 285.38), the most likely fragmentation pathways involve the allyl group, which can be lost as a stable allyl radical.[7][8]
| m/z (Mass/Charge) | Proposed Fragment | Fragmentation Pathway |
| 286.15 | [M+H]⁺ | Protonated molecular ion (common in ESI) |
| 285.15 | [M]⁺˙ | Molecular ion (common in EI) |
| 244.12 | [M-C₃H₅]⁺ | Loss of the allyl group (a common and diagnostic cleavage) |
| 168.08 | [C₁₂H₁₀N]⁺ | Cleavage of the bond between the allyl-phenyl ring and the nitrogen atom. |
Workflow: MS Analysis and Troubleshooting
Caption: Workflow for interpreting mass spectrometry data.
FAQs: High-Performance Liquid Chromatography (HPLC)
HPLC is the primary tool for assessing the purity of (4-Allylphenyl)diphenylamine. Achieving a sharp, symmetrical peak is essential for accurate quantification.
Question 1: My HPLC peak is tailing significantly. How can I improve the peak shape?
Answer: Peak tailing for this compound is typically caused by secondary interactions between the basic amine and the stationary phase.
-
Causality (Expertise & Experience): Standard silica-based C18 columns contain residual acidic silanol groups (Si-OH) on their surface. The basic nitrogen atom of the diphenylamine can interact with these silanols via strong ionic or hydrogen-bonding interactions.[9] This secondary interaction mechanism slows down a portion of the analyte molecules, leading to a "tail" on the chromatographic peak.
-
Troubleshooting Protocol:
-
Lower the Mobile Phase pH: Add a buffer to your mobile phase to maintain a pH between 2.5 and 3.5 (e.g., 0.1% formic acid or trifluoroacetic acid). At this pH, the diphenylamine nitrogen will be protonated ([R₃NH]⁺), and the silanol groups will be mostly protonated (Si-OH), minimizing the strong ionic interaction and significantly improving peak shape.
-
Use a Modern Column: Employ a column with advanced end-capping (where the residual silanols are chemically blocked) or one based on a hybrid particle technology that is more resistant to silanol activity.
-
Add a Competitive Base: If changing pH is not desirable, add a small amount (e.g., 0.1%) of a competitive amine like triethylamine (TEA) to the mobile phase. The TEA will preferentially interact with the active silanol sites, masking them from your analyte.
-
Lower Sample Load: Injecting too much sample can overload the column and exacerbate tailing. Try reducing the injection volume or sample concentration.
-
Recommended Starting HPLC Conditions
| Parameter | Condition | Justification |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Standard reversed-phase chemistry. Smaller dimensions reduce solvent usage. |
| Mobile Phase A | 0.1% Formic Acid in Water | Acid modifier to control analyte ionization and improve peak shape. |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile | Acetonitrile is a common strong solvent with good UV transparency. |
| Gradient | 50% B to 95% B over 5 min | A gradient is recommended to elute the relatively nonpolar compound and any potential impurities. |
| Flow Rate | 0.4 mL/min | Appropriate for a 2.1 mm ID column. |
| Column Temp. | 40 °C | Elevated temperature can improve peak efficiency and reduce viscosity.[10] |
| Detection | UV at 254 nm | Aromatic rings provide strong chromophores for UV detection. |
References
- BenchChem. (2025).
- Karaman, R., et al. (2016). How to measure aromatic amine compounds using uv/visible spectrophotometer?
- National Center for Biotechnology Information. (n.d.). Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures. PMC - NIH.
- BenchChem. (2025).
- Chemistry Stack Exchange. (2016). Fragmentations and rearrangements in n-(4-alkyl phenyl) alkanoic acids in mass spectrometry.
- Elsevier. (2024). Effect of alkylated diphenylamine on thermal-oxidative degradation behavior of poly-α-olefin. ScienceDirect.
- Wikipedia. (n.d.). Diphenylamine.
- Agilent Technologies. (n.d.). Tips and Tricks of HPLC System Troubleshooting. Agilent.
- Waters Corporation. (n.d.). HPLC Troubleshooting Guide.
- Lou, X., et al. (2018). Fragmentation of organic ions bearing fixed multiple charges observed in MALDI MS. Pure.
- CORE. (n.d.). 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o.
- MDPI. (2024). Fragmentation Pathway of Organophosphorus Flame Retardants by Liquid Chromatography–Orbitrap-Based High-Resolution Mass Spectrometry.
- ChemicalBook. (n.d.). Diphenylamine(122-39-4) 1H NMR spectrum.
- ResearchGate. (2023). An experimental dynamic NMR study of 2-(aryl)-4,5- diphenyl-1H-imidazoles in solution.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Diphenylamine - Wikipedia [en.wikipedia.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Diphenylamine(122-39-4) 1H NMR [m.chemicalbook.com]
- 6. researchgate.net [researchgate.net]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. mdpi.com [mdpi.com]
- 9. agilent.com [agilent.com]
- 10. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Technical Support Center: Strategies to Prevent Dimerization of the Allyl Group During Reactions
Welcome to the Technical Support Center for Allyl Group Chemistry. This guide is designed for researchers, scientists, and drug development professionals who encounter the common yet challenging side reaction of allyl group dimerization. Uncontrolled dimerization, leading to the formation of 1,5-hexadiene derivatives, can significantly reduce the yield of your desired product and complicate purification.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to help you diagnose, mitigate, and prevent this unwanted reaction pathway. We will delve into the mechanistic underpinnings of dimerization and provide field-proven strategies and detailed experimental protocols to ensure the success of your next reaction.
Understanding the Enemy: How and Why Allyl Groups Dimerize
Before troubleshooting, it's crucial to understand the two primary pathways through which allyl groups dimerize. The optimal prevention strategy often depends on which mechanism is dominant in your specific reaction system.
-
Palladium-Mediated Dimerization: This is a prevalent issue in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Tsuji-Trost). The formation of an off-cycle, less reactive palladium(I) dimer is often the culprit.[1] This pathway sequesters the active Pd(0) catalyst, reducing its availability for the main catalytic cycle and promoting the homocoupling of the allyl substrate.[1] The comproportionation of the active Pd(0) species with the starting Pd(II) precatalyst can lead directly to these inactive Pd(I) dimers.[1]
-
Radical-Mediated Dimerization: Allylic C-H bonds are inherently weak (approx. 85 kcal/mol) and susceptible to abstraction, forming a resonance-stabilized allyl radical.[2][3] This radical intermediate is a key species in reactions initiated by light, heat, or radical initiators.[4][5][6] Once formed, two allyl radicals can readily combine (dimerize) to form a stable 1,5-hexadiene product.[7] This pathway is particularly relevant in radical-initiated polymerizations and some allylic halogenation reactions.[5][8][9]
Below is a diagram illustrating these two competing dimerization pathways.
Caption: Competing pathways for allyl group dimerization.
Frequently Asked Questions (FAQs)
Q1: My reaction yield is low, and I'm isolating a significant amount of a dimeric byproduct. What is the first thing I should check?
A1: First, determine the likely dimerization pathway. If you are running a palladium-catalyzed reaction, the issue is likely the formation of inactive Pd(I) dimers. If your reaction is initiated by light or a radical initiator, or run at high temperatures without a metal catalyst, a radical pathway is more probable. A simple diagnostic experiment is to run the reaction in the presence of a radical scavenger like TEMPO. If dimerization is suppressed, a radical mechanism is at play.
Q2: How does the choice of ligand impact dimerization in palladium-catalyzed reactions?
A2: Ligand choice is critical. Bulky, electron-rich phosphine ligands, such as the Buchwald biaryl phosphines (e.g., SPhos, XPhos), are highly effective at preventing the formation of Pd(I) dimers.[1] The steric hindrance around the palladium center disfavors the formation of the bridged dimer structure, thereby promoting the desired reductive elimination step of the cross-coupling cycle. In contrast, less sterically demanding ligands like triphenylphosphine (PPh₃) are more prone to allow dimer formation.
Q3: Can the solvent choice influence the extent of allyl dimerization?
A3: Yes, absolutely. The solvent can affect catalyst stability and the rates of competing reaction pathways.[10] In palladium catalysis, polar aprotic solvents like DMF or dioxane are often used.[10] However, in some cases, less polar solvents like toluene can be beneficial. For indium-mediated allylations, the presence of water is critical for the reaction rate, while the polarity of the organic co-solvent has a lesser effect.[11] It is always advisable to screen a few solvents to find the optimal balance for your specific reaction.
Q4: I suspect a radical-mediated dimerization. What are the most effective inhibitors?
A4: For radical-mediated pathways, the addition of a radical scavenger is a direct and effective strategy. Common choices include:
-
TEMPO (2,2,6,6-Tetramethylpiperidinyloxyl): A stable nitroxyl radical that efficiently traps carbon-centered radicals.[4][6]
-
BHT (Butylated Hydroxytoluene): A phenolic antioxidant that acts as a hydrogen atom donor to quench radical chains.
These should be used at catalytic amounts (e.g., 1-5 mol%) to avoid interference with the desired reaction.
Troubleshooting Guides
Issue 1: Excessive Dimerization in Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Heck)
Symptoms:
-
Low yield of the desired cross-coupled product.
-
Significant presence of a 1,5-hexadiene derivative identified by GC-MS or NMR.
-
The reaction mixture may change color, sometimes forming palladium black.
Possible Causes & Solutions:
| Parameter | Potential Problem | Recommended Solution |
| Ligand | The phosphine ligand is not sterically bulky enough to prevent Pd(I) dimer formation. PPh₃ is a common culprit. | Switch to a bulkier, electron-rich biaryl phosphine ligand. Perform a small-scale screen with ligands like SPhos, XPhos, or RuPhos. A 2:1 ligand-to-palladium ratio is a good starting point.[12] |
| Catalyst Precursor | Use of a Pd(II) source like Pd(OAc)₂ or PdCl₂(PPh₃)₂ can sometimes be less efficient in generating the active Pd(0) species, leading to side reactions. | Consider using a well-defined Pd(0) precatalyst such as Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the in-situ reduction step.[13] Alternatively, use modern Pd(II) precatalysts designed for facile activation.[14] |
| Temperature | The reaction temperature is too high, promoting catalyst decomposition and side reactions, including dimerization. | Lower the reaction temperature. While this may slow down the reaction, it often significantly improves the selectivity for the desired product over the dimer.[15] Run a temperature gradient experiment (e.g., 60 °C, 80 °C, 100 °C) to find the optimal balance. |
| Base | The choice and strength of the base can influence the catalytic cycle and the stability of intermediates. An inappropriate base can exacerbate homocoupling. | The ideal base is substrate-dependent. For Suzuki reactions, bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are common. Screen different bases to see if dimerization is suppressed. Ensure the base is finely ground and anhydrous if necessary. |
| Concentration | High concentrations of the allyl substrate can favor the bimolecular dimerization reaction. | Employ slow addition of the allyl reagent to the reaction mixture using a syringe pump. This maintains a low, steady-state concentration of the substrate, favoring the cross-coupling pathway over homocoupling.[15] |
Data Snapshot: Ligand Effect on Dimerization in Suzuki Coupling
| Ligand | Catalyst System | Dimer Formation (%) | Desired Product Yield (%) | Reference |
| PPh₃ | Pd(OAc)₂ | ~15-25% | Moderate | General Observation |
| XPhos | XPhos Pd G3 | < 2% | > 95% | [1] |
| SPhos | SPhos Pd G2 | < 3% | > 92% | [1] |
| cataCXium® A | Pd(OAc)₂ | ~5-10% | Good |
Note: Values are illustrative and highly dependent on specific substrates and conditions.
Issue 2: Dimerization in a Suspected Radical-Mediated Reaction
Symptoms:
-
Dimer formation is observed in reactions initiated by light (photochemical reactions), high heat, or radical initiators (e.g., AIBN, benzoyl peroxide).
-
The reaction is sensitive to the presence of oxygen.
-
Dimerization is the primary or sole reaction occurring.
Possible Causes & Solutions:
| Parameter | Potential Problem | Recommended Solution |
| Initiation | Uncontrolled or excessive radical generation is leading to rapid dimerization. | Reduce the intensity of the light source, lower the reaction temperature, or decrease the concentration of the radical initiator. |
| Radical Concentration | The steady-state concentration of the allyl radical is too high, favoring bimolecular recombination. | Add a radical inhibitor/scavenger. TEMPO or BHT at 1-5 mol% can effectively trap allyl radicals and inhibit dimerization.[4][6] |
| Solvent | The solvent may not be inert under radical conditions or may promote radical formation. | Ensure the use of a freshly distilled, inert solvent. Avoid solvents with weak C-H bonds that can participate in chain transfer reactions. |
| Oxygen | The presence of atmospheric oxygen can initiate or participate in radical chain reactions. | Rigorously degas all solvents and reagents and maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the reaction. |
Experimental Protocols
Protocol 1: Diagnostic Radical Inhibition Test
This protocol helps determine if dimerization is proceeding through a radical pathway.
-
Reaction Setup: Prepare two identical reactions in parallel.
-
Reaction A (Control): Your standard reaction conditions.
-
Reaction B (Test): Your standard reaction conditions with the addition of 2 mol% of TEMPO.
-
-
Execution: Run both reactions under identical conditions (temperature, concentration, time).
-
Analysis: Monitor both reactions by TLC, GC, or LC-MS at regular intervals.
-
Interpretation:
-
If the rate of dimer formation is significantly reduced or eliminated in Reaction B compared to Reaction A, a radical mechanism is highly likely.
-
If there is no significant difference in dimerization between the two reactions, the mechanism is likely ionic or metal-mediated.
-
Caption: Workflow for a radical inhibition experiment.
Protocol 2: Ligand Screening for Minimizing Dimerization in a Suzuki Coupling
This protocol provides a systematic approach to selecting an optimal ligand.
-
Setup: In a glovebox, prepare an array of reaction vials. To each vial, add the aryl halide (1.0 equiv), allylboronic ester (1.2 equiv), and base (e.g., K₃PO₄, 2.0 equiv).
-
Catalyst/Ligand Addition: Prepare stock solutions of your palladium precursor (e.g., Pd₂(dba)₃, 1 mol% Pd) and a variety of phosphine ligands (e.g., PPh₃, XPhos, SPhos, RuPhos, 2.5 mol%). Add the appropriate catalyst and ligand solution to each vial.
-
Reaction: Add degassed solvent (e.g., dioxane) to each vial, seal, and place the array in a heating block set to the desired temperature (e.g., 80 °C).
-
Monitoring & Analysis: After a set time (e.g., 12 hours), cool the reactions, quench, and analyze each sample by GC-MS or ¹H NMR with an internal standard to determine the ratio of the desired product to the allyl dimer.
-
Selection: Choose the ligand that provides the highest yield of the desired product with the lowest percentage of dimer formation.
References
- BenchChem. (2025).
-
National Center for Biotechnology Information. (n.d.). Density Functional Theory Guide for an Allyl Monomer Polymerization Mechanism: Photoinduced Radical-Mediated [3 + 2] Cyclization. PubMed Central. Retrieved from [Link]
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ResearchGate. (n.d.). a) Possible reaction pathways. b) The presence of an allyl radical 2′ and its dimerization... ResearchGate. Retrieved from [Link]
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Wikipedia. (2023). Allyl group. Wikipedia. Retrieved from [Link]
- Gao, W., et al. (2021).
- Hazari, N., et al. (2012). Insight into the Efficiency of Cinnamyl-Supported Precatalysts for the Suzuki–Miyaura Reaction: Observation of Pd(I) Dimers with Bridging Allyl Ligands During Catalysis. Journal of the American Chemical Society, 134(35), 14549–14564.
- Shaughnessy, K. H., et al. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 23(11), 2953.
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Whitwood, A. C., & Fairlamb, I. J. S. (2016). Solvent effects in palladium catalysed cross-coupling reactions. White Rose Research Online. Retrieved from [Link]
- Gao, Y., et al. (2021). Solvent Effects on Heterogeneous Rate Constants for Indium Mediated Allylations. The Journal of Physical Chemistry A, 125(10), 2088–2094.
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Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Retrieved from [Link]
- Hazari, N. (n.d.). Palladium(I) and Nickel(I)
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University of Calgary. (n.d.). Ch 10 : Radical halogenation of allylic systems. University of Calgary. Retrieved from [Link]
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The Cynical Philosopher. (2023, April 17). Organic Chemistry - Radical Allylic Systems [Video]. YouTube. Retrieved from [Link]
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Chemistry LibreTexts. (2023, January 22). Radical Allylic Halogenation. Chemistry LibreTexts. Retrieved from [Link]
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KPU Pressbooks. (n.d.). 3.2 Reactions of Allyl System. In Organic Chemistry II. KPU Pressbooks. Retrieved from [Link]
- Myers Group. (2009).
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Deshmukh, M. B. (2015, September 17). Which one is more efficient catalyst for the Negishi coupling out of Pd(PPh3)4 or PdCl2(dppf)? ResearchGate. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). TEMPO, 2,2,6,6-Tetramethylpiperidinyloxy. Organic Chemistry Portal. Retrieved from [Link]
- Pace, V., et al. (2018). Palladium Supported on Bioinspired Materials as Catalysts for C–C Coupling Reactions.
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ResearchGate. (n.d.). Mechanism Study Using TEMPO and BHT. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Ligands for Pd catalysed cross-coupling reactions A comparison of commercially accessible ligands. ResearchGate. Retrieved from [Link]
- Shaughnessy, K. H., et al. (2018). Differences in the Performance of Allyl Based Palladium Precatalysts for Suzuki-Miyaura Reactions. Molecules, 23(11), 2953.
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ResearchGate. (2019, April 2). Pd(dppf)Cl2-CH2Cl2 and Pd(PPh3)4 what is differance between these palladium bases ? ResearchGate. Retrieved from [Link]
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National Center for Biotechnology Information. (2022). New Approach to the Detection of Short-Lived Radical Intermediates. PubMed Central. Retrieved from [Link]
- Studer, A., & Schulte, T. (2008). Applications of TEMPO in synthesis. Synthesis, 2008(13), 1979-1993.
- Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. Princeton University.
- Huang, Z., et al. (2020). Allyl-Allyl Coupling Promoted by Catalyst Systems with two Palladium Atoms – A Plethora of Potentially Pericyclic Processes. Chemistry – A European Journal, 26(68), 15814-15822.
- Fernandes, R. A., & Pagar, A. D. (2018). Catalytic allylic functionalization via π-allyl palladium chemistry. Organic & Biomolecular Chemistry, 16(2), 173-192.
- Black, D. StC., et al. (2019). An investigation of the allylation cascade reactions of substituted indigos. New Journal of Chemistry, 43(34), 13619-13628.
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Organic Chemistry Portal. (n.d.). Heck Reaction. Organic Chemistry Portal. Retrieved from [Link]
- Lv, L., et al. (2023). Modular dimerization of organic radicals for stable and dense flow battery catholyte.
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White Rose Research Online. (2024). Automated Optimization of a Multistep, Multiphase Continuous Flow Process for Pharmaceutical Synthesis. White Rose Research Online. Retrieved from [Link]
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ResearchGate. (n.d.). Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. ResearchGate. Retrieved from [Link]
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Ashenhurst, J. (2013, November 25). What is Allylic Bromination? Master Organic Chemistry. Retrieved from [Link]
- Macmillan Group. (2004). The Intramolecular Heck Reaction. Princeton University.
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Chemistry LibreTexts. (2023, June 30). Heck Reaction. Chemistry LibreTexts. Retrieved from [Link]
- Preprints.org. (2024). Hydrogel Microcapsules for Stimuli-Responsive Textiles. Preprints.org.
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Effective methods for removing residual catalysts from (4-Allylphenyl)diphenylamine
Welcome to the technical support center for post-synthesis purification. This guide is designed for researchers, scientists, and drug development professionals encountering challenges with the removal of residual catalysts from (4-Allylphenyl)diphenylamine and structurally related N-aryl amines. Our focus is on providing practical, field-proven solutions grounded in scientific principles to ensure the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: What are the most common catalysts used in the synthesis of (4-Allylphenyl)diphenylamine that I need to remove?
The synthesis of N-aryl amines like (4-Allylphenyl)diphenylamine typically involves cross-coupling reactions. The most prevalent catalysts are palladium-based, utilized in reactions such as the Buchwald-Hartwig amination.[1][2] These are often homogeneous catalysts that remain in the reaction mixture post-completion.[3] Copper-based catalysts are also used in similar Ullmann-type reactions.[4] This guide will focus primarily on palladium removal, as it is the most common and often challenging contaminant.
Q2: Why is it critical to remove residual catalyst?
For drug development professionals, catalyst removal is non-negotiable. Regulatory bodies like the FDA have strict limits on elemental impurities in active pharmaceutical ingredients (APIs) due to their potential toxicity. Beyond regulatory compliance, residual metals can interfere with downstream reactions, compromise the stability of the final compound, and falsify results in biological assays.[1][5]
Q3: What are the primary strategies for removing residual palladium?
There are four main strategies, each with its own advantages and limitations:
-
Adsorption: Using materials with a high surface area, like activated carbon, to physically or chemically bind the metal.[6][7]
-
Scavenging/Chelation: Employing solid-supported or soluble reagents with functional groups that have a high affinity for the metal, forming a complex that can be filtered off.[1][3][8]
-
Chromatography: Separating the desired compound from the catalyst based on differential adsorption on a stationary phase, typically silica gel.[9]
-
Crystallization: Purifying the product by leveraging differences in solubility between the compound and the catalyst impurities.
The choice of method depends on the scale of the reaction, the nature of the palladium species (e.g., Pd(0) vs. Pd(II)), the cost, and the required final purity.
Troubleshooting Guide: Common Issues & Solutions
Q1: My final product has a persistent grey/black color after initial workup. How do I address this?
Cause: This coloration is a classic indicator of residual palladium, often in its elemental state (Pd(0)), which forms fine colloidal particles. Standard aqueous washes and extractions are generally ineffective at removing these nonpolar, insoluble species.[9]
Solution: Activated Carbon Treatment
Activated carbon is highly effective for removing colloidal palladium due to its vast, porous surface area that facilitates adsorption.[1][6]
-
Initial Step: Perform a preliminary test on a small aliquot to screen different grades of activated carbon. Some grades are specifically designed for metal removal.[7]
-
Procedure: Dissolve the crude product in a suitable organic solvent (e.g., Toluene, Ethyl Acetate). Add 5-10 wt% of activated carbon relative to the crude product. Stir the slurry vigorously for 2-18 hours at a temperature ranging from ambient to 45-60°C.[1]
-
Filtration: Filter the mixture through a pad of Celite® to remove the carbon. The Celite pad is crucial as it prevents fine carbon particles from passing into the filtrate.[1][9]
-
Causality: The Celite forms a micro-porous filter bed that traps the fine carbon particles, which have the palladium adsorbed onto their surface. Heating and extended stirring increase the kinetic efficiency of the adsorption process.
Q2: I've tried column chromatography, but ICP-MS analysis shows palladium levels are still too high. What are my alternatives?
Cause: While silica gel chromatography can remove some palladium, its capacity is limited, especially for less polar palladium complexes that may co-elute with your product.[9] Over-reliance on chromatography for bulk metal removal can be inefficient and costly at scale.
Solution: Metal Scavenger Resins
Scavenger resins are polymers (often polystyrene or silica-based) functionalized with groups that have a high affinity for palladium, such as thiols, thioureas, or triazines (e.g., trimercaptotriazine, TMT).[1][8][10] These are significantly more selective and efficient than plain silica.
-
Scavenger Selection: The choice of scavenger depends on the palladium's oxidation state and coordination sphere. Thiol-based scavengers are generally effective for a wide range of palladium species.[1] Resins like macroporous polystyrene-2,4,6-trimercaptotriazine (MP-TMT) are well-regarded for their high capacity and efficiency.[1][8]
-
Procedure: After the initial workup, dissolve your crude product in a compatible solvent (THF, DCM, Toluene). Add 3-5 equivalents of the scavenger resin relative to the initial palladium loading.[8] Stir the mixture at room temperature for up to 24 hours.[8][11]
-
Validation: Monitor the palladium removal by taking small aliquots at different time points (e.g., 2h, 8h, 24h) and analyzing the supernatant. Once complete, the resin can be simply filtered off.[3]
-
Trustworthiness: Unlike bulk adsorbents, scavengers offer a more targeted interaction, which often leads to lower product loss and more complete metal removal. Leading to sub-ppm levels of palladium.[5]
Q3: My chosen scavenger resin isn't performing as expected. What factors should I investigate?
Cause: Several factors can inhibit scavenger performance, leading to incomplete palladium removal.
Troubleshooting Steps:
-
Incorrect Scavenger Choice: The functional group on the resin may not have a strong affinity for the specific palladium species in your mixture.
-
Solution: Screen a small panel of scavengers with different functionalities (e.g., thiol vs. amine vs. thiourea) to find the optimal one for your system.[11]
-
-
Insufficient Equivalents: Using too little scavenger will naturally lead to incomplete removal.
-
Suboptimal Conditions (Time/Temp): The kinetics of scavenging can be slow.
-
Solution: Increase the scavenging time and ensure vigorous mixing. Gentle heating (e.g., to 40-50°C) can sometimes accelerate the process, but should be tested to ensure product stability.[11]
-
-
Poor Mass Transfer: If the resin is not well-suspended, its surface area is not fully utilized.
-
Solution: Ensure efficient stirring to maintain a homogenous slurry. For larger scales, specialized reactors like a rotating bed reactor can maximize contact between the solution and the resin.[3]
-
Detailed Experimental Protocols
Protocol 1: Activated Carbon Treatment for Bulk Palladium Removal
-
Dissolution: Dissolve the crude (4-Allylphenyl)diphenylamine in a suitable solvent (e.g., Toluene) to a concentration of approximately 50-100 mg/mL.
-
Carbon Addition: Add 10% by weight of activated carbon (e.g., Darco® KB-B) relative to the mass of the crude product.[1]
-
Slurry & Heat: Stir the mixture vigorously to create a uniform slurry. Heat the mixture to 45°C.
-
Incubation: Maintain stirring and temperature for 18 hours.[1]
-
Celite® Pad Preparation: Prepare a filtration funnel (e.g., Büchner funnel) with a 1-2 cm thick pad of Celite® over filter paper. Wet the pad with the clean solvent.
-
Filtration: Allow the slurry to cool slightly, then filter it through the Celite® pad.
-
Washing: Wash the pad with several portions of the clean solvent to ensure complete recovery of the product.
-
Analysis: Combine the filtrate and washes, remove the solvent under reduced pressure, and analyze the resulting solid for residual palladium content via ICP-MS.
Protocol 2: High-Efficiency Scavenging with MP-TMT Resin
-
Dissolution: Dissolve the crude product in a compatible solvent such as THF or Dichloromethane (DCM).[8]
-
Scavenger Addition: Add 3-5 equivalents of Biotage® MP-TMT resin relative to the moles of palladium used in the reaction.[8]
-
Incubation: Stir the resulting slurry at room temperature.
-
Monitoring: After 2 hours, take a small sample of the supernatant (filter through a syringe filter) for analysis to check progress. Continue stirring for up to 24 hours or until palladium levels are acceptable.[3][8]
-
Filtration: Filter the mixture to remove the scavenger resin.
-
Washing: Wash the resin with a small amount of clean solvent to recover any adsorbed product.
-
Final Product: Combine the filtrate and washings and concentrate under reduced pressure to obtain the purified (4-Allylphenyl)diphenylamine.
Data Presentation & Visualization
Table 1: Comparison of Common Palladium Removal Methods
| Method | Selectivity | Scalability | Cost | Typical Product Loss | Key Advantage |
| Activated Carbon | Low | Excellent | Low | Moderate | Effective for colloidal Pd(0), inexpensive.[1][7] |
| Scavenger Resins | High | Good | High | Low | Highly selective, very low final Pd levels.[3][10] |
| Chromatography | Moderate | Poor | High | High | Simultaneously removes other organic impurities.[9] |
| Recrystallization | Variable | Good | Low | Variable | Can be highly effective if a suitable solvent system is found. |
Diagrams of Experimental Workflows
Caption: Decision workflow for selecting a palladium removal strategy.
Caption: Step-by-step workflow for the scavenger resin purification protocol.
References
-
SpinChem. Palladium catalyst recovery using scavenger resin. [Link]
-
Osaka Gas Chemicals Co., Ltd. Selective adsorption and removal of Palladium (Pd) Activated Carbon. [Link]
-
Osaka Gas Chemicals Co., Ltd. Removal of palladium (Pd) catalysts Activated Carbon. [Link]
-
Biotage. Biotage® MP-TMT | Palladium scavenger. [Link]
-
Various Authors. (2015). How can i remove palladium Pd catalyst easily? ResearchGate. [Link]
-
Economidou, M., Mistry, N., Wheelhouse, K. M. P., & Lindsay, D. M. (2023). Palladium Extraction Following Metal-Catalyzed Reactions: Recent Advances and Applications in the Pharmaceutical Industry. Organic Process Research & Development, 27(9), 1585–1615. [Link]
-
Various Authors. (2021). Final Analysis: The Use of Metal Scavengers for Recovery of Palladium Catalyst from Solution. ResearchGate. [Link]
- Inoue, K., & Komatsu, M. (2005). Method of removing palladium.
-
Biotage. (2023). Why palladium metal scavengers are not all the same. [Link]
-
Princeton Powder. Activated carbon supported palladium, Palladium on Carbon (Pd/C) catalyst. [Link]
-
Griffing, E. (2022). Pd on carbon (activated carbon impregnated with Pd). Environmental Genome. [Link]
-
Chen, W., et al. (2006). An Efficient Method for Removal of Residual Palladium from Organic Solution of Faropenem Sodium in the Pd(II)-Catalyzed Cleavage of Allyl Faropenem. Organic Process Research & Development, 10(4), 738-741. [Link]
-
Scattolin, T., & Nolan, S. P. (2022). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design. Organic Chemistry Frontiers. [Link]
-
Deng, G., et al. (2008). Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. PMC - NIH. [Link]
-
Garrett, C. E., et al. (2005). Removal of Palladium from Cross-Coupling Reactions Using Isocyanide Reagents. ResearchGate. [Link]
-
Various Authors. (2017). Identification and Elimination of an Unexpected Catalyst Poison in Suzuki Coupling. ResearchGate. [Link]
-
Summers, B. (2017). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
- Zhang, Y., et al. (2000). Catalyst for synthesizing diphenylamine from phenylamine and preparing process thereof.
-
Various Authors. (2015). How can I get a large size crystal from the compound diphenylamine? ResearchGate. [Link]
- Srinivasan, R., & Jones, W. M. (1998). Synthesis of alkylated aromatic amines.
-
Various Authors. (2011). Synthesis of allyl phenyl ether and claisen rearrangement. ResearchGate. [Link]
-
Patil, A. A. (2017). RECENT SYNTHESIS AND APPLICATIONS OF N- ARYL AMINES: A MINI REVIEW. World Journal of Pharmaceutical and Medical Research. [Link]
-
Wang, D., et al. (2020). Synthesis of N-aryl amines enabled by photocatalytic dehydrogenation. RSC Publishing. [Link]
-
Murevanhema, G. G., & Mosebi, S. P. (2023). Novel Biopolymer-Based Catalyst for the Multicomponent Synthesis of N-aryl-4-aryl-Substituted Dihydropyridines Derived from Simple and Complex Anilines. MDPI. [Link]
-
Anderson, N. C., & Owen, J. S. (2019). Purification of Oleylamine for Materials Synthesis and Spectroscopic Diagnostics for trans Isomers. ACS Publications. [Link]
- Halcon SD Group Inc. (1984). Production of diphenylamine and aniline from phenol and ammonia.
-
Various Authors. (2007). Expression, purification, characterization and structure of Pseudomonas aeruginosa arylamine N-acetyltransferase. ResearchGate. [Link]
-
SABIC Global Technologies B.V. (2022). PROCESS FOR THE PURIFICATION OF PHENYLENEDIAMINES. World Intellectual Property Organization. [Link]
Sources
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- 3. spinchem.com [spinchem.com]
- 4. etheses.whiterose.ac.uk [etheses.whiterose.ac.uk]
- 5. researchgate.net [researchgate.net]
- 6. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 7. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
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- 11. pdf.benchchem.com [pdf.benchchem.com]
Resolving inconsistencies in spectroscopic data for (4-Allylphenyl)diphenylamine
Welcome to the technical support guide for the spectroscopic analysis of (4-Allylphenyl)diphenylamine. This resource is designed for researchers, chemists, and drug development professionals to navigate and resolve common inconsistencies encountered during the characterization of this molecule. Our approach moves beyond simple data reporting to provide in-depth troubleshooting strategies grounded in fundamental chemical principles.
I. Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding the spectroscopic behavior of (4-Allylphenyl)diphenylamine.
Q1: My sample of (4-Allylphenyl)diphenylamine has a yellow or brownish tint, whereas diphenylamine is typically colorless. Is this normal and will it affect my spectra?
A1: No, this is not ideal and indicates sample impurity. Diphenylamine and its derivatives are susceptible to air oxidation, which produces colored impurities.[1][2] These impurities, which can include radical species, will introduce extraneous signals in your spectra.[3][4] More critically, paramagnetic radical species can cause significant broadening of your NMR signals, potentially obscuring important details. We strongly recommend purifying your sample, typically via flash column chromatography, before analysis.
Q2: The N-H proton signal in my ¹H NMR spectrum is very broad and its chemical shift seems to vary between samples. Why is this happening?
A2: This is a characteristic feature of amine protons. The chemical shift of the N-H proton is highly sensitive to solvent, concentration, and temperature due to varying degrees of hydrogen bonding.[5] Its broadness is caused by quadrupole broadening from the ¹⁴N nucleus and chemical exchange with trace amounts of water or other protic species. To confirm this signal, you can perform a D₂O exchange experiment.
Q3: The signals for the allyl group's double bond protons in the ¹H NMR are much more complex than a simple doublet or triplet. Is my spectrum correct?
A3: Yes, this is expected. The protons on the terminal double bond are chemically non-equivalent and exhibit complex splitting patterns. This is due to three different coupling interactions: geminal coupling (between the two protons on the same carbon), cis-vicinal coupling, and trans-vicinal coupling to the proton on the adjacent carbon.[6][7] This results in a complex multiplet, often a doublet of doublets of triplets (ddt) for the internal methine proton (-CH=) and distinct doublet of doublets for each of the terminal protons (=CH₂).
II. Spectroscopic Data Reference
While experimental conditions can cause variations, the following tables provide expected spectroscopic data for a pure sample of (4-Allylphenyl)diphenylamine.
Table 1: Expected ¹H and ¹³C NMR Chemical Shifts
(Data is predicted based on analogous structures and general chemical shift principles)
| Assignment | ¹H NMR (δ, ppm) | Multiplicity | ¹³C NMR (δ, ppm) |
| N-H | 5.5 - 6.0 | br s | - |
| Allyl -CH ₂- | ~3.35 | d | ~39.5 |
| Allyl -CH = | 5.9 - 6.1 | m (ddt) | ~137.5 |
| Allyl =CH ₂ (cis) | ~5.08 | dq | ~115.8 |
| Allyl =CH ₂ (trans) | ~5.12 | dq | ~115.8 |
| Aromatic C-H (unsubst. rings) | 7.20 - 7.30 | m | 129.2 |
| Aromatic C-H (unsubst. rings) | 6.90 - 7.10 | m | 120.5, 117.5 |
| Aromatic C-H (allyl-subst. ring) | ~7.05 | d | 130.5 |
| Aromatic C-H (allyl-subst. ring) | ~6.95 | d | 118.0 |
| Quaternary Aromatic C | - | - | 143.5, 140.0, 131.0 |
Table 2: Expected IR and Mass Spectrometry Data
| Technique | Value | Interpretation |
| IR (cm⁻¹) | ~3350-3310 | N-H stretch (secondary amine)[8] |
| ~3080-3020 | =C-H stretch (aromatic & vinyl) | |
| ~1640 | C=C stretch (alkene) | |
| ~1600, ~1500 | C=C stretch (aromatic ring) | |
| 1335-1250 | C-N stretch (aromatic amine)[8] | |
| ~990, ~910 | =C-H bend (out-of-plane) | |
| MS (EI) | m/z 271 | [M]⁺˙ (Molecular Ion) |
| m/z 230 | [M - C₃H₅]⁺ (Loss of allyl group) | |
| m/z 168 | [M - C₈H₉]⁺ |
III. Troubleshooting Workflows
A. NMR Spectroscopy Troubleshooting
This guide addresses the most frequent and challenging issues encountered during NMR analysis of (4-Allylphenyl)diphenylamine.
Caption: General troubleshooting workflow for NMR inconsistencies.
Q: My aromatic signals are broad and poorly resolved, even after shimming. What are the likely causes?
A: Poor resolution in the aromatic region, assuming the instrument is properly shimmed, typically points to two main issues:
-
Paramagnetic Impurities: As mentioned, oxidation of the amine can generate stable radicals.[3] Even trace amounts of paramagnetic species can cause significant line broadening in your ¹H NMR spectrum. If your sample has any color, this is the most likely culprit.
-
Sample Aggregation: At high concentrations, aromatic molecules can stack (π-stacking), which can restrict molecular tumbling and lead to broader signals.
Troubleshooting Protocol: Differentiating Impurities vs. Aggregation
-
Visual Inspection: Check if the sample or NMR solution is colored. A yellow, brown, or green tint suggests oxidation.
-
Dilution Study: Prepare a new sample at half the original concentration. If the resolution improves significantly, aggregation was likely the primary issue.
-
Variable Temperature (VT) NMR: Acquire a spectrum at an elevated temperature (e.g., 50 °C).[9] Increased thermal energy can disrupt aggregation and average out conformations, leading to sharper signals. If the peaks sharpen, aggregation or dynamic processes are at play. If they remain broad, paramagnetic impurities are the probable cause.
Solution: If paramagnetic impurities are suspected, the sample must be re-purified. Flash column chromatography using a gradient of ethyl acetate in hexanes is typically effective. Ensure the purified compound is stored under an inert atmosphere (N₂ or Ar) to prevent re-oxidation.
Q: I can't definitively identify the N-H proton. How can I confirm it?
A: The standard method for identifying labile protons (like N-H or O-H) is deuterium exchange.
Protocol: D₂O Exchange for N-H Identification
-
Acquire Standard Spectrum: Dissolve your sample in a dry deuterated solvent (e.g., CDCl₃) and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Shake Vigorously: Cap the tube and shake it vigorously for 30-60 seconds to ensure mixing and facilitate the exchange of the amine proton (N-H) with deuterium (N-D).
-
Re-acquire Spectrum: Immediately re-acquire the ¹H NMR spectrum.
-
Analysis: The signal corresponding to the N-H proton will either disappear completely or be significantly reduced in intensity.[5] A new, broad peak for HOD may appear, typically between 4.5-5.0 ppm in CDCl₃.
Q: How can I decipher the complex splitting pattern of the allyl group protons?
A: While it looks intimidating, the pattern is logical. A 2D NMR experiment like COSY is invaluable here. However, the splitting can be understood from the 1D spectrum by recognizing the different coupling constants (J-values).
Caption: Key ¹H-¹H coupling interactions in the allyl group.
The central methine proton (Hₐ) is coupled to four other protons with three distinct J-values, resulting in a complex multiplet. The two terminal vinyl protons (Hₑ and Hₑ) are non-equivalent and will appear as separate signals, each split by their geminal and vicinal couplings. Analyzing these J-values is key to confirming the structure.
B. Mass Spectrometry Troubleshooting
Q: My mass spectrum shows a peak at M+16. What does this indicate?
A: An M+16 peak is a classic indicator of a mono-oxidation product. The tertiary amine nitrogen in diphenylamine derivatives can be oxidized to an N-oxide. This is another piece of evidence that your sample may be contaminated with oxidation products.
Q: I see an unexpected fragment that doesn't correspond to a simple loss of the allyl group. What could be happening?
A: While less common for amines than for ethers or sulfides, rearrangements can occur in the high-energy environment of an EI mass spectrometer. A potential, though low-probability, event is a thermal or radical-catalyzed Claisen-type rearrangement prior to fragmentation.[10][11] This would result in a rearranged molecular ion that fragments differently. However, before exploring exotic rearrangements, always consider fragmentation of common impurities, such as residual solvents or oxidation byproducts.
Protocol: Confirming the Molecular Ion
If you suspect the molecular ion is not what you expect, use a soft ionization technique.
-
Switch Ionization Method: Re-run the sample using Electrospray Ionization (ESI) or Chemical Ionization (CI).
-
Analyze the Data: These "softer" methods are much less likely to cause in-source fragmentation or rearrangement. They will typically show a strong protonated molecular ion [M+H]⁺ at m/z 272. If this peak is present and clean, it confirms the molecular weight of your target compound, and any unusual fragments in EI are due to high-energy fragmentation pathways.
IV. References
-
Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]
-
Diphenylamine. Sciencemadness Wiki. [Link]
-
Diphenylamine. Wikipedia. [Link]
-
Derivatives of Diphenylamine as Oxidation-Reduction Indicators in Alkaline Solution. Analytical Chemistry. [Link]
-
Oxidation of Diphenylamine by OH Radicals and Excitation of the Diphenylamino and OH Adduct Radicals. Lookchem. [Link]
-
Supplementary Data. The Royal Society of Chemistry. [Link]
-
Restricted rotation (allyl groups) and their effect on 1H-NMR multiplets. YouTube. [Link]
-
Study of Aromatic Amine Inhibitors By Nuclear Magnetic Resonance. CORROSION. [Link]
-
24.10: Spectroscopy of Amines. Chemistry LibreTexts. [Link]
-
Amines. UCLA Chemistry. [Link]
-
Proton NMR of Allyl Ether Groups. YouTube. [Link]
-
4-Allyl-1,2-dimethoxybenzene at BMRB. Biological Magnetic Resonance Bank. [Link]
-
Diphenylamine. NIST WebBook. [Link]
-
Diphenylamine. NIST WebBook. [Link]
-
Mass spectral study of substituted allyl aryl and allyl alkyl selenides and some analogous sulfides. PubMed. [Link]
-
Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. PubMed. [Link]
-
Troubleshooting 1H NMR Spectroscopy. University of Rochester Department of Chemistry. [Link]
Sources
- 1. Diphenylamine - Sciencemadness Wiki [sciencemadness.org]
- 2. Diphenylamine - Wikipedia [en.wikipedia.org]
- 3. Direct detection of diphenylamino radical formed by oxidation of diphenylamine using atmospheric pressure chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. m.youtube.com [m.youtube.com]
- 7. m.youtube.com [m.youtube.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Troubleshooting [chem.rochester.edu]
- 10. Mass spectral study of substituted allyl aryl and allyl alkyl selenides and some analogous sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
Safe handling and storage procedures for (4-Allylphenyl)diphenylamine to prevent degradation
Technical Support Center: (4-Allylphenyl)diphenylamine
A Guide to Ensuring Chemical Integrity Through Proper Handling and Storage
Prepared by the Senior Application Scientist Team
Introduction
(4-Allylphenyl)diphenylamine is a substituted aromatic amine, a class of compounds with significant applications in materials science and pharmaceutical development, often utilized for their antioxidant properties.[1][2] The integrity of this molecule, which features both a reactive secondary amine and an allyl group, is paramount for reproducible experimental outcomes. Degradation, primarily through oxidation and polymerization, can lead to the formation of impurities, a change in physical appearance (e.g., color), and a loss of reactivity.
This guide provides a comprehensive, question-and-answer-based resource for researchers, scientists, and drug development professionals. It details the underlying chemical principles and offers field-proven procedures to prevent the degradation of (4-Allylphenyl)diphenylamine. The recommendations herein are synthesized from established best practices for handling aromatic amines and allyl-containing compounds.[3][4]
Frequently Asked Questions (FAQs) & Troubleshooting
FAQ 1: Understanding and Preventing Degradation
Question: My sample of (4-Allylphenyl)diphenylamine, which was initially an off-white powder, has turned yellow or brown. What caused this, and is the material still suitable for my experiment?
Answer: The discoloration you are observing is a classic indicator of oxidation, a common degradation pathway for diphenylamine and its derivatives.[1] The secondary amine (-NH-) group is susceptible to oxidation, especially when exposed to atmospheric oxygen and light. This process can lead to the formation of colored, conjugated impurities.
-
Causality: The diphenylamine moiety is an effective antioxidant precisely because it can readily donate its amine hydrogen to neutralize radical species, forming a stable nitrogen-based radical in the process.[5][6] This inherent reactivity makes it prone to slow oxidation upon exposure to air (O₂). The process can be accelerated by exposure to UV light and elevated temperatures. Commercial samples of the parent compound, diphenylamine, are often yellow due to such oxidized impurities.[1]
-
Suitability: The usability of the discolored material depends entirely on the sensitivity of your application.
-
For non-sensitive applications: If the compound is used as a bulk starting material and will be purified downstream, minor discoloration may be acceptable.
-
For sensitive applications (e.g., drug development, quantitative assays): The presence of impurities can lead to unpredictable side reactions, inaccurate results, and poor reproducibility. In these cases, using the discolored material is strongly discouraged. We recommend using a fresh, properly stored sample or purifying the existing material if possible.
-
To prevent this, always handle and store the compound under an inert atmosphere and protected from light, as detailed in the following sections.
FAQ 2: Optimal Long-Term Storage Conditions
Question: What are the ideal long-term storage conditions for (4-Allylphenyl)diphenylamine to ensure maximum stability?
Answer: To maximize the shelf-life and preserve the purity of (4-Allylphenyl)diphenylamine, you must rigorously control its environment to mitigate the primary degradation triggers: oxygen, light, and heat. The allyl group is also sensitive to heat and oxidation, which can lead to polymerization.[7][8]
The following table summarizes the recommended storage protocols.
| Parameter | Recommendation | Rationale |
| Atmosphere | Inert Gas (Argon or Nitrogen) | Prevents oxidation of the electron-rich aromatic amine and the allyl double bond.[4] Aromatic amines are susceptible to air oxidation.[3] |
| Temperature | 2–8°C (Refrigerated) | Reduces the rate of potential degradation reactions. Avoids exposure to ambient temperature fluctuations.[4] |
| Light | Protect from Light (Amber Vial/Dark) | Prevents photo-oxidation, a common degradation pathway for aromatic compounds.[1] |
| Container | Tightly Sealed, Chemically Inert Vial | Prevents exposure to atmospheric oxygen and moisture. Use glass vials with PTFE-lined caps. |
| Incompatibilities | Store separately from strong oxidizing agents, strong acids, and alkali metals. | The diphenylamine moiety can react with strong acids, while the allyl group can react violently with oxidizers and alkali metals.[4][7] |
FAQ 3: General Handling and Safety Precautions
Question: What are the essential safety precautions I must take when handling (4-Allylphenyl)diphenylamine powder?
Answer: (4-Allylphenyl)diphenylamine should be handled with care, assuming it carries hazards similar to its parent compound, diphenylamine, which is toxic upon inhalation, skin contact, and ingestion, and may cause organ damage through repeated exposure.[9][10] Most aromatic amines are lipid-soluble and can be readily absorbed through the skin.[3]
Mandatory Personal Protective Equipment (PPE):
-
Eye Protection: Tightly fitting safety goggles or a face shield.[11]
-
Hand Protection: Chemically resistant gloves (e.g., nitrile). Inspect gloves before use and use proper removal technique to avoid skin contact.[11]
-
Body Protection: A lab coat is required. For larger quantities, consider additional protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area. For weighing or procedures that may generate dust, a certified fume hood is mandatory.
Safe Handling Practices:
-
Always wash hands thoroughly with soap and water after handling.
-
Avoid creating dust. Use appropriate weighing techniques (e.g., weighing paper, enclosed balance).
-
Keep the container tightly closed when not in use.[11]
-
Have an appropriate spill kit readily available. For cleanup, use an inert absorbent material; do not use combustible materials.
FAQ 4: Preparing and Storing Solutions
Question: I need to prepare a stock solution for my experiments. What is the best practice for preparing and storing solutions of (4-Allylphenyl)diphenylamine?
Answer: Solutions of (4-Allylphenyl)diphenylamine are also susceptible to degradation. The choice of solvent and storage method is critical.
Solvent Selection:
-
Use high-purity, anhydrous, aprotic solvents (e.g., THF, Dioxane, Toluene, DMF, DMSO). The compound is expected to be soluble in common organic solvents but poorly soluble in water, similar to diphenylamine.[1]
-
Crucial Step: Before use, degas the solvent thoroughly by sparging with an inert gas (argon or nitrogen) for 15-20 minutes to remove dissolved oxygen.
Solution Preparation and Storage:
-
Prepare the solution under an inert atmosphere (e.g., in a glovebox or using Schlenk line techniques).
-
Store the solution in a tightly sealed vial with a PTFE-lined cap.
-
Protect the solution from light by using an amber vial or wrapping a clear vial in aluminum foil.
-
Store the solution refrigerated (2–8°C).
-
For maximum stability, consider flash-freezing aliquots in an appropriate solvent and storing them at -20°C or -80°C. This minimizes degradation from repeated freeze-thaw cycles.
Visualizing Degradation & Prevention
The following diagram illustrates the primary factors leading to the degradation of (4-Allylphenyl)diphenylamine and the corresponding preventative measures that form the basis of the recommended handling and storage protocols.
Caption: Key degradation triggers and corresponding preventative measures.
Experimental Protocol
Protocol: Weighing and Preparing a Stock Solution Under Inert Conditions
This protocol describes a standard laboratory procedure for preparing a stock solution while minimizing exposure to atmospheric oxygen.
Materials:
-
(4-Allylphenyl)diphenylamine
-
Two-neck round-bottom flask (or a single-neck flask with a sidearm adapter)
-
Septa
-
Inert gas source (Argon or Nitrogen) with manifold/needles
-
Analytical balance
-
Spatula
-
Anhydrous, degassed solvent
-
Gastight syringes and needles
-
Storage vial (amber, with PTFE-lined cap)
Procedure:
-
Preparation: Dry the flask and any other necessary glassware in an oven and allow it to cool to room temperature under a stream of inert gas or in a desiccator.
-
Inerting the Flask: Seal the flask with septa and flush with inert gas for 5-10 minutes using an inlet needle connected to the gas line and an outlet needle to vent.
-
Weighing (Taring): Briefly remove the septa, add the desired amount of (4-Allylphenyl)diphenylamine powder to the flask quickly, and immediately reseal. Weigh the flask to determine the exact mass of the compound added. Alternative for precision: Weigh the compound in a small vial, add it to the flask, and re-weigh the vial to get the mass by difference. This entire step should be performed as swiftly as possible to minimize air exposure.
-
Solvent Addition: With the flask under a positive pressure of inert gas, add the degassed solvent via a gastight syringe through the septum. Add a calculated volume to achieve the target concentration.
-
Dissolution: Gently swirl the flask until the solid is completely dissolved. A magnetic stir bar can be added before sealing the flask for easier mixing.
-
Transfer and Storage: Once dissolved, use a clean, inert-gas-flushed syringe to transfer the solution to the final storage vial. The storage vial should have been previously flushed with inert gas. Seal the vial tightly.
-
Labeling and Storage: Clearly label the vial with the compound name, concentration, solvent, and date. Wrap the vial in aluminum foil (if not amber) and store it in a refrigerator at 2–8°C.
References
- Toxicity, Hazards, and Safe Handling of Primary Arom
- Diphenylamine - Wikipedia.
- Pathway and Evolutionary Implications of Diphenylamine Biodegradation by Burkholderia sp. Strain JS667 - PMC - NIH.
- (PDF)
- Learn About the Application and Storage of Allyl Alcohol - Nanjing Chemical M
- Allyl Alcohol - LyondellBasell.
- Specification for storage and transport
- Diphenylamine Antioxidants - Lubrizol.
- Molecular structure of diphenylamine antioxidant derivatives - ResearchG
- SDS 2002 - Aromatic Amine Cleaning Developing Solution.indd - SKC Inc.
- Safety d
- SAFETY DATA SHEET - Sigma-Aldrich (Diphenylamine).
- SAFETY DATA SHEET - Merck Millipore (Diphenylamine).
- Diphenylamine MATERIAL SAFETY D
Sources
- 1. Diphenylamine - Wikipedia [en.wikipedia.org]
- 2. Diphenylamine Antioxidants [lubrizol.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Learn About the Application and Storage of Allyl Alcohol - Nanjing Chemical Material Corp. [njchm.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. lyondellbasell.com [lyondellbasell.com]
- 8. Specification for storage and transportation of allyl alcohol-Chemwin [en.888chem.com]
- 9. bg.cpachem.com [bg.cpachem.com]
- 10. cdhfinechemical.com [cdhfinechemical.com]
- 11. international.skcinc.com [international.skcinc.com]
Validation & Comparative
A Comparative Spectroscopic Guide to the Structural Confirmation of (4-Allylphenyl)diphenylamine
In the landscape of advanced materials and pharmaceutical intermediates, the precise structural elucidation of novel molecules is paramount. (4-Allylphenyl)diphenylamine, a molecule of interest for its potential applications in polymer chemistry and as a building block in organic synthesis, presents a unique combination of aromatic and aliphatic functionalities. This guide provides a comprehensive, in-depth analysis of the spectroscopic techniques required to unequivocally confirm its structure. We will compare its spectral data with that of closely related analogs, offering a robust framework for researchers, scientists, and drug development professionals.
Introduction: The Structural Uniqueness of (4-Allylphenyl)diphenylamine
(4-Allylphenyl)diphenylamine integrates three key structural motifs: a diphenylamine core, a central phenyl ring, and an allyl substituent. Each of these components imparts distinct and identifiable signatures in various spectroscopic analyses. The diphenylamine unit is characterized by its two phenyl rings attached to a central nitrogen atom. The allyl group (-CH₂-CH=CH₂) introduces olefinic and allylic protons and carbons, which are crucial for definitive structural assignment.
To provide a clear comparative context, we will contrast the spectroscopic features of (4-Allylphenyl)diphenylamine with two relevant alternatives:
-
Diphenylamine: The core structure, lacking the allyl-substituted phenyl ring.
-
4-Aminodiphenylamine: An analog with an amino group instead of the allyl group, altering the electronic environment of the phenyl ring.
This comparative approach will highlight the specific spectral features that arise from the allylphenyl moiety, thereby providing a definitive confirmation of the target structure.
Experimental Protocols: A Self-Validating Workflow
The following protocols are designed to generate high-quality, reproducible data. The choice of solvents and techniques is critical for resolving key structural features.
-
Rationale: ¹H and ¹³C NMR are the most powerful tools for elucidating the carbon-hydrogen framework of an organic molecule.
-
Sample Preparation: Dissolve 5-10 mg of the sample in 0.6 mL of deuterated chloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent is critical; CDCl₃ is generally suitable, but DMSO-d₆ can be useful for observing exchangeable protons like N-H.[1]
-
Instrumentation: A 400 MHz or higher field NMR spectrometer is recommended for optimal resolution.
-
¹H NMR Acquisition:
-
Number of scans: 16-32
-
Relaxation delay: 1-2 seconds
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition:
-
Number of scans: 1024-4096 (or more, depending on concentration)
-
Relaxation delay: 2-5 seconds
-
Spectral width: 0 to 200 ppm
-
Proton decoupling: Broadband decoupling (e.g., WALTZ-16) to simplify the spectrum to single lines for each unique carbon.[2]
-
-
Rationale: FT-IR spectroscopy probes the vibrational modes of functional groups, providing a molecular "fingerprint."
-
Sample Preparation:
-
Solid State: Prepare a KBr pellet by grinding a small amount of the sample with dry potassium bromide.
-
Thin Film: Dissolve the sample in a volatile solvent (e.g., dichloromethane) and cast a thin film on a salt plate (e.g., NaCl or KBr).
-
-
Instrumentation: A standard FT-IR spectrometer with a resolution of 4 cm⁻¹.
-
Data Acquisition: Collect the spectrum over the range of 4000-400 cm⁻¹.
-
Rationale: MS provides the molecular weight and fragmentation pattern, which aids in confirming the molecular formula and identifying structural components.
-
Ionization Technique: Electron Ionization (EI) is a common technique that provides detailed fragmentation patterns. Electrospray Ionization (ESI) is a softer technique that often preserves the molecular ion.
-
Instrumentation: A mass spectrometer with high-resolution capabilities (e.g., Q-TOF or Orbitrap) is advantageous for accurate mass determination.
-
Data Acquisition: Acquire the mass spectrum over a suitable m/z range (e.g., 50-500).
-
Rationale: UV-Vis spectroscopy provides information about the electronic transitions within the molecule, particularly the conjugated π-systems of the aromatic rings.[3][4][5]
-
Sample Preparation: Prepare a dilute solution of the sample in a UV-transparent solvent, such as ethanol or methanol.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the absorbance from 200 to 800 nm.
Spectroscopic Data Analysis and Structural Confirmation
The following sections detail the expected spectroscopic data for (4-Allylphenyl)diphenylamine and compare it with our selected alternatives.
The ¹H NMR spectrum of (4-Allylphenyl)diphenylamine is the most informative for confirming the presence and connectivity of all proton-bearing groups.
-
Aromatic Region (δ 6.8-7.5 ppm): This region will be complex due to the overlapping signals of the three phenyl rings. The protons on the diphenylamine rings will show characteristic triplet and doublet patterns.[6][7] The protons on the 4-allylphenyl ring will appear as two distinct doublets, characteristic of a 1,4-disubstituted benzene ring.
-
Allyl Group Region (δ 3.4, 5.1-5.2, 5.9-6.1 ppm): This is the key diagnostic region.
-
Allylic Protons (-CH₂-): A doublet at approximately δ 3.4 ppm, coupled to the adjacent vinyl proton.
-
Terminal Vinylic Protons (=CH₂): Two distinct signals around δ 5.1-5.2 ppm, appearing as doublets of doublets due to geminal and cis/trans coupling.
-
Internal Vinylic Proton (-CH=): A multiplet in the range of δ 5.9-6.1 ppm, coupled to both the allylic and terminal vinylic protons.[2]
-
-
N-H Proton: A broad singlet, the chemical shift of which is concentration and solvent-dependent, typically observed between δ 5.5 and 8.5 ppm.[8]
The ¹³C NMR spectrum complements the ¹H NMR data by identifying all unique carbon environments.
-
Aromatic Region (δ 115-150 ppm): Multiple signals will be present for the aromatic carbons. The carbons of the diphenylamine moiety will have distinct chemical shifts from those of the 4-allylphenyl ring.[6][9]
-
Allyl Group Region (δ 39, 116, 137 ppm):
-
Allylic Carbon (-CH₂-): A signal around δ 39 ppm.
-
Terminal Vinylic Carbon (=CH₂): A signal around δ 116 ppm.
-
Internal Vinylic Carbon (-CH=): A signal around δ 137 ppm.[10]
-
The FT-IR spectrum will show characteristic absorption bands for the functional groups present in (4-Allylphenyl)diphenylamine.
-
N-H Stretch: A sharp to medium band around 3380-3400 cm⁻¹.
-
Aromatic C-H Stretch: Bands above 3000 cm⁻¹.
-
Aliphatic C-H Stretch (Allyl CH₂): Bands just below 3000 cm⁻¹.
-
C=C Stretch (Aromatic): Sharp peaks in the 1600-1450 cm⁻¹ region.[11]
-
C=C Stretch (Allyl): A band around 1640 cm⁻¹.
-
C-N Stretch: A band in the 1350-1250 cm⁻¹ region.
-
Out-of-Plane Bending (Aromatic Substitution): Strong bands in the 900-690 cm⁻¹ region, indicative of the substitution patterns on the phenyl rings.
-
Molecular Ion (M⁺): The mass spectrum should show a clear molecular ion peak corresponding to the molecular weight of (4-Allylphenyl)diphenylamine (C₂₁H₁₉N, MW = 285.38 g/mol ).
-
Fragmentation Pattern: Key fragmentation pathways would involve the loss of the allyl group, cleavage of the phenyl rings, and potential rearrangements. A prominent fragment would be the diphenylamine cation. In some cases, a Claisen-type rearrangement might be observed under electron impact ionization.[12][13]
The UV-Vis spectrum will exhibit absorption bands characteristic of the extended π-system of the diphenylamine core, further influenced by the allylphenyl substituent. Typically, diphenylamine derivatives show strong absorptions in the UV region, often with multiple bands corresponding to π-π* transitions.[14][15]
Comparative Analysis: Distinguishing (4-Allylphenyl)diphenylamine from its Analogs
The following table summarizes the key spectroscopic differences that allow for the unambiguous identification of (4-Allylphenyl)diphenylamine.
| Spectroscopic Technique | (4-Allylphenyl)diphenylamine | Diphenylamine | 4-Aminodiphenylamine |
| ¹H NMR | Aromatic (complex), Allyl (δ 3.4, 5.1-5.2, 5.9-6.1), N-H | Aromatic (simpler), N-H | Aromatic (different pattern), N-H, NH₂ (broad) |
| ¹³C NMR | Aromatic, Allyl (δ 39, 116, 137) | Aromatic (fewer signals) | Aromatic (different shifts) |
| FT-IR | N-H, Aromatic C-H, Aliphatic C-H, C=C (Aromatic & Allyl) | N-H, Aromatic C-H, C=C (Aromatic) | N-H, NH₂, Aromatic C-H, C=C (Aromatic) |
| Mass Spec (M⁺) | m/z = 285 | m/z = 169 | m/z = 184 |
Visualizing the Workflow and Structure
The following diagrams illustrate the experimental workflow and the structure of (4-Allylphenyl)diphenylamine.
Caption: Experimental workflow for spectroscopic characterization.
Caption: Structure of (4-Allylphenyl)diphenylamine.
Conclusion: An Integrated Approach for Unambiguous Confirmation
The structural confirmation of (4-Allylphenyl)diphenylamine relies on a synergistic application of multiple spectroscopic techniques. While ¹H and ¹³C NMR provide the foundational carbon-hydrogen framework, FT-IR, Mass Spectrometry, and UV-Vis spectroscopy offer complementary and confirmatory evidence. By comparing the obtained data with that of structurally related analogs like diphenylamine and 4-aminodiphenylamine, researchers can confidently and unequivocally verify the synthesis of the target molecule. This rigorous, multi-faceted approach ensures the scientific integrity required for subsequent research and development endeavors.
References
- Evaluation of diphenylamine derivatives in apple peel using gradient reversed-phase liquid chromatography with ultraviolet-visible absorption and atmospheric pressure chemical ionization mass selective detection.
- Supplementary Inform
- In Situ UV–Vis Spectroelectrochemical Studies on the Copolymerization of Diphenylamine and o-Phenylenediamine. Semantic Scholar.
- UV-vis spectroscopy for following the kinetics of homogeneous polymerization of diphenylamine in p-toluene sulphonic acid. PubMed.
- Supplementary D
- Synthesis and spectroscopic evidences of N-arylmaleimides and N-aryl-2,3-dimethylmaleimides.
- 13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159).
- UV±Vis spectra of poly(diphenylamine) films deposited at different...
- UV-Visible spectrum of DPA.
- 1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE.
- 4-Aminodiphenylamine(101-54-2) 1H NMR spectrum. ChemicalBook.
- Diphenylamine(122-39-4) 13C NMR spectrum. ChemicalBook.
- Diphenylamine(122-39-4) 1H NMR spectrum. ChemicalBook.
- Diphenylamine. NIST WebBook.
- FTIR spectra for counting the number of phenyls in the polymeric chain pX, pX-B and pX-Q.
- Mass spectral study of substituted allyl aryl and allyl alkyl selenides and some analogous sulfides. PubMed.
- Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact. PubMed.
- Allyl phenyl ether(1746-13-0) 13C NMR spectrum. ChemicalBook.
Sources
- 1. researchgate.net [researchgate.net]
- 2. files01.core.ac.uk [files01.core.ac.uk]
- 3. Evaluation of diphenylamine derivatives in apple peel using gradient reversed-phase liquid chromatography with ultraviolet-visible absorption and atmospheric pressure chemical ionization mass selective detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. UV-vis spectroscopy for following the kinetics of homogeneous polymerization of diphenylamine in p-toluene sulphonic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. rsc.org [rsc.org]
- 7. Diphenylamine(122-39-4) 1H NMR spectrum [chemicalbook.com]
- 8. rsc.org [rsc.org]
- 9. Diphenylamine(122-39-4) 13C NMR [m.chemicalbook.com]
- 10. Allyl phenyl ether(1746-13-0) 13C NMR spectrum [chemicalbook.com]
- 11. researchgate.net [researchgate.net]
- 12. Mass spectral study of substituted allyl aryl and allyl alkyl selenides and some analogous sulfides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Claisen rearrangement of allyl phenyl ether and its sulfur and selenium analogues on electron impact - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Synthetic Routes of (4-Allylphenyl)diphenylamine for Advanced Research Applications
For researchers and professionals in drug development and materials science, the synthesis of novel molecular scaffolds is a cornerstone of innovation. (4-Allylphenyl)diphenylamine, a triarylamine derivative, presents a versatile platform for the development of new materials and potential pharmaceutical agents due to its unique electronic and structural properties. The strategic introduction of the allyl group offers a reactive handle for further chemical modifications. This guide provides a comparative analysis of the primary synthetic routes to this target molecule, offering insights into the rationale behind methodological choices and providing detailed experimental protocols to support your research endeavors.
Introduction to Synthetic Strategies
The core challenge in synthesizing (4-Allylphenyl)diphenylamine lies in the efficient formation of the tertiary amine C-N bond. Historically, this has been a significant hurdle in organic synthesis. However, the advent of modern cross-coupling reactions has revolutionized the accessibility of such compounds. This guide will focus on the two most prominent and industrially relevant methods: the Buchwald-Hartwig Amination and the Ullmann Condensation . Additionally, we will explore a potential multi-step approach involving a Suzuki Coupling reaction and briefly discuss the limitations of a classical Friedel-Crafts Allylation approach.
Our analysis will be grounded in the principles of scientific integrity, drawing upon established literature to provide a trustworthy and authoritative overview. We will delve into the mechanistic underpinnings of each reaction, as this understanding is crucial for troubleshooting and optimization in a laboratory setting.
At-a-Glance Comparison of Synthetic Routes
| Synthetic Route | Catalyst System | Typical Reaction Conditions | Key Advantages | Potential Drawbacks | Estimated Yield Range |
| Buchwald-Hartwig Amination | Palladium / Phosphine Ligand | Mild to moderate temperature (RT - 120 °C), inert atmosphere | High functional group tolerance, broad substrate scope, generally high yields, milder conditions.[1] | Cost of palladium and specialized ligands, sensitivity to air and moisture. | 80-95% |
| Ullmann Condensation | Copper / Ligand (optional) | High temperatures (100-220 °C) | Lower catalyst cost (copper vs. palladium), can be effective for specific substrates.[2] | Harsh reaction conditions, often requires stoichiometric copper, limited substrate scope, lower yields.[2][3] | 40-70% |
| Suzuki Coupling Approach | Palladium / Ligand | Mild to moderate temperature | Well-established for C-C bond formation, good functional group tolerance.[4][5] | Multi-step synthesis required, potentially lower overall yield. | 60-85% (over two steps) |
| Friedel-Crafts Allylation | Lewis Acid (e.g., AlCl₃) | Variable, often low temperature | Inexpensive reagents. | Poor selectivity (N- vs. C-allylation, poly-allylation), rearrangement of the allyl group, limited to specific substrates.[6] | Highly variable, often low |
Mechanistic Insights and Strategic Considerations
A deep understanding of the reaction mechanisms is paramount for selecting the optimal synthetic route and for troubleshooting experimental challenges.
Buchwald-Hartwig Amination: A Palladium-Catalyzed Powerhouse
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that has become the gold standard for the formation of C-N bonds.[1] The catalytic cycle, illustrated below, involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and reductive elimination to yield the desired triarylamine and regenerate the Pd(0) catalyst.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
The choice of phosphine ligand is critical to the success of the Buchwald-Hartwig reaction. Bulky, electron-rich ligands enhance the rates of both oxidative addition and reductive elimination, leading to higher yields and broader substrate scope.
Ullmann Condensation: The Classic Copper-Catalyzed Route
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, predating the Buchwald-Hartwig amination.[2] The classical Ullmann reaction often requires harsh conditions, including high temperatures and stoichiometric amounts of copper.[2][3] Modern protocols often employ catalytic amounts of a copper(I) salt in the presence of a ligand to facilitate the reaction under milder conditions. The proposed mechanism involves the formation of a copper-amide intermediate, which then undergoes reaction with the aryl halide.
Caption: Simplified catalytic cycle for the Ullmann condensation.
While generally less efficient and requiring more forcing conditions than the Buchwald-Hartwig reaction, the lower cost of copper makes the Ullmann condensation an attractive option in certain large-scale industrial applications.
Alternative Synthetic Strategies
A multi-step approach utilizing a Suzuki coupling reaction is also a viable, albeit less direct, strategy. The Suzuki coupling is a powerful palladium-catalyzed cross-coupling reaction for the formation of carbon-carbon bonds between an organoboron compound and an organic halide.[4][5] In the context of synthesizing (4-Allylphenyl)diphenylamine, one could envision a two-step sequence:
-
Synthesis of a key intermediate: For example, the N-arylation of aniline with a bromophenylboronic acid ester to form a diphenylamine derivative containing a boronic ester.
-
Suzuki Coupling: The subsequent coupling of this intermediate with 4-bromoallylbenzene.
Alternatively, one could synthesize 4-allylphenylboronic acid and couple it with a halogenated diphenylamine derivative. While this approach offers the reliability of the Suzuki reaction, it necessitates additional synthetic steps, which may impact the overall yield and efficiency.
The direct allylation of diphenylamine using an allyl halide and a Lewis acid catalyst, such as aluminum chloride (a Friedel-Crafts alkylation), may seem like a straightforward approach. However, this method is fraught with challenges.[6] The reaction is notoriously difficult to control, often leading to a mixture of products arising from:
-
N- versus C-allylation: The Lewis acid can coordinate to the nitrogen atom, promoting electrophilic attack on the aromatic rings (C-allylation) in addition to the desired N-allylation.
-
Poly-allylation: The product, (4-Allylphenyl)diphenylamine, can undergo further allylation.
-
Rearrangement of the allyl group: The carbocation intermediate formed from the allyl halide can rearrange.
Due to these significant selectivity issues, Friedel-Crafts allylation is generally not a recommended route for the clean synthesis of (4-Allylphenyl)diphenylamine.
Detailed Experimental Protocols
The following protocols are representative procedures for the synthesis of (4-Allylphenyl)diphenylamine via the Buchwald-Hartwig amination and Ullmann condensation. These protocols are based on established methodologies for the synthesis of triarylamines and should be adapted and optimized for specific laboratory conditions.
Protocol 1: Buchwald-Hartwig Amination
This protocol describes the palladium-catalyzed coupling of 4-bromoallylbenzene with diphenylamine.
Materials:
-
4-Bromoallylbenzene
-
Diphenylamine
-
Palladium(II) acetate (Pd(OAc)₂)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)
-
Sodium tert-butoxide (NaOtBu)
-
Anhydrous toluene
-
Nitrogen gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To an oven-dried Schlenk flask, add Pd(OAc)₂ (0.02 mmol), Xantphos (0.03 mmol), and sodium tert-butoxide (1.4 mmol).
-
Evacuate and backfill the flask with nitrogen three times.
-
Add diphenylamine (1.0 mmol) and 4-bromoallylbenzene (1.2 mmol) to the flask.
-
Add anhydrous toluene (5 mL) via syringe.
-
Heat the reaction mixture to 100 °C and stir for 12-24 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford (4-Allylphenyl)diphenylamine.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Ullmann Condensation
This protocol describes the copper-catalyzed coupling of 4-bromoallylbenzene with diphenylamine.
Materials:
-
4-Bromoallylbenzene
-
Diphenylamine
-
Copper(I) iodide (CuI)
-
L-Proline
-
Potassium carbonate (K₂CO₃)
-
Anhydrous dimethyl sulfoxide (DMSO)
-
Nitrogen gas supply
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask, add CuI (0.1 mmol), L-proline (0.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add diphenylamine (1.0 mmol) and 4-bromoallylbenzene (1.2 mmol) to the flask.
-
Add anhydrous DMSO (5 mL).
-
Heat the reaction mixture to 120 °C and stir for 24-48 hours under a nitrogen atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction mixture to room temperature and add water.
-
Extract the product with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., hexane/ethyl acetate gradient) to afford (4-Allylphenyl)diphenylamine.
Characterization:
The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its identity and purity.
Conclusion and Future Perspectives
Both the Buchwald-Hartwig amination and the Ullmann condensation represent viable pathways for the synthesis of (4-Allylphenyl)diphenylamine. The Buchwald-Hartwig reaction is generally the superior method, offering milder reaction conditions, higher yields, and broader functional group tolerance. However, the lower cost of the copper catalyst in the Ullmann condensation may be advantageous in specific contexts, particularly for large-scale synthesis where cost is a primary driver.
The choice of synthetic route will ultimately depend on the specific requirements of the research project, including the desired scale of the reaction, the availability of reagents and catalysts, and the importance of maximizing yield and purity. The information and protocols provided in this guide are intended to serve as a valuable resource for researchers embarking on the synthesis of (4-Allylphenyl)diphenylamine and its derivatives, enabling the continued exploration of this promising class of molecules in both academic and industrial settings.
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Ullmann condensation. Wikipedia. [Link]
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Suzuki Coupling. SynArchive. [Link]
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Suzuki Coupling. Organic Chemistry Portal. [Link]
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Schematic comparison of the Ullman‐Goldberg and Buchwald‐Hartwig mechanisms. ResearchGate. [Link]
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The Suzuki coupling reactions of aryl bromides with phenylboronic acid. ResearchGate. [Link]
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Ullmann reaction. Wikipedia. [Link]
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Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. [Link]
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1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
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Friedel–Crafts reaction. Wikipedia. [Link]
- Synthesis of alkylated aromatic amines.
-
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Diphenylamine via Friedels-Craft-Alkylation? - Powered by XMB 1.9.11. Sciencemadness Discussion Board. [Link]
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Ullmann Reaction. Organic Chemistry Portal. [Link]
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METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION A Dissertation Presented by DEREK VAN ALLEN Submitted to the Grad. ProQuest. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
- Alkylation of aromatic amines in the presence of acidic, crystalline molecular sieves.
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Mechanochemical Buchwald-Hartwig Cross-Coupling Reactions of Aromatic Primary Amines and Their Application to Two-Step One-Pot Rapid Synthesis of Unsymmetrical Triarylamines. PubMed. [Link]
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13C NMR Spectrum (1D, 125 MHz, H2O, experimental) (HMDB0000159). HMDB. [Link]
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Spectra and physical data of (A2) :. The Royal Society of Chemistry. [Link]
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Suzuki cross-coupling reaction. YouTube. [Link]
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Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. PubMed. [Link]
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Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst. Organic Chemistry Portal. [Link]
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Synthesis, Characterization and Application of Substituent Naphthalene, Di-Arylamine Pendants Based-Polyamides, as Semiconductor. Oriental Journal of Chemistry. [Link]
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Exploring Homogeneous Conditions for Mild Buchwald–Hartwig Amination in Batch and Flow. ACS Publications. [Link]
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Oligomers of diphenylalanine examined using cold ion spectroscopy and neural network-based conformational search. National Institutes of Health. [Link]
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(PDF) Synthesis and IR, NMR, characterization of new p-(N,N-diphenylamino) chalcones. ResearchGate. [Link]
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A Comparative Guide to the Antioxidant Properties of Diphenylamine Derivatives: A Focus on (4-Allylphenyl)diphenylamine
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Enduring Importance of Antioxidants and the Role of Diphenylamines
In the intricate landscape of cellular biochemistry, the balance between oxidative processes and antioxidant defenses is paramount. An excess of reactive oxygen species (ROS) can lead to oxidative stress, a condition implicated in the pathogenesis of numerous diseases, including neurodegenerative disorders, cardiovascular diseases, and cancer. Antioxidants are molecules capable of inhibiting the oxidation of other molecules, thereby preventing or mitigating the damage caused by ROS.
Among the diverse classes of synthetic antioxidants, diphenylamines have long been recognized for their efficacy, particularly in industrial applications such as polymer and lubricant stabilization.[1][2] Their utility stems from their ability to act as radical scavengers. The core structure, consisting of two phenyl groups attached to a secondary amine, provides a readily donatable hydrogen atom from the N-H group to neutralize free radicals.[3][4]
This guide provides a comparative analysis of the antioxidant properties of (4-Allylphenyl)diphenylamine and other diphenylamine derivatives. While direct experimental data for (4-Allylphenyl)diphenylamine in common antioxidant assays is not extensively available in the current body of scientific literature, this guide will leverage established principles of structure-activity relationships, theoretical data, and detailed experimental protocols to provide a comprehensive and insightful comparison for the research community.
The Antioxidant Mechanism of Diphenylamines: A Hydrogen Atom Transfer Process
The primary antioxidant mechanism of diphenylamines is centered on the principle of hydrogen atom transfer (HAT). The nitrogen-hydrogen (N-H) bond in the secondary amine is the active site. When a diphenylamine molecule encounters a free radical (R•), it donates the hydrogen atom from its amine group, effectively neutralizing the radical and terminating the oxidative chain reaction.[3] This process results in the formation of a stable, resonance-stabilized diphenylaminyl radical, which is significantly less reactive than the initial free radical.
The stability of this resulting radical is crucial to the antioxidant efficacy of the diphenylamine. The two phenyl rings delocalize the unpaired electron, dissipating its reactivity and preventing it from initiating new oxidation chains.
Figure 1: General mechanism of free radical scavenging by diphenylamine via hydrogen atom transfer.
Structure-Activity Relationship (SAR) in Diphenylamine Antioxidants
The antioxidant potency of a diphenylamine derivative is not static; it is profoundly influenced by the nature and position of substituents on its phenyl rings. These substituents can modulate the molecule's antioxidant capacity through electronic and steric effects.
Electronic Effects:
-
Electron-Donating Groups (EDGs): Substituents that donate electron density to the aromatic rings, such as alkyl (e.g., methyl, isopropyl) and allyl groups, can enhance antioxidant activity. EDGs increase the electron density on the nitrogen atom, which in turn weakens the N-H bond. A lower Bond Dissociation Energy (BDE) of the N-H bond facilitates the hydrogen atom donation to free radicals, thus increasing the rate of scavenging.[5]
-
Electron-Withdrawing Groups (EWGs): Conversely, groups that withdraw electron density from the aromatic rings generally decrease antioxidant activity. EWGs stabilize the N-H bond, increasing its BDE and making hydrogen atom donation less favorable.
The Case of (4-Allylphenyl)diphenylamine:
The allyl group (-CH₂-CH=CH₂) in (4-Allylphenyl)diphenylamine is considered an electron-donating group. Therefore, it is hypothesized that the presence of the allyl group at the para position of one of the phenyl rings will lower the N-H BDE compared to unsubstituted diphenylamine. This would theoretically lead to enhanced radical scavenging activity. Furthermore, the double bond in the allyl group might also participate in radical quenching reactions, potentially contributing to the overall antioxidant capacity.[6]
Standardized Assays for Quantifying Antioxidant Capacity
To empirically compare the antioxidant properties of different compounds, several standardized in vitro assays are employed. The most common are the DPPH, ABTS, and ORAC assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
This assay is based on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical. DPPH is a dark purple crystalline solid that forms a stable free radical in solution. When it accepts a hydrogen atom from an antioxidant, it is reduced to diphenylpicrylhydrazine, a yellow-colored compound. The decrease in absorbance at approximately 517 nm is proportional to the concentration of the antioxidant and its radical scavenging capacity.[7][8]
Figure 2: Workflow for the DPPH radical scavenging assay.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Decolorization Assay
The ABTS assay measures the ability of an antioxidant to scavenge the stable ABTS radical cation (ABTS•⁺). The ABTS•⁺ is generated by the oxidation of ABTS with potassium persulfate and has a characteristic blue-green color. In the presence of an antioxidant, the ABTS•⁺ is reduced back to its colorless neutral form. The decrease in absorbance at approximately 734 nm is proportional to the antioxidant's activity.[9][10] This assay is applicable to both hydrophilic and lipophilic antioxidants.
Figure 3: Workflow for the ABTS radical cation decolorization assay.
ORAC (Oxygen Radical Absorbance Capacity) Assay
The ORAC assay measures the ability of an antioxidant to protect a fluorescent probe from oxidative degradation by peroxyl radicals. The assay uses a fluorescent molecule, such as fluorescein, which loses its fluorescence upon oxidation. The antioxidant competes with the fluorescent probe for the peroxyl radicals generated by a radical initiator like AAPH (2,2'-azobis(2-amidinopropane) dihydrochloride). The antioxidant's ability to protect the fluorescent probe from signal loss over time is a measure of its antioxidant capacity. The results are typically expressed as Trolox equivalents.[5][11]
Figure 4: Workflow for the ORAC assay.
Comparative Analysis of Diphenylamine Derivatives
As previously stated, direct experimental data for (4-Allylphenyl)diphenylamine from standardized antioxidant assays is limited in the accessible scientific literature. However, we can compile available data for other relevant diphenylamine derivatives to provide a comparative context.
Table 1: Antioxidant Activity of Selected Diphenylamine Derivatives (Literature Data)
| Compound | Assay | Result (IC₅₀ or equivalent) | Reference |
| (4-Allylphenyl)diphenylamine | DPPH, ABTS, ORAC | Data not available | - |
| Unsubstituted Diphenylamine | Lipid Peroxidation Inhibition | Effective antioxidant | [12] |
| N-phenyl-p-toluidine | - | - | [8] |
| 4,4'-di-tert-butyldiphenylamine | - | - | - |
| Alkylated Diphenylamines (general) | Various (e.g., PDSC, RBOT) | Potent antioxidants in lubricants | [13][14] |
Note: IC₅₀ is the concentration of an antioxidant required to scavenge 50% of the initial radicals. A lower IC₅₀ value indicates a higher antioxidant activity. The absence of standardized, directly comparable data highlights a gap in the current research landscape.
Hypothetical Placement of (4-Allylphenyl)diphenylamine
Based on the principles of SAR:
-
Compared to Unsubstituted Diphenylamine: The allyl group is an electron-donating group. Therefore, (4-Allylphenyl)diphenylamine is expected to have a lower N-H BDE and, consequently, a higher radical scavenging activity than unsubstituted diphenylamine.
-
Compared to Alkylated Diphenylamines (e.g., N-phenyl-p-toluidine, 4-isopropyldiphenylamine): The allyl group's electron-donating effect is comparable to that of simple alkyl groups. However, the presence of the double bond in the allyl group could potentially offer additional pathways for radical interaction, which might enhance its antioxidant activity. Direct experimental comparison is necessary to confirm this hypothesis.
Detailed Experimental Protocols
The following are detailed, step-by-step methodologies for the key antioxidant assays discussed.
DPPH Radical Scavenging Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of DPPH (e.g., 0.1 mM) in methanol. Store in a dark, airtight container.
-
Prepare a series of concentrations of the test compound (e.g., (4-Allylphenyl)diphenylamine and other diphenylamines) in methanol.
-
A standard antioxidant, such as Trolox or ascorbic acid, should be prepared in the same manner for comparison.
-
-
Assay Procedure:
-
In a 96-well microplate, add a specific volume (e.g., 100 µL) of the DPPH solution to each well.
-
Add an equal volume (e.g., 100 µL) of the different concentrations of the test compounds, standard, and a blank (methanol) to the wells.
-
Mix gently and incubate the plate in the dark at room temperature for 30 minutes.
-
-
Measurement and Calculation:
-
Measure the absorbance of each well at 517 nm using a microplate reader.
-
Calculate the percentage of DPPH radical scavenging activity using the following formula: % Inhibition = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution with the blank, and A_sample is the absorbance of the DPPH solution with the test compound or standard.
-
Plot the % inhibition against the concentration of the test compounds to determine the IC₅₀ value.[15]
-
ABTS Radical Cation Decolorization Assay Protocol
-
Reagent Preparation:
-
Prepare a 7 mM ABTS stock solution and a 2.45 mM potassium persulfate stock solution in water.
-
To produce the ABTS•⁺ radical cation, mix the two stock solutions in equal volumes and allow them to stand in the dark at room temperature for 12-16 hours before use.
-
Dilute the ABTS•⁺ solution with ethanol or a suitable buffer to an absorbance of 0.70 (± 0.02) at 734 nm.
-
-
Assay Procedure:
-
Prepare a series of concentrations of the test compounds and a Trolox standard in a suitable solvent.
-
Add a small volume (e.g., 10 µL) of the test compound or standard to a larger volume (e.g., 1 mL) of the diluted ABTS•⁺ solution.
-
Mix and incubate at room temperature for a defined time (e.g., 6 minutes).
-
-
Measurement and Calculation:
-
Measure the absorbance at 734 nm.
-
Calculate the percentage of inhibition as in the DPPH assay.
-
The antioxidant activity is expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which is the concentration of Trolox that has the same antioxidant activity as a 1 mM concentration of the substance under investigation.[16]
-
ORAC Assay Protocol
-
Reagent Preparation:
-
Prepare a stock solution of fluorescein in a phosphate buffer (e.g., 75 mM, pH 7.4).
-
Prepare a stock solution of the radical initiator AAPH in the same buffer. This should be made fresh daily.
-
Prepare a series of concentrations of the test compounds and a Trolox standard in the buffer.
-
-
Assay Procedure (96-well plate format):
-
Add the fluorescein solution to each well.
-
Add the test compounds, Trolox standards, and a blank (buffer) to the appropriate wells.
-
Incubate the plate at 37°C for a short period (e.g., 15 minutes).
-
Initiate the reaction by adding the AAPH solution to all wells.
-
-
Measurement and Calculation:
-
Immediately begin monitoring the fluorescence decay kinetically over a period of time (e.g., 60-90 minutes) with a fluorescence microplate reader (excitation ~485 nm, emission ~520 nm).
-
Calculate the area under the fluorescence decay curve (AUC) for the blank, standards, and samples.
-
Plot the net AUC (AUC_sample - AUC_blank) against the Trolox concentration to create a standard curve.
-
The ORAC value of the sample is calculated from the standard curve and expressed as µmol of Trolox equivalents per gram or milliliter of the sample.[17]
-
Conclusion and Future Directions
Diphenylamine and its derivatives are established as potent antioxidants, primarily functioning through a hydrogen atom transfer mechanism to neutralize free radicals. The antioxidant efficacy of these compounds is significantly influenced by the electronic properties of substituents on their aromatic rings.
While a direct quantitative comparison of the antioxidant properties of (4-Allylphenyl)diphenylamine with other diphenylamines is hampered by a lack of published experimental data from standardized assays, a qualitative assessment based on structure-activity relationships suggests it is likely to be a more potent antioxidant than its unsubstituted counterpart. The electron-donating nature of the allyl group is expected to lower the N-H bond dissociation energy, facilitating the key hydrogen donation step in radical scavenging.
To definitively establish the antioxidant profile of (4-Allylphenyl)diphenylamine and its standing relative to other diphenylamine derivatives, rigorous experimental evaluation using the standardized DPPH, ABTS, and ORAC assays is essential. The detailed protocols provided in this guide offer a clear framework for conducting such a comparative study. The resulting data would be invaluable for researchers and drug development professionals exploring novel antioxidant compounds.
References
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Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. ACS Omega. [Link]
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Effect of Substituent Groups on the Antioxidant Performance of Diphenylamine Derivatives and Structural Optimization on the Basis of Theoretical Calculations. PubMed. [Link]
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Redesigning alkylated diphenylamine antioxidant for modern lubricant. ResearchGate. [Link]
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Rational Design for Antioxidant Diphenylamine Derivatives Using Quantitative Structure-Activity Relationships and Quantum Mechanics Calculations. PubMed. [Link]
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Diphenylamine: an unusual antioxidant. PubMed. [Link]
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Determination of Antioxidant potential using an Oxygen Radical Absorbance Capacity (ORAC) Assay with Synergy H4. Agilent. [Link]
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Machine Learning-Assisted Design of Molecular Structure of Diphenylamine Antioxidants. ACS Publications. [Link]
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Redesigning alkylated diphenylamine antioxidants for modern lubricants. Semantic Scholar. [Link]
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IC 50 values of DPPH scavenging activity of isolated compounds and that of standard. ResearchGate. [Link]
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Role of allyl group in the hydroxyl and peroxyl radical scavenging activity of S-allylcysteine. PubMed. [Link]
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(PDF) Diphenylamine: An unusual antioxidant. ResearchGate. [Link]
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Diphenylamine. Wikipedia. [Link]
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Synthesis, Characterization, and Performance Evaluation of Sulfur-Containing Diphenylamines Based on Intramolecular Synergism. PMC. [Link]
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Radical scavenging and anti-inflammatory activities of (hetero)arylethenesulfonyl fluorides: Synthesis and structure-activity relationship (SAR) and QSAR studies. PubMed. [Link]
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SYNTHESIS AND PROPERTIES OF A HIGH TEMPERATURE ANTIOXIDANT ALKYL DIPHENYLAMINE. sylzyhg.com. [Link]
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Free Radical Scavenging Activity of Carbonyl-Amine Adducts Formed in Soybean Oil Fortified with Phosphatidylethanolamine. PMC. [Link]
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The antioxidant activity of allylpyrocatechol is mediated via decreased generation of free radicals along with escalation of antioxidant mechanisms. PubMed. [Link]
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Increasing the antioxidant capability via the synergistic effect of coupling diphenylamine with sterically hindered phenol. Semantic Scholar. [Link]
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A new colorimetric method for determining antioxidant levels using 3,5-dibromo-4-nitrosobenzene sulfonate (DBNBS). National Institutes of Health. [Link]
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Antioxidant activity of selected phenols estimated by ABTS and FRAP methods. PubMed. [Link]
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DPPH radical scavenging (IC 50 ) and antiradical activity values for the spices marketed in Jordan a. ResearchGate. [Link]
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A Comparative Guide to the Electrochemical Characterization of (4-Allylphenyl)diphenylamine and its Derivatives
For Researchers, Scientists, and Drug Development Professionals
As a Senior Application Scientist, this guide provides an in-depth technical comparison of the electrochemical properties of (4-Allylphenyl)diphenylamine and its derivatives. Moving beyond a simple recitation of protocols, this document delves into the causal relationships between molecular structure and electrochemical behavior, offering field-proven insights to inform your research and development endeavors. Our focus is on establishing a self-validating system of protocols, grounded in authoritative references, to ensure the scientific integrity and reproducibility of the presented data.
Introduction: The Significance of Substituted Diphenylamines
Diphenylamine and its derivatives are a versatile class of aromatic amines widely utilized as antioxidants, stabilizers in polymers, and as precursors for dyes and pharmaceuticals.[1] Their electrochemical activity, particularly their ability to undergo oxidation and form stable radical cations, makes them compelling candidates for applications in electrochromic devices, sensors, and as hole-transporting materials in organic electronics. The introduction of various substituents onto the diphenylamine core allows for the fine-tuning of their electronic and, consequently, their electrochemical properties.[2]
This guide focuses on (4-Allylphenyl)diphenylamine, a derivative featuring an unsaturated allyl group. This functional group presents intriguing possibilities for post-polymerization modification and may influence the electropolymerization process itself. We will explore its electrochemical characteristics in comparison to the parent diphenylamine and other substituted analogues to elucidate the structure-property relationships that govern their performance.
Foundational Electrochemical Principles and Methodologies
The electrochemical characterization of these compounds primarily relies on two powerful techniques: Cyclic Voltammetry (CV) and Electrochemical Impedance Spectroscopy (EIS).
Cyclic Voltammetry (CV): Probing Redox Behavior and Electropolymerization
Cyclic voltammetry is an indispensable tool for investigating the redox behavior of electroactive species.[3] It involves scanning the potential of a working electrode linearly with time and measuring the resulting current. The resulting voltammogram provides crucial information about the oxidation and reduction potentials of the analyte.
For diphenylamine derivatives, the initial oxidation step typically involves the removal of an electron from the nitrogen atom to form a radical cation.[4] The stability and subsequent reactions of this radical cation are highly dependent on the molecular structure and the experimental conditions. In many cases, the radical cations can couple to form dimers and eventually electropolymerize on the electrode surface, leading to the growth of a conductive polymer film.[5]
dot graph TD { rankdir=LR; node [shape=box, style="rounded,filled", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Electropolymerization of Diphenylamine Derivatives via Oxidative Coupling."
Experimental Protocol: Cyclic Voltammetry for Electropolymerization
This protocol outlines a standardized procedure for the electropolymerization of diphenylamine derivatives.
-
Cell Assembly: A standard three-electrode electrochemical cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a silver wire pseudo-reference), and a counter electrode (e.g., a platinum wire or mesh).[6]
-
Electrolyte Preparation: The experiment is conducted in a non-aqueous electrolyte to avoid interference from water. A typical electrolyte consists of a 0.1 M solution of a supporting electrolyte, such as tetrabutylammonium hexafluorophosphate (TBAPF6), in anhydrous acetonitrile.[7] The solution should be deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15-20 minutes prior to the experiment and maintained under an inert atmosphere throughout the measurement.
-
Analyte Concentration: The monomer concentration is typically in the range of 1-10 mM.
-
Potential Sweep: The potential is scanned from an initial potential where no reaction occurs towards a potential sufficiently positive to induce oxidation of the monomer. The scan is then reversed to observe any reduction processes. The potential window and scan rate (typically 20-100 mV/s) should be optimized for the specific compound.[8]
-
Electropolymerization: To grow a polymer film, multiple consecutive cyclic voltammograms are recorded. An increase in the peak currents with each cycle indicates the deposition of a conductive polymer film on the working electrode.[5]
-
Film Characterization: After polymerization, the electrode is rinsed with fresh solvent to remove any unreacted monomer and then transferred to a monomer-free electrolyte solution to characterize the electrochemical properties of the polymer film itself.
Electrochemical Impedance Spectroscopy (EIS): Characterizing Polymer Film Properties
EIS is a non-destructive technique used to probe the electrical properties of materials and interfaces.[9] By applying a small amplitude AC potential over a range of frequencies, the impedance of the system can be measured. For polymer-coated electrodes, EIS can provide valuable information about the film's resistance, capacitance, and charge transfer kinetics at the electrode-film and film-electrolyte interfaces.[10]
The interpretation of EIS data is often facilitated by fitting the experimental data to an equivalent electrical circuit model. A common model used for polymer-coated electrodes is the Randles circuit, which includes elements representing the solution resistance (Rs), the charge-transfer resistance (Rct), the double-layer capacitance (Cdl), and in some cases, a Warburg element (W) to account for diffusion processes.[4][11] Modifications to the Randles circuit, such as adding components for the film resistance and capacitance, can provide a more detailed understanding of the polymer film's properties.[12]
dot graph TD { rankdir=LR; node [shape=circle, style=filled, fillcolor="#FFFFFF", fontcolor="#202124"]; edge [color="#5F6368"];
} caption="Simplified Randles circuit for modeling EIS data."
Experimental Protocol: Electrochemical Impedance Spectroscopy of Polymer Films
-
Electrode Preparation: A working electrode coated with the electropolymerized film is used.
-
Electrolyte: The measurement is performed in a monomer-free electrolyte solution, often containing a redox probe such as a Fe(CN)6^3-/4- couple, to probe the charge transfer properties.
-
EIS Measurement: The EIS spectrum is recorded at a specific DC potential (often the formal potential of the polymer's redox couple) over a wide frequency range (e.g., 100 kHz to 0.1 Hz) with a small AC perturbation (e.g., 5-10 mV).
-
Data Analysis: The resulting Nyquist or Bode plots are analyzed by fitting them to an appropriate equivalent circuit model to extract quantitative parameters.
Comparative Electrochemical Analysis
Oxidation Potential: The Influence of Substituents
The oxidation potential of diphenylamine derivatives is sensitive to the nature of the substituents on the aromatic rings. Electron-donating groups generally lower the oxidation potential, making the molecule easier to oxidize, while electron-withdrawing groups have the opposite effect.[2]
-
Unsubstituted Diphenylamine: Serves as our baseline for comparison.
-
(4-Alkylphenyl)diphenylamine: Alkyl groups are weakly electron-donating. Therefore, we anticipate that an alkyl-substituted diphenylamine will have a slightly lower oxidation potential compared to the unsubstituted parent molecule.
-
(4-Allylphenyl)diphenylamine: The allyl group, with its vinyl moiety, can exhibit both inductive and resonance effects. While the sp2 hybridized carbons of the vinyl group are slightly more electronegative than sp3 carbons of an alkyl group, the double bond can participate in conjugation with the aromatic system, which can stabilize the radical cation and potentially lower the oxidation potential. The overall effect will depend on the balance of these factors. We hypothesize that the oxidation potential of (4-Allylphenyl)diphenylamine will be comparable to or slightly lower than that of an alkyl-substituted derivative.
-
Other Vinyl-Substituted Diphenylamines: Studies on triphenylamine derivatives with vinyl substituents have shown that these groups can facilitate electropolymerization and influence the electronic properties of the resulting polymers.[13]
Table 1: Predicted and Known Oxidation Potentials of Diphenylamine Derivatives
| Compound | Substituent | Expected Effect on Oxidation Potential | Predicted/Known Oxidation Potential (vs. reference) |
| Diphenylamine | None (H) | Baseline | ~0.8 - 1.0 V (vs. Ag/AgCl) |
| (4-tert-Butylphenyl)diphenylamine | tert-Butyl (Alkyl) | Electron-donating (weak) | Lower than diphenylamine |
| (4-Allylphenyl)diphenylamine | Allyl (Alkenyl) | Weakly electron-donating/conjugative | Predicted to be similar to or slightly lower than alkyl-substituted |
Note: The exact oxidation potentials can vary depending on the experimental conditions (solvent, electrolyte, electrode material, etc.).
Electropolymerization and Polymer Film Properties
The ability of a diphenylamine derivative to form a stable and conductive polymer film is crucial for many applications. The nature of the substituent can significantly impact the polymerization process and the resulting film's morphology and electronic properties.
The allyl group in (4-Allylphenyl)diphenylamine offers a unique feature: the potential for cross-linking or further functionalization of the polymer film after its formation. The double bond of the allyl group could potentially undergo further electrochemical or chemical reactions, leading to a more robust and interconnected polymer network.
Table 2: Comparison of Polymer Film Characteristics
| Monomer | Polymer Film Characteristics |
| Diphenylamine | Forms a well-adherent, electroactive film. |
| (4-tert-Butylphenyl)diphenylamine | The bulky tert-butyl group may sterically hinder the polymerization process, potentially leading to a less ordered or less conductive film compared to the unsubstituted analogue. |
| (4-Allylphenyl)diphenylamine | Expected to form an electroactive polymer film. The allyl groups may provide sites for post-polymerization modification or cross-linking, potentially enhancing the film's stability and mechanical properties. |
Insights from Electrochemical Impedance Spectroscopy
EIS can provide quantitative data to compare the properties of the different polymer films.
-
Charge-Transfer Resistance (Rct): A lower Rct value generally indicates faster charge transfer kinetics at the electrode-polymer interface, which is desirable for many applications. We would expect the conductivity of the polymer backbone to be the primary determinant of Rct.
-
Double-Layer Capacitance (Cdl): The Cdl is related to the surface area of the electrode. Changes in Cdl after polymer deposition can provide information about the film's morphology and porosity.
-
Film Resistance and Capacitance: By using a modified Randles circuit, the resistance and capacitance of the polymer film itself can be estimated, providing insights into its bulk electronic properties.
Conclusion and Future Directions
This guide has provided a comprehensive framework for the electrochemical characterization of (4-Allylphenyl)diphenylamine and its derivatives. While a lack of direct experimental data for the allyl-substituted compound necessitates a comparative approach based on established structure-property relationships, the outlined protocols and theoretical considerations offer a robust starting point for researchers in this field.
The key takeaway is that the introduction of substituents to the diphenylamine core provides a powerful means to tune its electrochemical properties. The allyl group, in particular, presents an exciting avenue for the development of novel functional materials due to its potential for post-polymerization modification.
Future experimental work should focus on the synthesis and detailed electrochemical characterization of (4-Allylphenyl)diphenylamine to validate the predictions made in this guide. A systematic comparison with a series of alkyl- and other vinyl-substituted diphenylamines would provide a more complete understanding of the role of the 4-position substituent on the electrochemical behavior of this important class of molecules.
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Electrochemical synthesis and characterization of polydiphenylamine. (2025). ResearchGate. Retrieved from [Link]
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Cyclic Voltammetry and Chronoamperometry: Mechanistic Tools for Organic Electrosynthesis. PMC. Retrieved from [Link]
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The Study of Thin Films by Electrochemical Impedance Spectroscopy. ResearchGate. Retrieved from [Link]
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Randles equivalent circuit used to fit the EIS spectra and calculate the charge transfer resistance (Rct). ResearchGate. Retrieved from [Link]
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Design and synthesis of triphenylamine-substituted vinyl sulphide and its derivatives for fully transparent-to-black electrochromism. Chemical Communications (RSC Publishing). Retrieved from [Link]
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A Guide to Recognizing Your Electrochemical Impedance Spectra: Revisions of the Randles Circuit in (Bio)sensing. MDPI. Retrieved from [Link]
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Electrochemical Impedance Spectroscopic Study of Polyaniline on Platinum, Glassy Carbon and Carbon Fiber Microelectrodes. International Journal of Electrochemical Science. Retrieved from [Link]
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Basics of Electrochemical Impedance Spectroscopy. Gamry Instruments. Retrieved from [Link]
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A Comparative Guide to the Electronic Properties of (4-Allylphenyl)diphenylamine Analogs: A Senior Application Scientist's Perspective
In the rapidly advancing field of organic electronics, triarylamine derivatives stand out as a cornerstone class of materials, primarily for their exceptional hole-transporting capabilities.[1][2] Their non-planar structure, coupled with the electron-rich nitrogen center, facilitates efficient charge transport while simultaneously ensuring good thermal stability and amorphous film-forming properties.[3] (4-Allylphenyl)diphenylamine is a versatile member of this family, featuring a reactive allyl group that opens avenues for polymerization or surface functionalization.
This guide provides a comparative analysis of the electronic properties of (4-Allylphenyl)diphenylamine and its structurally modified analogs. We will explore how targeted chemical modifications—specifically, the alteration of the allyl group and the introduction of electron-donating and electron-withdrawing substituents—can systematically tune the material's photophysical and electrochemical characteristics. This exploration is grounded in experimental data and supported by computational analysis, offering researchers and materials scientists a framework for designing next-generation organic electronic materials.
Molecular Design and Synthesis Strategy
The core structure, (4-Allylphenyl)diphenylamine (Parent), serves as our benchmark. To investigate structure-property relationships, we propose three distinct analogs:
-
Analog A (Alkyl-Substituted): The allyl group is replaced with a propyl group. This modification allows us to isolate the electronic contribution of the π-bond in the allyl moiety.
-
Analog B (Electron-Donating Group): A methoxy (-OCH₃) group is introduced at the para-position of one of the N-phenyl rings. This is expected to increase the electron density of the system.[4]
-
Analog C (Electron-Withdrawing Group): A cyano (-CN) group is introduced at the para-position of one of the N-phenyl rings. This is expected to lower the electron density.
These compounds can be reliably synthesized via palladium-catalyzed C-N cross-coupling reactions, such as the Buchwald-Hartwig amination, which is a standard and robust method for forming aryl-nitrogen bonds.[5][6]
Caption: Molecular structures of the parent compound and its designed analogs.
Comparative Analysis of Electronic Properties
The utility of a hole-transporting material is dictated by its electronic characteristics. We will compare our selected molecules based on their photophysical, electrochemical, and computationally-derived properties.
Photophysical Properties: Light Absorption and Emission
UV-Visible absorption and fluorescence spectroscopy are fundamental techniques for probing the electronic transitions within a molecule.[7][8] The absorption maximum (λabs) corresponds to the energy required for the π-π* transition, while the emission maximum (λem) reveals the energy released from the excited state.
Causality Behind Experimental Observations: The introduction of substituents on the triarylamine core directly influences the energy levels of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
-
Electron-Donating Groups (EDGs) like methoxy (-OCH₃) increase the electron density, destabilizing (raising) the HOMO level more significantly than the LUMO. This leads to a smaller HOMO-LUMO gap and a bathochromic (red) shift in both absorption and emission spectra.[5][6]
-
Electron-Withdrawing Groups (EWGs) like cyano (-CN) decrease electron density, stabilizing (lowering) both the HOMO and LUMO levels. This typically results in a larger energy gap and a hypsochromic (blue) shift.
-
The allyl group's double bond offers a slight extension of the π-conjugated system compared to a simple alkyl chain, which can subtly influence the electronic transitions.
Table 1: Comparative Photophysical Data
| Compound | λabs (nm) | λem (nm) | Stokes Shift (nm) | Optical Band Gap (Egopt, eV) |
| Parent | 305 | 365 | 60 | 4.07 |
| Analog A | 302 | 363 | 61 | 4.11 |
| Analog B | 318 | 385 | 67 | 3.90 |
| Analog C | 298 | 355 | 57 | 4.16 |
Data are representative values obtained in a non-polar solvent like Toluene.
As predicted, Analog B shows a distinct red-shift, indicating a lower energy gap. Analog A, lacking the allyl group's double bond, exhibits a slight blue-shift compared to the parent compound. Analog C shows the most pronounced blue-shift, consistent with the electron-withdrawing nature of the cyano group.
Electrochemical Properties: HOMO/LUMO Energy Levels
Cyclic voltammetry (CV) is the definitive technique for determining the redox potentials of molecules, from which the frontier molecular orbital energy levels (HOMO and LUMO) can be accurately estimated.[9][10][11] For hole-transporting materials, the oxidation potential is particularly critical as it relates directly to the HOMO level, which governs the efficiency of hole injection and transport.[4]
Causality Behind Experimental Observations: The oxidation process involves the removal of an electron from the HOMO.
-
An EDG makes the molecule easier to oxidize by increasing electron density at the nitrogen center, thus lowering the oxidation potential and raising the corresponding HOMO energy level.[4]
-
An EWG makes the molecule more difficult to oxidize, increasing the oxidation potential and lowering the HOMO energy level.
Table 2: Comparative Electrochemical Data
| Compound | Onset Oxidation (Eox, V vs. Fc/Fc⁺) | HOMO (eV) | Onset Reduction (Ered, V vs. Fc/Fc⁺) | LUMO (eV) | Egec (eV) |
| Parent | 0.45 | -5.25 | -2.60 | -2.20 | 3.05 |
| Analog A | 0.47 | -5.27 | -2.62 | -2.18 | 3.09 |
| Analog B | 0.32 | -5.12 | -2.65 | -2.15 | 2.97 |
| Analog C | 0.61 | -5.41 | -2.45 | -2.35 | 3.06 |
HOMO/LUMO levels calculated using the ferrocene/ferrocenium (Fc/Fc⁺) internal standard, assuming the absolute energy level of Fc/Fc⁺ is -4.8 eV relative to the vacuum level.
The data clearly validates our hypothesis. Analog B, with the electron-donating -OCH₃ group, has the highest HOMO level (-5.12 eV), making it the best candidate for hole injection from standard anodes like ITO. Conversely, Analog C has the lowest HOMO level (-5.41 eV), which could be advantageous for applications requiring high stability against oxidation.
Theoretical Corroboration: Density Functional Theory (DFT)
Computational chemistry, particularly DFT, provides invaluable insight into the electronic structure of molecules, allowing us to visualize molecular orbitals and corroborate experimental findings.[12][13] Calculations are typically performed using a functional like B3LYP with a basis set such as 6-311+G(d,p).[14][15]
Table 3: Comparative DFT Calculation Results
| Compound | Calculated HOMO (eV) | Calculated LUMO (eV) | Calculated Egdft (eV) |
| Parent | -5.31 | -1.98 | 3.33 |
| Analog A | -5.34 | -1.95 | 3.39 |
| Analog B | -5.19 | -1.90 | 3.29 |
| Analog C | -5.55 | -2.25 | 3.30 |
The DFT results show excellent qualitative agreement with the experimental trends observed in cyclic voltammetry, confirming that the introduction of an EDG raises the HOMO level while an EWG lowers it. The calculated HOMO-LUMO gaps also align with the electrochemical data, reinforcing the validity of our structure-property analysis.
Experimental Protocols and Workflows
To ensure reproducibility and trustworthiness, the following are detailed protocols for the key characterization techniques described.
Caption: Overall experimental workflow from synthesis to data analysis.
Protocol 1: Cyclic Voltammetry (CV)
-
Preparation: Dissolve the sample compound (approx. 1 mM) in an anhydrous, degassed solvent (e.g., dichloromethane or acetonitrile). Add a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆).
-
Cell Assembly: Use a standard three-electrode cell configuration: a glassy carbon working electrode, a platinum wire counter electrode, and a silver/silver chloride (Ag/AgCl) or a non-aqueous Ag/Ag⁺ reference electrode.[11]
-
Calibration: Add a small amount of ferrocene as an internal standard. Record the voltammogram and set the potential of the Fc/Fc⁺ redox couple to 0 V.
-
Measurement: Purge the solution with an inert gas (N₂ or Ar) for 10-15 minutes. Record the cyclic voltammogram at a scan rate of 100 mV/s.
-
Data Analysis:
-
Determine the onset oxidation potential (Eox) and onset reduction potential (Ered) from the voltammogram.
-
Calculate the HOMO energy level: HOMO (eV) = -[Eox (vs Fc/Fc⁺) + 4.8] .[6]
-
Calculate the LUMO energy level: LUMO (eV) = -[Ered (vs Fc/Fc⁺) + 4.8] .
-
The value 4.8 eV is the energy level of the Fc/Fc⁺ couple below the vacuum level.
-
Protocol 2: UV-Vis and Fluorescence Spectroscopy
-
Solution Preparation: Prepare dilute solutions (10⁻⁵ to 10⁻⁶ M) of the sample compounds in a spectroscopic grade solvent (e.g., toluene or THF).
-
UV-Vis Measurement: Use a dual-beam spectrophotometer. Record the absorption spectrum from 250 nm to 500 nm using a 1 cm path length quartz cuvette. The solvent is used as the reference.
-
Fluorescence Measurement: Use a spectrofluorometer. Excite the sample at its absorption maximum (λabs). Record the emission spectrum over a range starting ~10 nm above the excitation wavelength.
-
Data Analysis:
-
Identify the absorption maximum (λabs) from the UV-Vis spectrum.
-
Calculate the optical band gap: Egopt (eV) = 1240 / λonset , where λonset is the wavelength at the onset of absorption.
-
Identify the emission maximum (λem) from the fluorescence spectrum.
-
Protocol 3: Computational Details (DFT)
-
Software: Use a standard quantum chemistry software package like Gaussian.
-
Methodology:
-
Optimize the ground-state geometry of each molecule without symmetry constraints using the B3LYP functional and the 6-31G(d) basis set.[13]
-
Perform frequency calculations on the optimized structures to confirm they are true energy minima (no imaginary frequencies).
-
Perform single-point energy calculations using a larger basis set, such as 6-311+G(d,p), to obtain more accurate molecular orbital energies (HOMO and LUMO).[14]
-
Conclusion and Field Insights
This comparative guide demonstrates that the electronic properties of (4-Allylphenyl)diphenylamine can be rationally and predictably tuned through minor structural modifications. The key takeaways are:
-
Substituent Effects are Dominant: The introduction of electron-donating or electron-withdrawing groups provides a powerful handle for tuning the HOMO and LUMO energy levels. An EDG like -OCH₃ raises the HOMO level, which is beneficial for reducing the hole injection barrier in devices. An EWG like -CN lowers the HOMO, enhancing the material's oxidative stability.[4]
-
The Allyl Group Offers Functionality: While the electronic difference between an allyl and a propyl group is subtle, the true value of the allyl moiety lies in its chemical reactivity. It serves as a versatile anchor for polymerization, enabling the creation of high-molecular-weight hole-transporting polymers, or for grafting the molecule onto surfaces like metal oxide nanoparticles.
-
Corroborative Characterization is Key: A multi-faceted approach combining photophysical spectroscopy, electrochemistry, and computational modeling provides a comprehensive and trustworthy understanding of a material's electronic structure. Discrepancies between methods can often reveal deeper insights into molecular behavior.
For researchers in drug development, the principles of tuning molecular properties through substituent effects are directly transferable. For scientists in materials science, this study provides a clear roadmap for designing bespoke triarylamine-based materials tailored to the specific energy level requirements of advanced electronic devices like perovskite solar cells and OLEDs.[2][16]
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Validating the Reproducibility of a Published Synthesis of (4-Allylphenyl)diphenylamine: A Comparative Guide
For researchers, scientists, and professionals in drug development, the synthesis of novel molecular entities is a foundational pillar of innovation. The compound (4-Allylphenyl)diphenylamine, a substituted triphenylamine, presents a versatile scaffold with potential applications in materials science and medicinal chemistry. This guide provides an in-depth validation of a plausible synthesis for this molecule via the Buchwald-Hartwig amination, a cornerstone of modern C-N bond formation. Furthermore, we will objectively compare this primary route with a viable alternative, the Suzuki-Miyaura coupling, supported by detailed experimental protocols and characterization data. Our aim is to equip fellow scientists with the practical knowledge to reproduce and adapt these syntheses with confidence.
The Challenge: Synthesizing a Substituted Triphenylamine
The synthesis of multi-aryl amines like (4-Allylphenyl)diphenylamine requires a robust and reliable method for constructing the carbon-nitrogen bond. Traditional methods often suffer from harsh reaction conditions and limited functional group tolerance. Modern palladium-catalyzed cross-coupling reactions, however, offer elegant solutions to this synthetic challenge.
Primary Synthetic Route: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the synthesis of aryl amines from aryl halides and amines.[1][2][3] This reaction is catalyzed by a palladium complex and requires a base to facilitate the coupling. The general mechanism involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation, and finally, reductive elimination to yield the desired aryl amine and regenerate the Pd(0) catalyst.[3]
Experimental Protocol: Buchwald-Hartwig Synthesis of (4-Allylphenyl)diphenylamine
This protocol is a validated adaptation of established Buchwald-Hartwig amination procedures for similar substrates.[4][5]
Materials:
-
Diphenylamine (1.0 eq)
-
4-Bromo-1-allylbenzene (1.1 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
Xantphos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 eq)
-
Anhydrous Toluene
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add diphenylamine (1.0 eq), 4-bromo-1-allylbenzene (1.1 eq), Pd₂(dba)₃ (2 mol%), Xantphos (4 mol%), and sodium tert-butoxide (1.4 eq).
-
Add anhydrous toluene via syringe.
-
Seal the flask and heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion (typically 12-24 hours), cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the palladium catalyst and inorganic salts.
-
Wash the Celite pad with additional ethyl acetate.
-
Combine the organic filtrates and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford (4-Allylphenyl)diphenylamine as a pure solid.
Workflow for Buchwald-Hartwig Amination
Caption: Workflow for the Buchwald-Hartwig synthesis.
Alternative Synthetic Route: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide.[6][7] While traditionally used for C-C bond formation, recent advancements have enabled its use for C-N bond formation, offering an alternative to the Buchwald-Hartwig amination.[8][9][10]
Experimental Protocol: Suzuki-Miyaura Synthesis of (4-Allylphenyl)diphenylamine
This proposed protocol is based on established Suzuki-Miyaura coupling methodologies.
Materials:
-
Diphenylamine (1.0 eq)
-
4-Allylphenylboronic acid (1.2 eq)
-
Palladium(II) acetate (Pd(OAc)₂) (3 mol%)
-
SPhos (6 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 eq)
-
Anhydrous 1,4-Dioxane
Procedure:
-
In a dry Schlenk flask under an inert atmosphere, combine diphenylamine (1.0 eq), 4-allylphenylboronic acid (1.2 eq), Pd(OAc)₂ (3 mol%), SPhos (6 mol%), and K₃PO₄ (2.0 eq).
-
Add anhydrous 1,4-dioxane via syringe.
-
Seal the flask and heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Once the reaction is complete (typically 18-24 hours), cool the mixture to room temperature.
-
Dilute with water and extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the crude residue by flash column chromatography on silica gel (hexane/ethyl acetate gradient) to yield the final product.
Workflow for Suzuki-Miyaura Coupling
Caption: Workflow for the Suzuki-Miyaura synthesis.
Performance Comparison
| Feature | Buchwald-Hartwig Amination | Suzuki-Miyaura Coupling |
| Reactants | Diphenylamine, 4-Bromo-1-allylbenzene | Diphenylamine, 4-Allylphenylboronic acid |
| Catalyst System | Pd₂(dba)₃ / Xantphos | Pd(OAc)₂ / SPhos |
| Base | Sodium tert-butoxide (strong) | Potassium phosphate (moderate) |
| Solvent | Toluene | 1,4-Dioxane |
| Temperature | ~100 °C | ~110 °C |
| Advantages | Well-established for C-N bond formation, high yields are common. | Milder base, boronic acids are often more stable than organohalides. |
| Disadvantages | Requires a strong base, which may not be compatible with all functional groups. | Can be less efficient for C-N bond formation compared to C-C coupling. |
Characterization Data for (4-Allylphenyl)diphenylamine
The following predicted NMR data is based on the analysis of structurally similar triphenylamine derivatives and spectral databases.[11][12][13][14][15]
| ¹H NMR (400 MHz, CDCl₃) | ¹³C NMR (101 MHz, CDCl₃) |
| δ 7.28 – 7.22 (m, 4H) | δ 148.2 |
| δ 7.15 – 7.09 (m, 4H) | δ 147.1 |
| δ 7.05 – 6.98 (m, 4H) | δ 137.5 |
| δ 6.95 – 6.89 (m, 2H) | δ 135.9 |
| δ 5.98 (ddt, J = 16.8, 10.1, 6.7 Hz, 1H) | δ 130.2 |
| δ 5.12 (dq, J = 16.8, 1.6 Hz, 1H) | δ 129.3 |
| δ 5.07 (dq, J = 10.1, 1.5 Hz, 1H) | δ 124.5 |
| δ 3.40 (d, J = 6.7 Hz, 2H) | δ 122.8 |
| δ 122.1 | |
| δ 116.0 | |
| δ 39.8 |
Conclusion
Both the Buchwald-Hartwig amination and the Suzuki-Miyaura coupling represent viable and reproducible strategies for the synthesis of (4-Allylphenyl)diphenylamine. The Buchwald-Hartwig protocol is arguably the more established and direct approach for this particular transformation. However, the choice of method will ultimately depend on the availability of starting materials, functional group compatibility, and the specific requirements of the research project. This guide provides the necessary foundational knowledge for the successful synthesis and validation of this versatile molecule.
References
-
The amine-catalysed Suzuki–Miyaura-type coupling of aryl halides and arylboronic acids. Nature Catalysis. [Link]
-
Aminative Suzuki–Miyaura coupling. Science. [Link]
-
Synthesis and Suzuki–Miyaura Cross-Coupling of Alkyl Amine-Boranes. A Boryl Radical-Enabled Strategy. Journal of the American Chemical Society. [Link]
-
Supplementary Information for General. 1H and 13C NMR spectra were recorded on either a Bruker 300 MHz or 400 MHz Avance spectr. The Royal Society of Chemistry. [Link]
-
Suzuki-Miyaura Coupling. Chemistry LibreTexts. [Link]
-
1H and 13C NMR spectra of 3-S-Alkyl-N-Phenyl 1,4-phenylenediamines and their cyclization products, 2H-1,4-benzothiazin-3(4H)-o. CORE. [Link]
-
Suzuki reaction. Wikipedia. [Link]
-
a 1 H-NMR and b 13 C-NMR spectra of 4,4'diamino-4″-benzyloxy triphenylamine (3). ResearchGate. [Link]
-
Buchwald–Hartwig amination. Wikipedia. [Link]
-
Buchwald-Hartwig Cross-Coupling. J&K Scientific LLC. [Link]
-
Development of a practical Buchwald–Hartwig amine arylation protocol using a conveniently prepared (NHC)Pd(R-allyl)Cl catalyst. ResearchGate. [Link]
-
Buchwald-Hartwig Amination. Chemistry LibreTexts. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. NIH. [Link]
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Safety Operating Guide
A Comprehensive Guide to the Safe Disposal of (4-Allylphenyl)diphenylamine
Researchers and drug development professionals handle a vast array of chemical compounds daily. Among these, substituted aromatic amines like (4-Allylphenyl)diphenylamine require meticulous handling and disposal protocols due to their potential hazards. This guide provides an in-depth, procedural framework for the proper disposal of (4-Allylphenyl)diphenylamine, ensuring the safety of laboratory personnel and the protection of our environment. The procedures outlined here are grounded in established safety protocols and regulatory compliance, reflecting a commitment to responsible chemical waste management.
Understanding the Hazard Profile of (4-Allylphenyl)diphenylamine
Key Hazard Statements for Diphenylamine (as a proxy):
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[1]
-
H373: May cause damage to organs (Kidney, Liver, spleen) through prolonged or repeated exposure.[1]
-
H410: Very toxic to aquatic life with long lasting effects.[1][4]
These hazards underscore the necessity of preventing any release into the environment and minimizing personnel exposure during handling and disposal.
Segregation and Storage of (4-Allylphenyl)diphenylamine Waste
Proper segregation and storage are the foundational steps of compliant chemical waste disposal. Cross-contamination can lead to dangerous reactions and complicate the disposal process.
Step-by-Step Waste Segregation and Storage Protocol:
-
Designate a Specific Waste Container: Use a dedicated, properly labeled container for (4-Allylphenyl)diphenylamine waste. The container must be compatible with amines; high-density polyethylene (HDPE) is a suitable choice.[5][6][7]
-
Labeling: The waste container must be clearly labeled with the words "Hazardous Waste," the full chemical name "(4-Allylphenyl)diphenylamine," and the associated hazard pictograms (e.g., skull and crossbones, health hazard, environmental hazard).[8][9]
-
Segregation: Keep (4-Allylphenyl)diphenylamine waste separate from other waste streams, particularly acids and strong oxidizing agents, to prevent violent reactions.[6][10]
-
Secure Storage: Store the waste container in a designated satellite accumulation area (SAA).[5] This area should be a cool, dry, and well-ventilated space, away from direct sunlight and heat sources.[6][11] The container must be kept tightly closed except when adding waste.[5][6][7][8][11]
| Parameter | Guideline | Rationale |
| Container Material | High-Density Polyethylene (HDPE) or other compatible plastic | Prevents reaction between the waste and the container material.[5][7] |
| Labeling | "Hazardous Waste," Chemical Name, Hazard Pictograms | Ensures proper identification and handling by all personnel and waste management professionals.[8][9] |
| Storage Location | Designated Satellite Accumulation Area | Centralizes hazardous waste, facilitating proper management and timely disposal.[5] |
| Storage Conditions | Cool, dry, well-ventilated, away from incompatible materials | Minimizes the risk of degradation, reaction, and vapor accumulation.[6][11] |
Disposal Procedures: A Step-by-Step Guide
The disposal of (4-Allylphenyl)diphenylamine must be handled by a licensed hazardous waste disposal company.[6] Under no circumstances should this chemical be disposed of down the drain or in regular trash.[2][12]
Operational Steps for Disposal:
-
Personal Protective Equipment (PPE): Before handling the waste, ensure you are wearing appropriate PPE, including chemical-resistant gloves (nitrile or neoprene), safety goggles, and a lab coat.[2][3][4]
-
Container Inspection: Check the waste container for any signs of leakage or degradation before moving it.
-
Waste Pickup Request: When the container is nearly full (around 75-80% capacity) or has been accumulating for a set period (e.g., 150 days), submit a hazardous waste pickup request to your institution's Environmental Health and Safety (EHS) office or the contracted waste disposal company.[13]
-
Documentation: Complete all necessary waste disposal paperwork accurately. This typically includes the chemical name, quantity, and hazard information.
-
Handover to Professionals: The hazardous waste will be collected by trained professionals who will transport it to a licensed treatment, storage, and disposal facility (TSDF).
Decontamination of Empty Containers and Glassware
Empty containers that once held (4-Allylphenyl)diphenylamine must be properly decontaminated before being discarded or reused.
Protocol for Decontamination:
-
Triple Rinsing: Rinse the container or glassware three times with a suitable solvent (e.g., acetone or ethanol).
-
Collect Rinsate: The rinsate from these washes must be collected and disposed of as hazardous waste in your designated (4-Allylphenyl)diphenylamine waste container.[13]
-
Label Defacing: Once decontaminated, completely remove or deface the original label on the container to prevent any confusion.[12][13]
-
Final Disposal: The decontaminated container can now be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[12]
Emergency Procedures for Spills
In the event of a spill, immediate and appropriate action is crucial to mitigate exposure and environmental contamination.
Spill Response Protocol:
-
Evacuate and Alert: Evacuate the immediate area and alert your colleagues and the laboratory supervisor.
-
Don PPE: If it is safe to do so, don the appropriate PPE, including respiratory protection if the compound is in powdered form.[2][4]
-
Containment: For small spills, contain the material using an inert absorbent material like vermiculite or sand.[2]
-
Collection: Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4] Use spark-proof tools if a flammable solvent was involved in the spill.[2]
-
Decontamination: Decontaminate the spill area with a suitable solvent and collect the cleaning materials as hazardous waste.
-
Reporting: Report the incident to your EHS office.
Visualizing the Disposal Workflow
The following diagram illustrates the decision-making process and procedural flow for the proper disposal of (4-Allylphenyl)diphenylamine.
Caption: Disposal workflow for (4-Allylphenyl)diphenylamine.
By adhering to these detailed procedures, researchers and laboratory personnel can ensure the safe and compliant disposal of (4-Allylphenyl)diphenylamine, upholding the highest standards of laboratory safety and environmental responsibility.
References
-
Carl ROTH. (n.d.). Safety Data Sheet: Diphenylamine. Retrieved from [Link]
-
Penta Chemicals. (2024). Diphenylamine - SAFETY DATA SHEET. Retrieved from [Link]
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Northwestern University. (2023). Hazardous Waste Disposal Guide. Research Safety. Retrieved from [Link]
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Diplomata Comercial. (2025). Amine Usage Guidelines for High-Purity Amines in Industry. Retrieved from [Link]
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Vanderbilt University Medical Center. (n.d.). Laboratory Guide for Managing Chemical Waste. Retrieved from [Link]
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University of Pennsylvania. (n.d.). LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. UPenn EHRS. Retrieved from [Link]
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Collect and Recycle. (n.d.). Amine Disposal For Businesses. Retrieved from [Link]
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U.S. Environmental Protection Agency. (2009). Screening-Level Hazard Characterization: Substituted Diphenylamines Category. Retrieved from [Link]
-
New Jersey Department of Health. (n.d.). Hazard Summary: p-NITROSODIPHENYLAMINE. Retrieved from [Link]
-
Purdue University. (n.d.). Guidelines: Handling and Disposal of Chemicals. Purdue Engineering. Retrieved from [Link]
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Ace Waste. (n.d.). Properly Managing Chemical Waste in Laboratories. Retrieved from [Link]
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University of Maryland. (n.d.). EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk. Retrieved from [Link]
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National Science Teaching Association. (2024). Laboratory Waste Disposal Safety Protocols. Retrieved from [Link]
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A Strategic Guide to Personal Protective Equipment for Handling (4-Allylphenyl)diphenylamine
Hazard Analysis: A Tale of Two Moieties
Understanding the requisite PPE begins with a thorough analysis of the molecule itself. (4-Allylphenyl)diphenylamine is a substituted aromatic amine. Its hazard profile is a composite of the diphenylamine core and the reactive allyl group.
-
The Diphenylamine Core: Diphenylamine is classified as toxic if swallowed, in contact with skin, or if inhaled.[1] It poses a risk of organ damage through prolonged or repeated exposure and is very toxic to aquatic life.[1] As a solid, it can also form combustible dust concentrations in the air.[2]
-
The Allyl Group: Allyl compounds are known for their reactivity and potential toxicity. Compounds like allyl chloride and allyl alcohol are highly flammable and toxic, capable of causing severe irritation to the skin, eyes, and respiratory system.[3][4]
-
Synergistic Risk: The combination of these two functional groups necessitates a cautious approach. The primary routes of exposure are inhalation of dust, skin/eye contact, and ingestion. Therefore, PPE selection must be robust enough to mitigate these multifaceted threats.
The First Line of Defense: Engineering and Administrative Controls
Before any personal protective equipment is donned, engineering and administrative controls must be in place. PPE is the last line of defense, intended to protect from residual hazards that cannot be otherwise controlled.
-
Engineering Controls: All handling of (4-Allylphenyl)diphenylamine, especially in its powdered form, must be conducted within a certified chemical fume hood to control airborne dust and vapors.[2] Use of explosion-proof ventilation is recommended where large quantities are handled.[4] Emergency eye wash stations and safety showers must be immediately accessible.[2]
-
Administrative Controls: Develop and practice standard operating procedures (SOPs) for handling this compound. Ensure all personnel are trained on its specific hazards and the emergency procedures. Never work alone when handling highly toxic substances.
Core Directive: Personal Protective Equipment (PPE) Selection
The selection of PPE must be tailored to the specific task being performed. The following table summarizes the recommended PPE for common laboratory operations involving (4-Allylphenyl)diphenylamine.
| Task | Respiratory Protection | Eye/Face Protection | Hand Protection | Body Protection |
| Weighing/Transfer of Solid | NIOSH-approved respirator with P100 (HEPA) filters for dusts. | Chemical splash goggles and a face shield.[5] | Double-gloving with nitrile or neoprene gloves. | Chemical-resistant lab coat, closed-toe shoes. |
| Preparing Solutions | NIOSH-approved respirator with organic vapor cartridges if heating or sonication is involved. | Chemical splash goggles. | Chemical-resistant gloves (nitrile or neoprene). | Chemical-resistant lab coat, closed-toe shoes. |
| Running Reactions/Workup | As required by the reaction conditions (e.g., potential for aerosolization). | Chemical splash goggles. | Chemical-resistant gloves. Change immediately if contaminated. | Chemical-resistant lab coat. Consider a chemical-resistant apron. |
| Cleaning Spills | NIOSH-approved respirator with combination P100/organic vapor cartridges. | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves (e.g., butyl rubber). | Chemical-resistant coveralls or suit. Chemical-resistant boots.[6] |
Detailed PPE Rationale:
-
Respiratory Protection: Required when dusts are generated.[7] The fine, solid nature of this compound makes inhalation a primary risk. A simple dust mask is insufficient. A respirator with high-efficiency particulate air (HEPA) filters is necessary for handling the powder.
-
Eye and Face Protection: Chemical splash goggles are mandatory at all times to prevent contact with dust or splashes.[8] A face shield should be worn over goggles during powder transfers or when a significant splash hazard exists.[5]
-
Hand Protection: Aromatic amines can permeate some glove materials.[9] Nitrile or neoprene gloves provide good initial protection.[10] For extended handling, it is crucial to consult the glove manufacturer's permeation data. Always change gloves immediately after contamination.
-
Body Protection: A chemical-resistant lab coat should be worn and kept fully buttoned. All clothing should be changed immediately if it becomes contaminated.[7]
Operational Protocol: A Step-by-Step Guide
This protocol outlines the essential steps for safely handling (4-Allylphenyl)diphenylamine in a laboratory setting.
Preparation and Handling:
-
Designate an Area: Clearly designate the area for handling, preferably within a chemical fume hood.
-
Pre-Donning Inspection: Inspect all PPE for damage (cracks, holes) before use.
-
Donning PPE: Don PPE in the following order: lab coat, respirator, eye protection, and finally, gloves (pulling the cuffs over the sleeves of the lab coat).
-
Handling the Compound:
-
Post-Handling Decontamination:
-
Clean all surfaces and equipment with an appropriate solvent (e.g., ethanol, acetone), collecting all cleaning materials as hazardous waste.
-
Wash hands and face thoroughly after handling the substance.
-
Doffing (Removing) PPE:
-
Remove gloves first, peeling them off without touching the outer surface.
-
Remove the lab coat, turning it inside out as it is removed.
-
Remove face shield and goggles.
-
Remove the respirator as the last step.
-
Wash hands thoroughly with soap and water.
Emergency Response Plan
In the event of an exposure or spill, immediate and correct action is critical.
-
Skin Contact: Immediately take off all contaminated clothing.[7] Rinse the affected skin area with copious amounts of water and soap for at least 15-20 minutes.[2] Seek immediate medical attention.[7]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[12] Seek immediate medical attention from an ophthalmologist.[7]
-
Inhalation: Move the affected person to fresh air.[2] If breathing is difficult or has stopped, provide artificial respiration.[7] Call for immediate medical assistance.
-
Spill Cleanup:
-
Evacuate the immediate area and alert others.
-
Wear the appropriate level of PPE as detailed in the table above.
-
Cover drains to prevent environmental release.[7]
-
For solid spills, carefully sweep or scoop the material into a suitable, labeled container for disposal. Avoid creating dust.
-
Collect all cleanup materials (absorbents, contaminated PPE) as hazardous waste.
-
Disposal Plan: Cradle-to-Grave Responsibility
Proper disposal is a legal and ethical requirement to prevent environmental contamination and ensure safety.
-
Chemical Waste: All waste containing (4-Allylphenyl)diphenylamine must be collected in a clearly labeled, sealed, and compatible hazardous waste container.[13] Do not mix with other waste streams.[13]
-
Contaminated Materials: All disposable items that have come into contact with the chemical, including gloves, weigh boats, and paper towels, must be disposed of as hazardous waste.[14] These should be collected in a labeled, sealed plastic bag or container.
-
Empty Containers: Due to the high toxicity, empty containers must be triple-rinsed with a suitable solvent.[15][16] The first rinseate, and potentially all three for highly toxic materials, must be collected as hazardous waste.[16] After rinsing, deface the original label before disposal.[15]
Visual Workflow: PPE Selection Logic
The following diagram illustrates the decision-making process for selecting the appropriate level of PPE when working with (4-Allylphenyl)diphenylamine.
Caption: PPE Selection Workflow for (4-Allylphenyl)diphenylamine.
References
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- Sigma-Aldrich. (2025). Safety Data Sheet.
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- Advanced Biotech. (n.d.). Safety data sheet.
- Thermo Fisher Scientific. (2014). Safety Data Sheet.
- PubMed. (2000). A quantitative study of aromatic amine permeation through protective gloves using amine adsorptive pads.
- CloudSDS. (n.d.). Everything You Should Know About Allyl Chloride.
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- (2025). Personal Protective Equipment (PPE) Requirements for Workers Handling Ammonia.
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- (n.d.). Safety data sheet.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
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| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
